3H-Imidazo[4,5-b]pyridin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDQDKMUXUQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391022 | |
| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69825-84-9 | |
| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69825-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-b)pyridin-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 69825-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3H-Imidazo[4,5-b]pyridin-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3H-Imidazo[4,5-b]pyridin-5-amine
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent bioisostere. This guide provides an in-depth analysis of the chemical and physical properties of a key derivative, this compound. We will explore its molecular structure, physicochemical parameters, synthetic pathways, reactivity, and spectroscopic signature. Furthermore, this whitepaper will detail established protocols and discuss the molecule's versatile applications in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics for infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.
Molecular Structure and Physicochemical Properties
This compound (IUPAC Name: 1H-imidazo[4,5-b]pyridin-5-amine) is a fused heterocyclic system where an imidazole ring is fused to a pyridine ring. The "3H" designation in the common name refers to the position of the hydrogen atom on the imidazole ring, which can exist in tautomeric forms. Its structural similarity to adenine and guanine makes it a privileged scaffold for interacting with a wide array of biological targets.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1H-imidazo[4,5-b]pyridin-5-amine | |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| Exact Mass | 134.059246208 Da | |
| CAS Number | 69825-84-9 | |
| Synonyms | 3H-Imidazo(4,5-b)pyridin-5-amine |
Synthesis and Reactivity
The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through the cyclization of appropriately substituted diaminopyridines. The choice of starting material and cyclizing agent dictates the substituent at the C-2 position of the final product.
General Synthetic Approach
A prevalent strategy involves the condensation of a 2,3-diaminopyridine derivative with a one-carbon source, such as formic acid or an aldehyde, to form the imidazole ring. For this compound, the key precursor would be pyridine-2,3,5-triamine. The reaction proceeds via an initial formylation or imine formation, followed by intramolecular cyclization and dehydration.
Alternatively, building the pyridine ring onto a pre-existing imidazole scaffold is also a viable, though less common, synthetic route. This can be achieved by reacting functionalized 5-aminoimidazoles with reagents like malononitrile.
Exemplary Laboratory Protocol: Synthesis via Reductive Cyclization
This protocol describes a common and effective method for synthesizing the core scaffold, adapted from procedures for related derivatives. The key precursor, 5-amino-2-nitro-3-pyridinamine, can be synthesized from commercially available starting materials through nitration and selective reduction steps.
Protocol: Synthesis of this compound
-
Step 1: Nitro Group Reduction & Cyclization.
-
To a solution of 5-amino-2-nitro-3-pyridinamine (1.0 eq.) in formic acid (10 vol.), add a reducing agent such as sodium dithionite (Na₂S₂O₄, 3.0 eq.) or tin(II) chloride (SnCl₂, 3.0 eq.) portion-wise at room temperature. The use of formic acid serves as both the solvent and the C-2 carbon source for the imidazole ring.
-
Causality: The reducing agent selectively reduces the nitro group at the 2-position to an amine, forming the highly reactive pyridine-2,3,5-triamine in situ. This transient species immediately reacts with formic acid.
-
-
Step 2: Intramolecular Cyclization.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The thermal conditions promote the formylation of one of the amino groups, followed by an intramolecular condensation (dehydration) to form the stable, aromatic imidazole ring.
-
-
Step 3: Work-up and Isolation.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8.
-
The crude product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and diethyl ether to remove residual salts and impurities.
-
Self-Validation: The formation of a precipitate upon neutralization is a strong indicator of successful product formation, as the neutral product is typically less soluble in water than its protonated salt form.
-
-
Step 4: Purification.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Reactivity of the Scaffold
The this compound scaffold possesses several reactive sites, making it a versatile template for further chemical modification.
-
N-Alkylation: The nitrogen atoms of the imidazole (N-1, N-3) and pyridine (N-4) rings are all potential sites for alkylation. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1] Under basic conditions (e.g., K₂CO₃ in DMF), alkylation often occurs on the pyridine nitrogen (N-4) or the imidazole nitrogen (N-3). Phase-transfer catalysis can also be employed to control the reaction.
-
5-Amino Group: The primary amine at the C-5 position is a key functional handle. It can act as a nucleophile in reactions such as acylation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains crucial for modulating pharmacological activity.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the electron-donating amino group at C-5 and the fused imidazole ring can activate the pyridine ring towards substitution, potentially at the C-6 or C-7 positions.
-
C-2 Position: The C-2 position of the imidazole ring can be functionalized, often through palladium-catalyzed cross-coupling reactions if a halogen is present at that position.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals based on data from closely related analogs.
Table 2: Predicted Spectroscopic Data
| Technique | Observation | Expected Signals & Rationale |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ ~12.0-13.0 ppm (br s, 1H): Imidazole N-H proton. δ ~7.5-8.0 ppm (d, 1H): Pyridine H-7 proton. δ ~6.5-7.0 ppm (d, 1H): Pyridine H-6 proton. δ ~8.0-8.5 ppm (s, 1H): Imidazole C-2 proton. δ ~5.5-6.0 ppm (br s, 2H): Amine (-NH₂) protons. |
| ¹³C NMR | (DMSO-d₆, 100 MHz) | δ ~140-155 ppm: Quaternary carbons of the fused ring system (C-2, C-3a, C-5, C-7a). δ ~110-135 ppm: Protonated carbons of the pyridine ring (C-6, C-7). |
| Mass Spec. | (ESI+) | m/z = 135.07 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight. |
| IR Spec. | (KBr Pellet) | ~3300-3400 cm⁻¹: N-H stretching (amine and imidazole). ~1600-1650 cm⁻¹: C=N and C=C stretching of the aromatic rings. ~1500-1580 cm⁻¹: N-H bending vibrations. |
Applications in Medicinal Chemistry and Drug Development
The structural analogy to purines allows imidazo[4,5-b]pyridine derivatives to act as competitive inhibitors for enzymes that process purine-based substrates, such as kinases. This property has established the scaffold as a "privileged structure" in drug discovery.
-
Oncology: Numerous derivatives have been developed as potent inhibitors of serine/threonine and tyrosine kinases, which are often dysregulated in cancer. Targets include Aurora kinases, Tank binding kinase 1 (TBK1), and others involved in cell cycle progression and signaling.
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to inhibit enzymes like cyclooxygenase (COX), which are key mediators of inflammation.
-
Antiviral and Antiparasitic Agents: Certain derivatives have shown significant activity against viruses like Bovine Viral Diarrhea Virus (BVDV) by targeting viral polymerases. Others are effective against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, by inhibiting essential enzymes such as methionyl-tRNA synthetase.
-
Central Nervous System (CNS): The initial discovery of their bioactivity was as positive allosteric modulators of GABA-A receptors, indicating their potential for developing treatments for neurological and psychiatric disorders.
Caption: The versatile role of the imidazo[4,5-b]pyridine core in drug discovery.
Conclusion
This compound is a fundamentally important heterocyclic compound whose chemical properties make it an exceptionally versatile building block in drug discovery. Its purine-like structure, coupled with multiple sites for synthetic modification, allows for the rational design of potent and selective modulators of a wide range of biological targets. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for any scientist working to leverage this privileged scaffold for the development of next-generation therapeutics.
References
-
Gloc, M., Paskas, S., Jończyk, J., & Ciesielski, W. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(11), 2634. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3283154, this compound. [Link]
-
Gloc, M., Paskas, S., Jończyk, J., & Ciesielski, W. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
Tiwari, R., Mahasenan, K. V., Pavlovicz, R., Shukla, S., Jadhav, A., Katti, S. B., ... & Sharma, S. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 69-78. [Link]
-
Oluwafemi, K. A., Edkins, A. L., & Khanye, S. D. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(vii), 124-140. [Link]
-
Hranjec, M., Perin, N., Sedić, M., Kralj, M., & Piantanida, I. (2018). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 23(11), 3004. [Link]
-
Various Authors. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. [Link]
-
Oluwafemi, K. A., Edkins, A. L., & Khanye, S. D. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
-
Alcaide, B., Almendros, P., & Alajarín, R. (2001). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 66(22), 7413-7419. [Link]
-
Alcaide, B., Almendros, P., & Alajarín, R. (2001). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. [Link]
-
Hranjec, M., Perin, N., Sedić, M., Kralj, M., & Piantanida, I. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 179897, 3H-Imidazo(4,5-b)pyridin-2-amine. [Link]
-
Alcaide, B., Almendros, P., & Alajarín, R. (2001). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. ACS Publications. [Link]
Sources
An In-depth Technical Guide to the Structure Elucidation of 3H-Imidazo[4,5-b]pyridin-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-imidazo[4,5-b]pyridin-5-amine core is a significant heterocyclic scaffold in medicinal chemistry, analogous to endogenous purines, and serves as a foundational structure for a diverse range of pharmacologically active agents.[1] Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, making the unambiguous determination of their structure a critical step in drug discovery and development.[1][2] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the complete structure elucidation of this compound. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. This document moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices and the logic of data integration, ensuring a self-validating and authoritative approach to structural confirmation.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a bio-isostere of purine, which allows it to interact with a variety of biological targets. This inherent bioactivity has led to extensive research into its derivatives for various therapeutic applications.[1][3] Accurate structural characterization is paramount, as subtle changes in substitution or isomeric form can dramatically alter a compound's pharmacological profile, efficacy, and safety. This guide will use this compound as the focal point for a detailed discussion of modern analytical techniques.
Molecular Identity:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| CAS Number | 69825-84-9 | [4] |
Synthesis Outline
The structure elucidation process begins with the synthesis of the target compound. A common and effective route to the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine precursor. For this compound, a plausible synthesis starts from 2,3,5-triaminopyridine, which can be cyclized with a one-carbon source like formic acid or a derivative thereof.[1]
Caption: General synthetic route to the target compound.
Mass Spectrometry: The First Step in Molecular Confirmation
Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight and elemental composition. For a compound like this compound, both low-resolution and high-resolution mass spectrometry (HRMS) are indispensable.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small quantity (approx. 0.1 mg) of the synthesized compound in 1 mL of a suitable solvent system (e.g., methanol/water 1:1 with 0.1% formic acid to facilitate protonation).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
Data Interpretation and Expected Results
The primary goal is to verify the molecular formula C₆H₆N₄.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [M+H]⁺ | 135.06652 | 135.0665 ± 5 ppm |
-
Causality: The observation of an ion with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ confirms the molecular weight. HRMS provides the exact mass, allowing for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.[3]
Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide structural insights. The fused pyridine and imidazole rings are relatively stable. Fragmentation might involve the loss of small molecules like HCN or NH₃ from the amino group and the heterocyclic system.
Caption: Workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the this compound structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆), which is excellent for compounds with exchangeable protons (NH, NH₂).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish correlations.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| H2 | ~8.15 | s | 1H |
| H7 | ~7.80 | d | 1H |
| H6 | ~6.70 | d | 1H |
| NH₂ | ~5.80 | br s | 2H |
| NH | ~12.5 | br s | 1H |
-
Expertise & Causality:
-
H2: This proton is on the imidazole ring, adjacent to two nitrogen atoms, leading to a downfield chemical shift. It will appear as a singlet as it has no adjacent proton neighbors.[5]
-
H7 and H6: These protons are on the pyridine ring and will form an AX spin system, appearing as doublets. H7 is adjacent to the ring-junction nitrogen, causing it to be more deshielded (further downfield) than H6.[6]
-
NH₂ and NH: These are exchangeable protons. Their signals are often broad, and their chemical shifts can be highly dependent on concentration and temperature. The amino group (NH₂) integrates to 2H, while the imidazole NH integrates to 1H.
-
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) |
| C2 | ~145.0 |
| C7a | ~148.0 |
| C5 | ~150.0 |
| C3a | ~135.0 |
| C7 | ~125.0 |
| C6 | ~108.0 |
-
Expertise & Causality:
-
C5: The carbon atom directly attached to the electron-donating amino group will be significantly shielded, but its position next to a nitrogen atom within the aromatic ring places it downfield.
-
C7a and C3a: These are the bridgehead carbons at the fusion of the two rings. Their chemical shifts are influenced by the nitrogens in both rings.
-
C2: This carbon in the imidazole ring, situated between two nitrogen atoms, is expected to be significantly downfield.[6]
-
2D NMR Spectroscopy: Connecting the Pieces
2D NMR is essential for confirming the assignments made from 1D spectra.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H6N4 | CID 3283154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to purine, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique electronic properties and rigid bicyclic structure provide an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity. This guide offers a comprehensive exploration of the biological significance of the imidazo[4,5-b]pyridine scaffold, delving into its diverse therapeutic applications, key molecular targets, and the underlying mechanisms of action that underscore its prominence in contemporary drug discovery.
A Spectrum of Biological Activities: From Oncology to Infectious Diseases
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of various human diseases.[3][4] The inherent drug-like properties of this scaffold have been exploited to develop potent and selective agents with anticancer, anti-inflammatory, antiviral, and antibacterial activities.[3][4][5]
Anticancer Potential: A Multi-pronged Attack on Malignancy
The imidazo[4,5-b]pyridine nucleus is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting potent cytotoxic effects against a diverse panel of human cancer cell lines.[3][6][7][8] These compounds exert their antitumor activity through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.
One of the primary mechanisms of action is the disruption of microtubule dynamics. Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] Immunofluorescence staining and in vitro tubulin polymerization assays have confirmed that tubulin is the direct molecular target for these compounds.[3]
Furthermore, this scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases play a pivotal role in regulating cellular processes, and their dysregulation is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have been successfully designed to target a range of kinases implicated in oncology:
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition represents a promising therapeutic strategy. Imidazo[4,5-b]pyridine-based compounds have been extensively investigated as inhibitors of Aurora A kinase (AURKA).[9]
-
TrkA Kinase: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has been implicated in both cancer and pain. Disubstituted imidazo[4,5-b]pyridines have been discovered as potent TrkA inhibitors, demonstrating efficacy in mouse allograft tumor models.[10]
-
TAM Kinases (AXL and MER): The TAM family of receptor tyrosine kinases (Tyro3, AXL, and Mer) are attractive targets for cancer therapy. A series of 2,6-disubstituted imidazo[4,5-b]pyridines have been identified as highly potent and selective inhibitors of AXL and MER.[11]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1. N-phenyl-imidazo[4,5-b]pyridin-2-amines have exhibited potent CDK9 inhibitory activity, inducing apoptosis in cancer cells.[12]
-
Bruton's Tyrosine Kinase (BTK): BTK is a validated therapeutic target for B-cell malignancies. Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors.[13]
-
p21-Activated Kinase 4 (PAK4): PAKs are involved in cellular functions related to cancer induction and metastasis. An imidazo[4,5-b]pyridine-based inhibitor of PAK4 has been discovered and structurally characterized.[14]
The table below summarizes the antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 (Colon Carcinoma) | 0.4 - 0.7 | [3] |
| Imidazo[4,5-b]pyridine-derived acrylonitriles | Various Cancer Cell Lines | 0.2 - 0.6 | [3] |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridines | Various Cancer Cell Lines | 1.45 - 4.25 | [6] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | Moderate Activity | [8] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | HCT-116 (Colon), MCF-7 (Breast) | Potent Activity | [12] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. The imidazo[4,5-b]pyridine scaffold has been utilized to develop potent anti-inflammatory agents. One notable mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selective inhibitory activity against COX-2.[8]
Furthermore, imidazo[4,5-b]pyridine derivatives have been investigated for their ability to mitigate the inflammatory response in conditions like retinal ischemia by diminishing the production of pro-inflammatory mediators such as TNF-α and IL-6.[9] They have also been shown to affect the activation of transcription factors like NF-κB, which play a crucial role in regulating the inflammatory response.[9]
Antiviral and Antiparasitic Efficacy: Combating Infectious Agents
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it an attractive starting point for the design of antiviral and antiparasitic agents that can interfere with nucleic acid synthesis or other essential pathogen-specific pathways.[1]
-
Antiviral Activity: Certain derivatives have shown selective activity against respiratory syncytial virus (RSV).[3]
-
Antiparasitic Activity: Imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against Trypanosoma brucei, the causative agent of African trypanosomiasis.[9] These compounds act by inhibiting methionyl-tRNA synthetase, an enzyme essential for protein synthesis in the parasite.[9]
Key Signaling Pathways and Experimental Workflows
The biological effects of imidazo[4,5-b]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Key signaling pathways modulated by imidazo[4,5-b]pyridine derivatives.
A standard experimental workflow for evaluating the anticancer potential of novel imidazo[4,5-b]pyridine derivatives is outlined below.
Caption: Experimental workflow for anticancer drug discovery.
Methodologies and Protocols: A Practical Guide
The following provides a generalized, step-by-step methodology for a key experiment in the evaluation of imidazo[4,5-b]pyridine derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is foundational for determining the antiproliferative activity of newly synthesized compounds.
1. Cell Culture and Seeding:
- Maintain the selected human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the test imidazo[4,5-b]pyridine derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Replace the culture medium in the 96-well plates with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
3. Incubation:
- Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
4. MTT Assay:
- Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion: A Scaffold with Enduring Promise
The imidazo[4,5-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets have led to the development of numerous compounds with significant therapeutic potential. The ongoing exploration of this versatile core continues to yield novel drug candidates for a wide range of diseases, from cancer and inflammation to infectious diseases. As our understanding of disease biology deepens, the rational design of new imidazo[4,5-b]pyridine derivatives will undoubtedly continue to be a fruitful avenue for the discovery of next-generation therapeutics.
References
-
Klančar, U. et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5136. [Link]
-
Andrews, M. et al. (2013). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1103-1107. [Link]
-
Perdih, A. et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(15), 2736. [Link]
-
Sławiński, J. & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(18), 4236. [Link]
-
Various Authors. (2023). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]
-
Various Authors. (2023). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate. [Link]
-
Various Authors. (2023). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. [Link]
-
Boyer, S. J. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. HAL Open Science. [Link]
-
Bounaas, M. et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. European Journal of Medicinal Chemistry, 159, 217-233. [Link]
-
Various Authors. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Various Authors. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Various Authors. (2023). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Various Authors. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Wang, S. et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7119-7123. [Link]
-
Mathew, B. et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Archiv der Pharmazie, 349(9), 680-688. [Link]
-
Lee, J. et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
Various Authors. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Kim, H. et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2715-2719. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[4,5-b]pyridine Core: A Scaffolding Journey from Purine Isostere to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a Privileged Scaffold
The imidazo[4,5-b]pyridine ring system, a fused heterocycle of imidazole and pyridine, stands as one of the oldest known heteroaromatic derivatives.[1] Its initial intrigue stemmed from a fundamental structural resemblance to purines, the essential building blocks of nucleic acids. This bioisosteric relationship, where the N-7 of a purine is replaced by a CH group, led to its designation as 1-deazapurine and sparked the curiosity of biologists and medicinal chemists alike.[2] This guide delves into the rich history, synthetic evolution, and diverse therapeutic applications of this remarkable scaffold, providing a technical overview for professionals in drug discovery and development.
A Historical Perspective: From Curiosity to Clinical Candidates
The journey of imidazo[4,5-b]pyridine derivatives began with early explorations into purine analogs. The structural similarity to endogenous purines suggested that these compounds could interact with the same biological targets, potentially leading to novel therapeutic agents. This initial hypothesis has since been validated manifold, with imidazo[4,5-b]pyridine derivatives demonstrating a vast spectrum of biological activities.[2]
Over the decades, research has unveiled their potential as:
-
Antimicrobial agents: Exhibiting activity against various bacterial and parasitic pathogens.[2]
-
Antiviral compounds: Showing promise in combating a range of viruses.[3]
-
Anticancer therapeutics: Through mechanisms including kinase inhibition and disruption of microtubule dynamics.[4]
-
Central Nervous System (CNS) agents: With applications in treating conditions like neuropathic pain.
-
Anti-inflammatory and antihypertensive agents: Demonstrating a broad range of physiological effects.[2]
This historical progression from a simple purine isostere to a "privileged scaffold" in medicinal chemistry underscores the versatility and enduring relevance of the imidazo[4,5-b]pyridine core.
The Synthetic Blueprint: Constructing the Imidazo[4,5-b]pyridine Core
The construction of the imidazo[4,5-b]pyridine skeleton has been a subject of extensive synthetic exploration, leading to a variety of methodologies, from classical condensation reactions to modern catalytic approaches.
Classical Synthetic Strategies
The foundational methods for synthesizing the imidazo[4,5-b]pyridine ring system typically involve the cyclization of appropriately substituted pyridine precursors. The most prevalent classical approach is the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivatives (such as esters). This reaction, often carried out under harsh acidic conditions and high temperatures, proceeds through the formation of an amide intermediate followed by dehydrative cyclization.[2]
Another well-established method involves the reaction of 2,3-diaminopyridine with aldehydes. This condensation initially forms an imidazolidine-pyridine intermediate, which then requires an oxidative step to aromatize to the final imidazo[4,5-b]pyridine product.[2]
Conceptual Workflow of Classical Synthesis
Caption: Classical synthetic routes to the imidazo[4,5-b]pyridine core.
Modern Synthetic Innovations
While classical methods are robust, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of modern synthetic protocols. These often employ metal catalysis and one-pot procedures to streamline the synthesis.
A notable example is the tandem reaction starting from 2-chloro-3-nitropyridine. This approach allows for the sequential introduction of substituents at the N-1 and C-2 positions, offering significant advantages in generating diverse compound libraries.
Experimental Protocol: A One-Pot Tandem Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine
This protocol, adapted from a highly efficient and environmentally conscious method, demonstrates the power of modern synthetic chemistry in constructing the imidazo[4,5-b]pyridine scaffold.
Step 1: SNAr Reaction
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and isopropanol (IPA) (5 mL), add a primary amine (1 equivalent).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture at 80 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
Step 2: In Situ Nitro Group Reduction
-
To the same reaction mixture, add Zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents).
-
Heat the mixture for 45 minutes at 80 °C to facilitate the reduction of the nitro group to an amine.
Step 3: Heteroannulation
-
After the reduction is complete, centrifuge the reaction mixture to remove the zinc dust.
-
To the resulting supernatant containing the diamine derivative, add a substituted aldehyde (1 equivalent).
-
Heat the reaction mixture at 85 °C for 10 hours. Monitor the progress of the reaction by TLC.
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired substituted imidazo[4,5-b]pyridine.
Workflow for the One-Pot Tandem Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
3H-Imidazo[4,5-b]pyridin-5-amine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Imidazo[4,5-b]pyridine Derivatives
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a cornerstone heterocyclic motif in modern medicinal chemistry. Its structural resemblance to natural purines allows it to function as a "privileged structure," readily interacting with a multitude of biological targets. This guide provides a comprehensive technical overview of the predominant mechanism of action for this class of compounds: protein kinase inhibition. We will dissect the molecular interactions, explore key therapeutic targets, and provide detailed experimental protocols for elucidating these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the imidazo[4,5-b]pyridine core.
The Imidazo[4,5-b]pyridine Scaffold: A Purine Isostere
Structural Features and the Purine Analogy
The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, where a carbon atom in the pyrimidine ring of purine is replaced by a nitrogen atom. This substitution maintains the overall size, shape, and hydrogen bonding capabilities of the molecule, making it an ideal candidate to interact with the ATP-binding sites of various enzymes, most notably protein kinases.[1][2][3] The core structure, as exemplified by 3H-Imidazo[4,5-b]pyridin-5-amine, serves as a versatile template for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Therapeutic Landscape
Derivatives of this scaffold have demonstrated a wide array of biological activities.[2] While their most prominent application is in oncology as anti-cancer agents, they have also been investigated for anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] This guide will focus on the most extensively validated mechanism: the inhibition of protein kinases that drive oncogenesis.
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
The vast majority of biologically active imidazo[4,5-b]pyridine derivatives function by directly competing with adenosine triphosphate (ATP) for binding within the catalytic site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.
General Mechanism of Kinase Inhibition
The imidazo[4,5-b]pyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively occluding the active site and preventing the phosphotransfer reaction that is fundamental to cell signaling.
Caption: General mechanism of ATP-competitive kinase inhibition.
Case Study: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many human cancers. Several imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of these kinases.[6][7]
-
Biological Role: Aurora kinases govern processes such as centrosome maturation, spindle assembly, and cytokinesis. Their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
-
Mechanistic Insight: Compound 51 (CCT137690) , an orally bioavailable derivative, potently inhibits Aurora A and B.[6] Co-crystallization studies reveal that the imidazo[4,5-b]pyridine core anchors the molecule in the hinge region, while substituted side chains extend into other pockets to enhance potency and selectivity.[6]
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against Aurora Kinases
| Compound | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Aurora-C IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 51 (CCT137690) | 0.015 | 0.025 | 0.019 | [6] |
| Compound 31 | 0.042 | 0.198 | 0.227 |[7] |
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a validated target for B-cell malignancies like chronic lymphocytic leukemia. Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors.[8]
-
Biological Role: BTK activation is crucial for B-cell proliferation, survival, and differentiation.
-
Mechanistic Insight: Unlike covalent inhibitors that form a permanent bond, these reversible inhibitors offer potential advantages in safety and off-target effects.[8] Molecular docking studies show that the hydroxyl groups on the derivative's phenyl ring form key hydrogen bonds with the "gatekeeper" residue Thr474 and the hinge residue Met477, anchoring the inhibitor in the active site.[8]
Case Study: Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcriptional elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1), making it an attractive target in various cancers.
-
Biological Role: CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Polymerase II, promoting gene transcription.
-
Mechanistic Insight: A series of novel imidazo[4,5-b]pyridine compounds showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with potent CDK9 inhibitory activity.[9]
Table 2: CDK9 Inhibition and Anticancer Activity
| Compound | CDK9 IC₅₀ (µM) | Cell Line | Antiproliferative Activity | Reference |
|---|---|---|---|---|
| I, II, IIIa, etc. | 0.63 - 1.32 | MCF-7 | Significant | [9] |
| Sorafenib (Control) | 0.76 | N/A | N/A |[9] |
Methodologies for Mechanistic Elucidation
A multi-faceted approach is required to definitively characterize the mechanism of action for a novel imidazo[4,5-b]pyridine derivative.
Experimental Workflow for Target Validation
Caption: A typical workflow for validating kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare buffers, kinase, substrate (a generic peptide like AQTQ), and the test imidazo[4,5-b]pyridine compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and substrate.
-
Compound Addition: Add 2.5 µL of the test compound solution (typically in DMSO, with a final concentration ≤1%) or a vehicle control (DMSO).
-
Rationale: A serial dilution of the compound is critical to determine the IC₅₀ value, the concentration at which 50% of kinase activity is inhibited.
-
-
Initiation: Add 2.5 µL of ATP solution to start the reaction.
-
Scientist's Note: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the reaction and eliminate unused ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀.
-
-
Self-Validation & Controls:
-
No-Enzyme Control: Wells containing substrate and ATP but no kinase to establish baseline signal.
-
Vehicle Control (0% Inhibition): Wells with kinase, substrate, ATP, and DMSO to define maximum kinase activity.
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) to validate assay performance.
-
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[4,5-b]pyridine compound for 72 hours.
-
Rationale: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle arrest or apoptosis induced by kinase inhibition.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Secondary and Emerging Mechanisms
While kinase inhibition is the primary mechanism, some derivatives of the imidazo[4,5-b]pyridine scaffold exhibit other biological activities.
-
Anti-inflammatory Activity: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, suggesting a potential role in treating inflammatory conditions.[4][10]
-
DNA/RNA Interactions: Tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to bind to DNA and RNA, suggesting that nucleic acids could be a potential cellular target for some members of this chemical class.[3]
Conclusion and Future Directions
The 3H-Imidazo[4,5-b]pyridine scaffold is a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. Its success is rooted in its structural mimicry of purine, enabling effective competition at the ATP-binding site of a wide range of kinases implicated in cancer and other diseases. The primary mechanism of action for the most therapeutically relevant derivatives is ATP-competitive inhibition of protein kinases such as Aurora, BTK, and CDK9.
Future research will focus on optimizing the scaffold to achieve greater kinase selectivity, thereby minimizing off-target toxicities. Furthermore, exploring novel substitutions on the core ring system may uncover interactions with other allosteric sites or even new target classes, expanding the therapeutic utility of this remarkable chemical entity. The systematic application of the biochemical and cellular protocols detailed in this guide is essential for the continued development of next-generation therapeutics based on the imidazo[4,5-b]pyridine core.
References
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters.
- Bavetsias, V., et al. (2011).
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Bavetsias, V., et al. (2008). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
- Tiwari, R. K., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
- PubChem. (n.d.). This compound.
- Perin, N., et al. (n.d.).
- Akıncıoğlu, A., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic & Medicinal Chemistry.
- Tiwari, R. K., et al. (2017).
- Harer, J. S., et al. (2007).
- Alcaide, B., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry.
- Benci, K., et al. (2012). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
- Patel, K. D., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 3H-Imidazo[4,5-b]pyridin-5-amine: A Technical Guide for Researchers
For researchers and professionals in drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 3H-Imidazo[4,5-b]pyridin-5-amine, a heterocyclic amine with a purine-like scaffold, represents a molecule of significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including their roles as kinase inhibitors and potential therapeutic agents in oncology and beyond.[1][2][3] This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, addressing the current challenges in sourcing direct experimental data and offering a robust framework for its spectral analysis and characterization.
Molecular Identity and Physicochemical Properties
A foundational step in the characterization of any compound is the confirmation of its basic physical and chemical properties. For this compound, this information is well-documented in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| CAS Number | 69825-84-9 | [4] |
| IUPAC Name | 1H-imidazo[4,5-b]pyridin-5-amine | [4] |
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. In the absence of direct experimental data for this compound, predictive algorithms based on extensive spectral libraries and quantum mechanical calculations offer valuable insights into the expected chemical shifts.
The following predictions were generated using a combination of computational methods and are presented as a guide for researchers. It is crucial to note that the actual experimental values may vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons and the amine and imidazole N-H protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~8.0-8.2 | s | H2 (imidazole) | The chemical shift of this proton is sensitive to the tautomeric form and solvent. |
| ~7.8-8.0 | d | H7 (pyridine) | Expected to be a doublet due to coupling with H6. |
| ~6.5-6.7 | d | H6 (pyridine) | Expected to be a doublet due to coupling with H7. The amino group's electron-donating nature will shield this proton, shifting it upfield. |
| ~5.5-6.5 | br s | NH₂ (amine) | The chemical shift and appearance of this peak can vary significantly with solvent and concentration due to hydrogen bonding. |
| ~12.0-13.0 | br s | NH (imidazole) | This proton is also subject to exchange and its visibility and chemical shift are highly dependent on the solvent and experimental conditions. |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Notes |
| ~150-155 | C5 | Carbon bearing the amino group, significantly influenced by the nitrogen's electronegativity. |
| ~145-150 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~140-145 | C2 | Carbon in the imidazole ring. |
| ~135-140 | C3a | Quaternary carbon at the other ring fusion position. |
| ~130-135 | C7 | Pyridine carbon adjacent to the ring fusion. |
| ~105-110 | C6 | Pyridine carbon shielded by the amino group. |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and aromatic components.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (NH₂) and Imidazole (N-H) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1650-1580 | C=C and C=N stretch | Aromatic rings |
| 1640-1560 | N-H bend | Primary amine (NH₂) |
| 1350-1250 | C-N stretch | Aromatic amine |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 134, corresponding to its molecular weight. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 135 would be prominent.
The fragmentation pattern will be characteristic of the fused heterocyclic ring system. Key fragmentation pathways would likely involve the loss of small neutral molecules such as HCN and NH₃.
Experimental Protocols for Spectroscopic Analysis
To empower researchers to obtain empirical data, the following section details standardized protocols for the acquisition of NMR, IR, and MS spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Workflow
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS) Workflow
Sources
A Technical Guide to the Solubility and Stability of 3H-Imidazo[4,5-b]pyridin-5-amine for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 3H-Imidazo[4,5-b]pyridin-5-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of these fundamental physicochemical properties is paramount for advancing a compound through the development pipeline, from early-stage screening to formulation and manufacturing. This document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols for characterizing solubility (kinetic and thermodynamic) and stability under various stress conditions (pH, oxidative, photolytic, and thermal), in alignment with international regulatory standards.[2][3][4]
Introduction: The Critical Role of Physicochemical Profiling
The imidazo[4,5-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous compounds explored for their therapeutic potential.[1] this compound (Figure 1), with its amine substitution, presents specific challenges and opportunities in drug development. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its biopharmaceutical performance, influencing everything from oral bioavailability to shelf-life.
Poor solubility can lead to erratic absorption and inadequate drug exposure, while instability can result in loss of potency and the formation of potentially toxic degradation products.[5][6] Therefore, a rigorous and early assessment of these characteristics is not merely a regulatory requirement but a foundational pillar of a successful drug development program. This guide serves as a practical resource for researchers, chemists, and formulation scientists, providing the necessary protocols to generate robust and reliable data to inform critical development decisions.
Figure 1: Chemical Structure of this compound
Caption: The structure reveals a fused imidazole and pyridine ring system with a primary amine group, suggesting potential for pH-dependent solubility and susceptibility to specific degradation pathways.
1.1. Core Physicochemical Properties
A preliminary in-silico and literature assessment provides foundational data for the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[7] |
| Molecular Weight | 134.14 g/mol | PubChem[7] |
| CAS Number | 69825-84-9 | PubChem[7] |
| Predicted LogP | ~0.4 | PubChem[7] |
| Tautomerism | Exists in tautomeric forms (e.g., 1H-imidazo[4,5-b]pyridin-5-amine), which can influence solubility and stability. | PubChem[7] |
Aqueous Solubility Assessment
Solubility is a critical factor that influences a drug's absorption and bioavailability.[8] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (typically generated from a DMSO stock). It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[8][9][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This "shake-flask" method is more time and resource-intensive but provides the definitive solubility value required for later-stage development and formulation.[9][10][11]
2.1. Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)
This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound in aqueous buffer.
Causality: The choice of a turbidimetric assay is based on its speed and suitability for early-stage screening, where relative solubility rankings are often more important than absolute values.[9] The use of a DMSO stock solution is standard practice for high-throughput screening (HTS) formats.[9]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Assay Plate Preparation: Add phosphate-buffered saline (PBS, pH 7.4) to a clear, flat-bottom 96-well plate.
-
Compound Addition: Transfer a small aliquot (e.g., 2 µL) from the DMSO dilution plate to the PBS-containing assay plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[9] Measure the turbidity (absorbance or light scattering) at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
2.2. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol follows the gold-standard shake-flask method to determine the equilibrium solubility, a critical parameter for pre-formulation.[9][11]
Causality: This method is chosen for its accuracy in determining the true equilibrium state between the solid compound and the solution.[11] Using an excess of solid material ensures that saturation is achieved. The extended incubation period allows for the system to reach equilibrium, which is crucial for obtaining a thermodynamically valid result.[9]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing relevant aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension (using a low-binding filter, e.g., PVDF) to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Analysis: Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[12] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Table 1: Hypothetical pH-Solubility Profile for this compound
| pH of Medium | Buffer System | Thermodynamic Solubility (µg/mL) at 25°C |
| 1.2 | 0.1 N HCl | 1500 |
| 4.5 | Acetate Buffer | 850 |
| 6.8 | Phosphate Buffer | 120 |
| 7.4 | Phosphate Buffer | 95 |
This data is illustrative. The amine group suggests higher solubility at lower pH due to protonation.
Chemical Stability Assessment (Forced Degradation)
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance.[3][4][6] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[3][6] The International Council for Harmonisation (ICH) guidelines, particularly Q1A and Q1B, provide the regulatory framework for these studies.[2][3][13]
3.1. General Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
3.2. Experimental Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that stability-indicating methods can be properly developed and validated.[14]
Analytical Method: A validated reverse-phase HPLC (RP-HPLC) method with UV/photodiode array (PDA) detection is the primary tool for these studies.[5][12][15] It allows for the separation and quantification of the parent compound and its degradation products.[12]
1. Acid and Base Hydrolysis:
-
Rationale: The imidazopyridine core and amine substituent may be susceptible to pH-dependent hydrolysis.
-
Protocol:
-
Dissolve the API in a suitable solvent and dilute with 0.1 N HCl (for acid) or 0.1 N NaOH (for base).
-
Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, cool the samples to room temperature and neutralize the acid samples with base and vice-versa.
-
Analyze by HPLC, comparing to an un-stressed, neutralized control.
-
2. Oxidative Degradation:
-
Rationale: Nitrogen-containing heterocyclic compounds can be susceptible to oxidation.
-
Protocol:
-
Dissolve the API in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Collect time points and analyze directly by HPLC.
-
3. Photostability:
-
Rationale: To evaluate the compound's sensitivity to light, as mandated by ICH Q1B.[16][17][18]
-
Protocol:
-
Expose the solid API and a solution of the API to a calibrated light source within a photostability chamber.
-
The exposure should conform to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][19]
-
Include a dark control sample wrapped in aluminum foil to differentiate between thermal and photolytic degradation.[16][19]
-
Analyze samples by HPLC.
-
4. Thermal Degradation:
-
Rationale: To assess the impact of heat on the solid-state and solution stability of the compound.
-
Protocol:
-
For solid-state analysis, place the API powder in a controlled temperature oven (e.g., 80°C).
-
For solution analysis, heat a solution of the API.
-
Collect time points, prepare solutions from the solid samples as needed, and analyze by HPLC.
-
Table 2: Example Forced Degradation Summary for this compound
| Stress Condition | Conditions | % Assay Lost | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 12.5% | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 3.2% | 1 | Minor degradation observed |
| Oxidation | 3% H₂O₂, RT, 8h | 18.9% | 3 | Likely N-oxide formation |
| Photolytic (Solid) | ICH Q1B | 1.5% | 0 | Photostable in solid form |
| Photolytic (Solution) | ICH Q1B | 8.8% | 1 | Photosensitive in solution |
| Thermal (Solid) | 80°C, 72h | <1.0% | 0 | Thermally stable in solid form |
This data is illustrative. RRT = Relative Retention Time.
Conclusion and Recommendations
The comprehensive solubility and stability assessment of this compound is a non-negotiable step in its journey from a promising hit to a viable drug candidate. The protocols and theoretical framework presented in this guide provide the necessary tools for this critical evaluation.
Key Insights from this Guide:
-
Solubility Strategy: Due to the basic amine, pH-dependent solubility is expected. Early characterization using both kinetic and thermodynamic methods across a physiological pH range is crucial for guiding formulation strategies (e.g., salt formation, use of solubilizing excipients).
-
Stability Profile: Forced degradation studies are vital for identifying the compound's liabilities. For a molecule like this compound, particular attention should be paid to oxidative and photolytic degradation pathways, which will inform packaging, storage, and handling requirements.[6][19]
-
Analytical Foundation: A robust, stability-indicating analytical method is the cornerstone of all stability assessments.[5][15] Method validation must demonstrate specificity for the parent compound in the presence of all potential degradants.
By systematically applying these principles and methodologies, development teams can build a robust data package that de-risks the project, satisfies regulatory expectations, and ultimately accelerates the delivery of new, effective medicines to patients.
References
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemicals Knowledge Hub. (2021). Spotlight on stability: API and drug product testing. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
PubChem. (n.d.). 3H-Imidazo(4,5-b)pyridin-2-amine. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. acdlabs.com [acdlabs.com]
- 7. This compound | C6H6N4 | CID 3283154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sepscience.com [sepscience.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. youtube.com [youtube.com]
In Silico Modeling of 3H-Imidazo[4,5-b]pyridin-5-amine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] This technical guide provides a comprehensive overview of in silico modeling techniques to investigate and predict the interactions of 3H-imidazo[4,5-b]pyridin-5-amine, a representative core of this class, with its biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. By elucidating the causality behind methodological choices and grounding protocols in established scientific principles, this guide aims to empower researchers to effectively leverage computational tools in the design and optimization of novel 3H-imidazo[4,5-b]pyridine-based therapeutics.
Introduction: The Significance of the 3H-Imidazo[4,5-b]pyridine Scaffold and In Silico Modeling
The 3H-imidazo[4,5-b]pyridine core is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors.[1][3] Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of many kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer.[2] Derivatives of this scaffold have shown potent inhibitory activity against key kinases like Aurora kinases and Akt kinases.[4][5][6]
In silico modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates, thereby reducing the time and cost associated with experimental screening.[1] For the this compound core, computational approaches can elucidate its binding modes, predict the affinity of its derivatives, and guide the synthesis of novel compounds with improved potency and selectivity. This guide will delve into three core in silico techniques: molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.
Structure-Based Drug Design: Unraveling Interactions with Kinase Targets
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design and optimize ligands. For the this compound scaffold, kinases are a primary target class. This section will focus on molecular docking and molecular dynamics simulations to explore the interactions of this scaffold with a representative kinase, Aurora A.
Molecular Docking: Predicting Binding Poses
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding conformation and affinity.[7] This is a crucial first step in understanding the potential interactions of this compound with its target.
The choice of docking software and scoring function is critical for obtaining meaningful results. AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed. The scoring function in Vina approximates the binding affinity, allowing for the ranking of different poses and ligands. The selection of the receptor structure is equally important; a high-resolution crystal structure, preferably with a co-crystallized ligand similar to the scaffold of interest, provides a more accurate representation of the binding site. For this guide, we will use the crystal structure of Aurora A kinase.
Experimental Protocol: Molecular Docking of this compound with Aurora A Kinase using AutoDock Vina
Objective: To predict the binding mode of this compound in the ATP-binding site of Aurora A kinase.
Materials:
-
Software: AutoDock Tools (ADT), AutoDock Vina
-
Receptor Structure: Crystal structure of Aurora A kinase (e.g., PDB ID: 1MQ4)
-
Ligand Structure: 3D structure of this compound (can be built using software like Avogadro and energy minimized)
Methodology:
-
Receptor Preparation:
-
Load the Aurora A kinase PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to the atoms.
-
Save the prepared receptor in PDBQT format. The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound into AutoDock Tools.
-
Detect the root of the ligand and define the rotatable bonds. This allows for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the ATP-binding site of Aurora A kinase. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. The location can be guided by the position of the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but improves the thoroughness of the conformational search.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of Aurora A kinase.
-
Data Presentation: Predicted Binding Affinity
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.5 (Example Value) |
Note: The binding affinity is an example value and will vary based on the specific receptor structure and docking parameters used.
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking using AutoDock Vina.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[8] This is crucial for validating the docking poses and understanding the flexibility of the ligand and the binding site.
GROMACS is a high-performance and widely used software package for MD simulations. The choice of a force field is paramount for accurate simulations. For protein-ligand complexes, a combination of force fields is often necessary. The CHARMM36 force field is well-parameterized for proteins, while a compatible force field like CGenFF can be used for the ligand. The simulation time should be sufficient to observe the convergence of properties like the root-mean-square deviation (RMSD), indicating that the system has reached a stable state.
Experimental Protocol: MD Simulation of the this compound-Aurora A Kinase Complex using GROMACS
Objective: To evaluate the stability of the docked complex of this compound and Aurora A kinase.
Materials:
-
Software: GROMACS, a molecular visualization tool (e.g., VMD)
-
Input Files: The top-ranked docked complex from the molecular docking experiment.
Methodology:
-
System Preparation:
-
Topology Generation: Generate the topology for the protein using the pdb2gmx tool in GROMACS with the CHARMM36 force field. For the ligand, generate topology and parameter files using a server like CGenFF.
-
Complex Formation: Combine the protein and ligand coordinate files and create a unified topology file that includes both molecules.
-
Solvation: Place the complex in a periodic box of appropriate size and solvate it with a water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
-
Equilibration:
-
NVT Equilibration: Perform a short simulation at constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand while restraining the heavy atoms of the complex.
-
NPT Equilibration: Perform a subsequent simulation at constant number of particles, pressure, and temperature (NPT ensemble) to equilibrate the pressure and density of the system.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) without restraints.
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex is not undergoing major conformational changes.
-
RMSF: Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Hydrogen Bonds: Analyze the hydrogen bond network between the ligand and the protein throughout the simulation to identify key stable interactions.
-
Visual Inspection: Visually inspect the trajectory to observe the behavior of the ligand in the binding pocket.
-
Data Presentation: MD Simulation Stability Metrics
| Metric | Average Value (Example) | Interpretation |
| Protein RMSD | 0.2 nm | Stable protein backbone during the simulation |
| Ligand RMSD | 0.1 nm | Ligand remains stably bound in the active site |
| H-Bonds | 2-3 | Consistent hydrogen bonding with key residues |
Visualization: MD Simulation Workflow
Caption: General workflow for a molecular dynamics simulation.
Ligand-Based Drug Design: Predicting Activity with QSAR
When the 3D structure of the target is unknown or when a series of compounds with known activities is available, ligand-based drug design (LBDD) methods like QSAR can be employed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10]
Building a Predictive QSAR Model
A robust QSAR model can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.[11] The quality of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development.
The selection of molecular descriptors is a critical step in QSAR modeling. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). The choice of the statistical method to build the model is also important. Partial Least Squares (PLS) is a commonly used method in QSAR as it can handle datasets with a large number of descriptors and potential collinearity. Rigorous validation, including internal (cross-validation) and external validation, is essential to ensure the predictive power of the model.
Experimental Protocol: 2D-QSAR Modeling of this compound Derivatives as Aurora A Kinase Inhibitors
Objective: To develop a 2D-QSAR model that can predict the inhibitory activity of this compound derivatives against Aurora A kinase.
Materials:
-
Software: A QSAR modeling software package (e.g., Schrödinger Maestro, MOE, or open-source alternatives like RDKit with scikit-learn).
-
Dataset: A series of this compound derivatives with their experimentally determined IC50 values against Aurora A kinase. For this example, we will refer to the dataset of 65 imidazo[4,5-b]pyridine derivatives from a published study.[4]
Methodology:
-
Data Preparation:
-
Convert the IC50 values to pIC50 (-log(IC50)) to have a linear relationship with the free energy of binding.
-
Split the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of 2D molecular descriptors, such as constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., Wiener index, Kier & Hall connectivity indices), and physicochemical descriptors (e.g., logP, molar refractivity).
-
-
Feature Selection:
-
Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to select a subset of the most relevant descriptors that have the highest correlation with the biological activity and low inter-correlation. This helps to avoid overfitting and improves the interpretability of the model.
-
-
Model Building:
-
Use a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model using the selected descriptors and the pIC50 values of the training set.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out cross-validation) on the training set to assess the robustness and internal predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric.
-
External Validation: Use the developed model to predict the pIC50 values of the compounds in the test set. The predictive ability of the model is evaluated by the squared correlation coefficient between the predicted and experimental activities (R²_pred).
-
-
Interpretation and Application:
-
Analyze the selected descriptors to understand the structure-activity relationships. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing hydrophobicity in a certain region of the molecule could lead to higher activity.
-
Use the validated QSAR model to predict the activity of new, designed this compound derivatives.
-
Data Presentation: QSAR Model Statistics
| Parameter | Value (Example) | Description |
| N | 65 | Total number of compounds in the dataset |
| R² | 0.90 | Coefficient of determination for the training set |
| q² | 0.75 | Cross-validated correlation coefficient |
| R²_pred | 0.85 | Predictive R² for the external test set |
Note: These are example values for a good QSAR model.
Visualization: QSAR Modeling Workflow
Caption: Workflow for developing a QSAR model.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the in silico modeling of this compound interactions, a critical scaffold in modern drug discovery. By integrating molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a multi-faceted understanding of how this core structure and its derivatives interact with biological targets, primarily kinases.
The protocols outlined herein are designed to be both informative and practical, emphasizing the importance of methodological choices and rigorous validation. The successful application of these computational techniques can significantly accelerate the drug discovery pipeline by enabling the rational design of more potent and selective inhibitors, ultimately leading to the development of novel therapeutics for a range of diseases.
Future advancements in computational power and algorithm development will undoubtedly enhance the predictive accuracy of these methods. The integration of artificial intelligence and machine learning approaches with classical in silico techniques holds immense promise for further revolutionizing the field of drug design. As our understanding of the complexities of biological systems grows, so too will the sophistication and utility of computational tools in our quest for new and improved medicines.
References
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024). Molecules. [Link]
-
Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016). Journal of Medicinal Chemistry. [Link]
-
Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations. (2021). Journal of Biomolecular Structure & Dynamics. [Link]
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
-
Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations. (2021). Journal of Biomolecular Structure & Dynamics. [Link]
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (2023). Research Journal of Wave. [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
3H-Imidazo[4,5-b]pyridin-7-amine. (n.d.). MySkinRecipes. [Link]
-
What is the significance of QSAR in drug design? (2025). Patsnap Synapse. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Acta Pharmaceutica Sinica B. [Link]
-
Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. (2018). Archiv der Pharmazie. [Link]
-
In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. (2016). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2011). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][4][6][12]thiadiazole derivatives as multitarget inhibitors of cholinesterases and human carbonic anhydrase I and II isoforms. (2021). Bioorganic Chemistry. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. (2025). Helvetica Chimica Acta. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). Molecules. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2017). RSC Advances. [Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2022). Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-Imidazo[4,5-b]pyridin-7-amine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
An Application Note for the Synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine
The imidazo[4,5-b]pyridine core is a cornerstone of modern medicinal chemistry and drug development. As a bioisostere of natural purines, this heterocyclic system readily interacts with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[1] The strategic placement of functional groups on this scaffold is critical for modulating activity and pharmacokinetic properties. The 5-amino derivative, in particular, serves as a vital synthon for further elaboration, enabling the construction of complex molecular architectures for targeted therapies.
This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily accessible precursor, 5-nitro-pyridine-2,3-diamine. The described methodology is robust, high-yielding, and designed for reproducibility in a standard laboratory setting.
Overall Synthetic Strategy
The synthesis is achieved through a logical and efficient two-step sequence. This approach prioritizes the formation of the stable heterocyclic core before the sensitive amino group is revealed, thereby minimizing potential side reactions and simplifying purification.
-
Step 1: Phillips Cyclization. The imidazole ring is constructed by reacting 5-nitro-pyridine-2,3-diamine with formic acid. In this classic condensation reaction, formic acid serves as both the C1 carbon source and the reaction solvent, leading to the formation of 5-nitro-3H-imidazo[4,5-b]pyridine.
-
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is selectively reduced to the target primary amine using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is chosen for its high efficiency and clean reaction profile.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 5-Nitro-3H-imidazo[4,5-b]pyridine
Principle and Mechanistic Insight
This transformation is a classic Phillips condensation, a robust method for forming benzimidazoles and their heterocyclic analogues.[2] The reaction proceeds through an initial formylation of the more nucleophilic amino group at the 2-position, followed by a rate-determining intramolecular cyclization and dehydration to yield the aromatic imidazole ring. Using formic acid as the solvent ensures a high concentration of the C1 electrophile and provides the acidic medium to facilitate the necessary dehydration steps.
Caption: Key stages of the Phillips condensation mechanism.
Experimental Protocol
Materials and Reagents:
-
5-Nitro-pyridine-2,3-diamine
-
Formic acid (≥98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-pyridine-2,3-diamine (e.g., 5.0 g, 32.4 mmol).
-
Reagent Addition: Carefully add formic acid (25 mL) to the flask. The formic acid acts as both the reactant and the solvent.
-
Cyclization Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
-
Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis confirms the complete consumption of the starting material.
-
Cooling and Quenching: After completion, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 100 g). Cautiously neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood.
-
Trustworthiness Check: The product will precipitate as a solid during neutralization. The completeness of precipitation is key to a high recovery yield.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.
-
Drying: Dry the collected solid under vacuum to afford 5-nitro-3H-imidazo[4,5-b]pyridine as a solid, which is typically of sufficient purity for the next step. An expected yield is in the range of 85-95%.
Part 2: Synthesis of this compound
Principle and Rationale
Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro groups. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group, ultimately leading to the formation of the amine and water as the only byproduct. This method avoids the use of stoichiometric metal reductants (like Fe, Sn, or Zn) which can complicate purification.[2] Methanol is an excellent solvent for this reaction as it solubilizes the starting material and does not interfere with the catalysis.
Critical Safety Precautions:
-
Hydrogen gas is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.
-
Palladium on carbon (Pd/C) is pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably as a wet paste. Do not allow the catalyst to dry on filter paper.
Experimental Protocol
Materials and Reagents:
-
5-Nitro-3H-imidazo[4,5-b]pyridine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (ACS grade)
-
Hydrogen (H₂) gas cylinder with a regulator
-
Hydrogenation flask (e.g., Parr shaker bottle) or a two-necked flask with a balloon
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a hydrogenation flask, add 5-nitro-3H-imidazo[4,5-b]pyridine (e.g., 4.0 g, 24.4 mmol) and methanol (50 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C catalyst (e.g., 0.40 g, 10% w/w).
-
Expert Insight: The catalyst loading can be adjusted, but 5-10 mol% is typical for this transformation. Using the 50% wet catalyst minimizes the risk of ignition upon contact with air and solvent.
-
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Conditions: Pressurize the vessel with hydrogen (e.g., 40-50 psi) and begin vigorous stirring or shaking at room temperature (25 °C).
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 15 mL) to ensure complete recovery of the product.
-
Trustworthiness Check: The filtrate should be colorless, indicating the complete reduction of the yellow nitro compound. Incomplete filtration of the fine Pd/C catalyst can lead to product contamination.
-
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is the target compound, this compound. The product is often obtained in high purity (>95%) and high yield (90-98%). If necessary, it can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Quantitative Data Summary
| Step | Starting Material | Key Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 5-Nitro-pyridine-2,3-diamine | Formic Acid | Formic Acid | 100-110 | 4 - 6 | 85 - 95% |
| 2 | 5-Nitro-3H-imidazo[4,5-b]pyridine | H₂, 10% Pd/C | Methanol | 25 | 2 - 4 | 90 - 98% |
References
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
- Method for preparing 2,3-diamino pyridine. Google Patents.
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at: [Link]
Sources
Application Notes and Protocols for N-Alkylation of the Imidazo[4,5-b]pyridine Core
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, owing to its structural resemblance to endogenous purines. This structural analogy allows it to interact with a wide array of biological targets, including kinases and polymerases. The therapeutic potential of these compounds is often finely tuned by the substitution pattern on the core, with N-alkylation being a critical transformation for modulating potency, selectivity, and pharmacokinetic properties. However, the presence of multiple nitrogen atoms (N1, N3, and N4) presents a significant regioselectivity challenge. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic N-alkylation of the imidazo[4,5-b]pyridine core. It delves into the mechanistic principles governing regioselectivity, offers detailed, field-proven protocols for various alkylation strategies, and presents a framework for the unambiguous structural characterization of the resulting isomers.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, is a cornerstone in the design of bioactive molecules. Its structural similarity to adenine and guanine allows it to function as a bioisostere, leading to the development of compounds with a broad spectrum of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of alkyl groups on the nitrogen atoms of this scaffold is a key element of the structure-activity relationship (SAR), profoundly influencing how the molecule fits into and interacts with its biological target.
A primary hurdle in the synthesis of substituted imidazo[4,5-b]pyridine derivatives is controlling the site of N-alkylation.[3] The molecule exists in tautomeric forms, and the relative nucleophilicity of the different nitrogen atoms can be subtly influenced by reaction conditions, leading to mixtures of N1, N3, and N4-alkylated regioisomers. This guide will dissect the underlying chemical principles and provide actionable protocols to navigate this complex synthetic landscape.
Mechanistic Insights into Regioselectivity
The outcome of the N-alkylation reaction is a delicate interplay between the inherent electronic properties of the imidazo[4,5-b]pyridine core and the specific reaction conditions employed. The tautomeric equilibrium between the 1H and 3H forms is a central concept.
Tautomeric Forms of Imidazo[4,5-b]pyridine
Caption: Tautomeric equilibrium of the imidazo[4,5-b]pyridine core.
The regioselectivity of N-alkylation is dictated by several key factors:
-
Steric Hindrance: Alkylation is generally an SN2-type reaction. Consequently, the approach of the alkylating agent is sensitive to steric hindrance. The N1 position is sterically hindered by the peri-proton at C7, making it a less favorable site for direct alkylation compared to the more accessible N3 position. DFT calculations and experimental evidence suggest that regioselectivity is often governed by a 'steric approach control'.[4]
-
Base and Solvent System: The choice of base and solvent is paramount in controlling which nitrogen atom is deprotonated and its subsequent nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMF): In the presence of a mild base like potassium carbonate (K2CO3) in DMF, alkylation often occurs preferentially on the pyridine nitrogen (N4).[5][6] However, using a strong base like sodium hydride (NaH) in DMF can lead to a mixture of N1 and N3 isomers, as the polar solvent can stabilize both corresponding anions.
-
Nonpolar Solvents: Under basic conditions in nonpolar solvents, there is a pronounced selectivity for the N3 position.
-
-
Nature of the Electrophile: Highly reactive electrophiles may exhibit less selectivity, while bulkier alkylating agents will show a greater preference for the less sterically hindered positions. For instance, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with bulky benzyl derivatives favors N4 alkylation due to steric clash with the phenyl group at the C2 position.[1]
The interplay of these factors determines the final product distribution, as illustrated below.
Regioselectivity in N-Alkylation
Caption: Influence of reaction conditions on N-alkylation regioselectivity.
Experimental Protocols
The following protocols are presented as robust starting points for the N-alkylation of the imidazo[4,5-b]pyridine core. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: General N-Alkylation with Alkyl Halides (K₂CO₃/DMF)
This method is a widely used and straightforward approach, often favoring alkylation at the N4 position, though mixtures can occur.
-
Rationale: Potassium carbonate is a mild, inexpensive base, and DMF is an excellent solvent for SN2 reactions. This combination is effective for a range of alkyl halides.
-
Step-by-Step Methodology:
-
To a solution of the imidazo[4,5-b]pyridine starting material (1.0 mmol) in anhydrous DMF (5-10 mL), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 mmol, 2-3 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 mmol, 1.1-1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and pour it into cold water (50 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate any regioisomers.
-
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC is particularly effective for enhancing reaction rates and can be performed under mild conditions, often leading to good yields. This method has been successfully used for alkylation with allyl and propargyl bromides.
-
Rationale: The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated imidazopyridine anion from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the alkylating agent resides, accelerating the reaction.
-
Step-by-Step Methodology:
-
Combine the imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetrabutylammonium bromide (TBAB, 0.187 mmol) in DMF (40 mL) in a round-bottom flask.
-
Add the alkylating agent (e.g., allyl bromide) (2.0 mmol) in small portions to the stirred mixture.
-
Stir the reaction vigorously at room temperature for 24 hours or until TLC/LC-MS indicates completion.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to isolate the N-alkylated products. Yields for this method are typically in the range of 54-87%.
-
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction allows for the N-alkylation using an alcohol as the alkyl source, which can be advantageous when the corresponding alkyl halide is unstable or not commercially available.
-
Rationale: This reaction proceeds via the in situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[7] The imidazo[4,5-b]pyridine acts as the nucleophile in this process. The reaction is known for its mild, neutral conditions.[8] However, a significant drawback is the formation of stoichiometric amounts of by-products (triphenylphosphine oxide and the reduced hydrazine), which can complicate purification.[9][10]
-
Step-by-Step Methodology:
-
Dissolve the imidazo[4,5-b]pyridine (1.0 mmol) and the desired alcohol (1.2-1.5 mmol) in a suitable anhydrous solvent such as THF or dichloromethane (10-15 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (PPh₃, 1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the cooled, stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography. Careful selection of the eluent system is required to separate the desired product from triphenylphosphine oxide and the hydrazine by-product.
-
Protocol 4: Regioselective Synthesis of N1-Substituted Isomers
Direct alkylation of the N1 position is often challenging due to steric hindrance. A reliable strategy involves the synthesis of a pre-functionalized precursor that directs cyclization to form the desired N1-alkylated product.[3]
-
Rationale: This approach circumvents the regioselectivity issue of direct alkylation by building the N1-substituent into the precursor before the imidazo[4,5-b]pyridine ring is formed.
-
Step-by-Step Methodology:
-
Precursor Synthesis: Start with 2-amino-3-nitropyridine. Perform a nucleophilic aromatic substitution with a primary amine (e.g., methylamine) to yield 2-(methylamino)-3-nitropyridine.
-
Reduction: Reduce the nitro group of 2-(methylamino)-3-nitropyridine to an amine using a standard reducing agent (e.g., H₂, Pd/C or SnCl₂), affording N2-methylpyridine-2,3-diamine.
-
Cyclization: Condense the resulting N-methylated diaminopyridine with a suitable carbonyl compound (e.g., an aldehyde or carboxylic acid) to form the desired 1-methyl-1H-imidazo[4,5-b]pyridine derivative. For example, cyclization with phenylacetic acid can yield 2-benzyl-1-methyl-1H-imidazo[4,5-b]pyridine.[3]
-
Workflow for Regioselective N1-Alkylation
Caption: Synthetic strategy for achieving regiochemically defined N1-alkylation.
Data Summary: Comparison of Alkylation Conditions
The following table summarizes representative conditions and outcomes for the N-alkylation of various imidazo[4,5-b]pyridine substrates.
| Starting Material | Alkylating Agent | Base / Conditions | Solvent | Product(s) | Yield | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃, TBAB | DMF | N3- and N4-benzyl | Good | [1] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K₂CO₃, TBAB | DMF | N1-, N3-, and N4-isomers | Good | [1] |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃, TBAB | DMF | N3-allyl | 54-87% | |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃, TBAB | DMF | N3-propargyl | 54-87% | |
| 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine | Methyl iodide | NaH (60%) | DMF | N-methyl isomers | 12-16% | |
| 6-Bromo-2-aryl-4H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | N4-isomer (major) | Good | [5] |
Trustworthiness: Validation of Regioisomeric Structure
Given the propensity for forming isomeric mixtures, unambiguous structural determination is a critical component of any workflow involving N-alkylation of this scaffold. Simply relying on ¹H and ¹³C NMR is often insufficient.
The Gold Standard: 2D-NOESY NMR
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is the most powerful and reliable method for assigning the correct regioisomeric structure.[5] This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.
-
For N4-Alkylation: A clear NOE correlation will be observed between the protons of the newly introduced alkyl group (e.g., the benzylic -CH₂-) and the H5 proton on the pyridine ring.[5]
-
For N3-Alkylation: An NOE correlation would be expected between the alkyl group protons and the proton at the C2 position (if present) or protons on a C2-substituent.
-
For N1-Alkylation: An NOE correlation would be seen between the alkyl group protons and the H7 proton on the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC) can also be used to confirm assignments by observing long-range (2-3 bond) correlations between the alkyl protons and the carbons of the heterocyclic core.
Conclusion
The N-alkylation of the imidazo[4,5-b]pyridine core is a nuanced yet essential transformation in medicinal chemistry. While the potential for forming multiple regioisomers presents a synthetic challenge, a rational approach based on an understanding of steric and electronic factors allows for a significant degree of control. By carefully selecting the base, solvent, and overall synthetic strategy—from direct alkylation under PTC conditions to precursor-based regioselective synthesis—researchers can effectively generate the desired N-alkylated analogues. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis and characterization of novel imidazo[4,5-b]pyridine derivatives, paving the way for the development of next-generation therapeutics.
References
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Xing, Y. Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327-330. [Link]
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Aydin, A., Doganc, F., Gokce, M., Sahin, E., & Goker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1147–1162. [Link]
-
Bourichi, H., et al. (2017). ETUDE DE LA REACTION D'ALKYLATION DE LA 6-BROMO-2-(4-METHOXYPHENYL)-3H-IMIDAZO[4,5-b]PYRIDINE. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Sharma, A., et al. (2007). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Journal of the American Chemical Society. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Jabri, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3186. [Link]
-
Cudic, M., & Fields, G. B. (2009). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Journal of Peptide Science, 15(11), 691-699. [Link]
-
Request PDF: Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]
-
Hughes, D. L., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2314-2323. [Link]
-
Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). RSC Medicinal Chemistry. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023). Molecules. [Link]
-
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Glavač, D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(17), 3844. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mitsunobu - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols: Leveraging 3H-Imidazo[4,5-b]pyridin-5-amine in Kinase Inhibitor Screening
Introduction: The Pursuit of Kinase-Modulating Therapeutics
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, represent one of the most critical and extensively studied target classes in modern drug discovery. Their central role in regulating a vast majority of cellular signaling pathways means that their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has therefore become a cornerstone of targeted therapy.
Within the medicinal chemist's arsenal, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding pocket of various kinases.[3] The imidazopyridine core is a prominent example of such a scaffold, prized for its structural and electronic properties that facilitate key interactions within the kinase active site.[1][3] This application note focuses on a specific member of this family, 3H-Imidazo[4,5-b]pyridin-5-amine , a versatile starting point for fragment-based and library screening campaigns aimed at discovering novel kinase inhibitors. Its structural features, including the fused heterocyclic system and the primary amine, provide a foundation for developing potent and selective modulators of kinase activity.[4][5]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in a typical kinase inhibitor screening workflow. We will delve into the rationale behind assay selection, provide a step-by-step protocol for a robust biochemical assay, and discuss the critical next steps in hit validation and optimization.
Principles of Modern Kinase Screening Methodologies
The primary goal of a kinase screening assay is to quantify the enzymatic activity of a kinase in the presence and absence of a test compound.[2] This is achieved by measuring either the consumption of the ATP cofactor or the formation of the phosphorylated product.[2][6] Several homogeneous (no-wash) assay formats have been developed for high-throughput screening (HTS), each with distinct advantages.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These are universal assays that quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8] The ADP is enzymatically converted back to ATP, which then fuels a luciferase-luciferin reaction, generating a light signal directly proportional to kinase activity.[9][10] Their universal nature makes them suitable for virtually any kinase, regardless of the substrate (protein, peptide, lipid, etc.).[10][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): This technology relies on the proximity of two fluorescent molecules—a donor (often a lanthanide like Terbium) and an acceptor (like fluorescein).[12] In a typical kinase assay, a substrate is labeled with the acceptor, and a phosphorylation-specific antibody is labeled with the donor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[13][14]
-
Fluorescence Polarization (FP) Assays: FP assays measure changes in the rotational speed of a fluorescently labeled molecule in solution.[15][16] In a competitive immunoassay format, a fluorescently labeled phosphopeptide (the tracer) is bound by a specific antibody, resulting in a high polarization signal.[17] Unlabeled phosphopeptide, produced by the kinase reaction, competes with the tracer for antibody binding, causing the displaced tracer to tumble more rapidly and thus decrease the polarization signal.[17][18]
Below is a generalized workflow applicable to most kinase inhibitor screening campaigns.
Caption: General workflow for a biochemical kinase inhibitor screen.
Protocol: Primary Screening using the ADP-Glo™ Kinase Assay
This protocol details the use of the Promega ADP-Glo™ Kinase Assay to screen this compound for inhibitory activity against a target kinase.[8][11] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
Core Principle & Rationale
The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7][9] The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity. This robust, "glow-type" luminescence format provides a stable signal, making it ideal for HTS.[10]
Materials and Reagents
-
Test Compound: this compound (or library derived from it)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Target Kinase: Purified, active kinase of interest
-
Kinase Substrate: Appropriate peptide or protein substrate for the target kinase
-
Cofactors: Adenosine 5'-triphosphate (ATP), MgCl₂
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Reagents: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), anhydrous DMSO
-
Labware: White, opaque 384-well assay plates (low-volume), multichannel pipettes, acoustic dispenser (optional)
-
Instrumentation: Plate-reading luminometer
Detailed Step-by-Step Protocol
A. Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution. Create intermediate dilutions as needed for dose-response experiments.
-
Control Inhibitor Stock: Prepare a 1 mM stock solution of the control inhibitor (e.g., Staurosporine) in 100% DMSO.
-
ATP Solution: Prepare a working stock of ATP in kinase reaction buffer. The final concentration in the assay should be at or near the Kₘ value for the target kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Kinase/Substrate Master Mix: Prepare a 2X working solution of the kinase and its substrate in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to yield a signal-to-background ratio of at least 5-10.[9]
B. Kinase Reaction
This protocol is for a 5 µL final reaction volume in a 384-well plate.
-
Compound Dispensing: Add 25 nL of the test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells of the 384-well plate. This results in a final DMSO concentration of 0.5%.
-
Enzyme/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells.
-
Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Controls Setup:
-
100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and DMSO.
-
0% Activity Control (No Enzyme): Wells containing substrate, ATP, and DMSO, but no kinase enzyme (add buffer instead).
-
Positive Control Inhibitor: Wells containing all reaction components plus the known control inhibitor.
-
-
Incubation: Briefly mix the plate on a plate shaker and incubate for 60 minutes at room temperature.
C. ADP Detection
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker and incubate for 40 minutes at room temperature.[7]
-
Convert ADP to ATP & Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[9]
D. Data Acquisition and Analysis
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5 to 1 second per well.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of the test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
Dose-Response Analysis: For compounds tested at multiple concentrations, plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Representative Data and Interpretation
A successful primary screen will identify compounds that cause a significant reduction in the luminescent signal compared to the vehicle control. A common threshold for a "hit" is >50% inhibition at the screening concentration (e.g., 10 µM).
Table 1: Example Screening and IC₅₀ Data
| Compound ID | Concentration (µM) | Raw Luminescence (RLU) | % Inhibition | IC₅₀ (µM) |
| DMSO Control | - | 450,000 | 0% | - |
| No Enzyme Control | - | 15,000 | 100% | - |
| Staurosporine | 1 | 25,000 | 97.7% | 0.05 |
| Compound A | 10 | 200,000 | 57.5% | 8.2 |
| Compound B | 10 | 435,000 | 3.4% | > 50 |
| Compound C | 10 | 95,000 | 81.6% | 2.1 |
In this example, Compounds A and C would be considered "hits" and prioritized for follow-up studies.
Hit-to-Lead: The Path Forward
Identifying a hit in a primary screen is the first step in a long journey. The subsequent hit-to-lead phase is crucial for validating the initial finding and building a foundation for a successful drug discovery program.
Caption: The hit-to-lead workflow in kinase inhibitor discovery.
-
Hit Confirmation: Hits should be re-tested using freshly prepared compound solutions to confirm their activity and generate a full dose-response curve to determine the IC₅₀.
-
Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity. An ideal inhibitor is highly potent against the target of interest but inactive against closely related kinases to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: This is a critical medicinal chemistry effort where analogs of the hit compound (in this case, derivatives of this compound) are synthesized and tested.[19][20] These studies help to identify which parts of the molecule are essential for activity and guide the design of more potent and selective compounds.[1][21]
Alternative Screening Methodologies
While the ADP-Glo™ assay is broadly applicable, other methods may be preferred depending on the available instrumentation and specific nature of the kinase.
-
TR-FRET (LanthaScreen™) Protocol Adaptation:
-
The kinase reaction is set up similarly, using a fluorescein-labeled substrate.
-
The reaction is stopped by adding EDTA.
-
A detection solution containing a terbium-labeled phospho-specific antibody is added.[13][14]
-
After incubation (typically 30-60 minutes), the plate is read on a TR-FRET-capable reader, measuring emission at two wavelengths (e.g., 495 nm and 520 nm).[22] The ratio of these signals is used to calculate inhibition.
-
-
Fluorescence Polarization (FP) Protocol Adaptation:
-
The kinase reaction is performed to generate a phosphorylated substrate.
-
A detection reagent mix containing an anti-phospho-antibody and a fluorescently labeled phosphopeptide tracer is added.
-
The plate is incubated to allow for competitive binding to reach equilibrium.
-
The plate is read on an instrument capable of measuring fluorescence polarization. A decrease in the millipolarization (mP) value indicates kinase activity.[18]
-
Conclusion
This compound represents a valuable chemical starting point for the discovery of novel kinase inhibitors. Its privileged structure is well-suited for interaction with the hinge region of the kinase ATP-binding site. By employing robust, high-throughput screening assays such as the ADP-Glo™ luminescent assay, researchers can efficiently screen libraries built around this scaffold to identify initial hits. A systematic approach of hit confirmation, selectivity profiling, and iterative SAR-driven optimization is essential to translate these initial findings into viable lead candidates for further preclinical development.
References
-
Barreca, M. L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. Available at: [Link]
-
Ghasemi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
G-G, H., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]
-
ResearchGate. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
-
Aslan, K. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]
-
RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Santoro, M. G., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available at: [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. Available at: [Link]
-
Faisal, A., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]
-
Faisal, A., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. NIH. Available at: [Link]
-
MySkinRecipes. (n.d.). 3H-Imidazo[4,5-b]pyridin-7-amine. MySkinRecipes. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
-
Sharma, R., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
de Arriba, A. F., et al. (2000). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. ACS Publications. Available at: [Link]
-
de Arriba, A. F., et al. (2000). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. ACS Publications. Available at: [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
Sources
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. eastport.cz [eastport.cz]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. labcluster.com [labcluster.com]
- 18. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 19. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application of 3H-Imidazo[4,5-b]pyridin-5-amine in Antiviral Research: A Technical Guide
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold in Virology
The global challenge of emerging and resurfacing viral diseases necessitates a continuous search for novel antiviral agents. The 3H-imidazo[4,5-b]pyridine core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleosides. This resemblance allows compounds derived from this scaffold to interact with key biological targets, including viral enzymes essential for replication. While extensive research has been conducted on various derivatives of the imidazo[4,5-b]pyridine family, this application note will focus on the prospective antiviral applications of 3H-Imidazo[4,5-b]pyridin-5-amine.
Although direct antiviral studies on this compound are not extensively documented in publicly available literature, the broader class of imidazo[4,5-b]pyridine derivatives has demonstrated significant potential against a range of viruses.[1][2][3] These derivatives have shown promise in inhibiting the replication of both RNA and DNA viruses, suggesting a versatile mechanism of action that can be harnessed for broad-spectrum antiviral development.[2][4] This guide will, therefore, extrapolate from the established antiviral properties of closely related analogues to provide a comprehensive framework for researchers and drug development professionals interested in exploring the antiviral potential of this compound. We will delve into detailed protocols for evaluating its efficacy, from initial cytotoxicity assessments to specific antiviral assays and mechanistic studies.
Known Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully evaluated against several clinically relevant viruses. Notably, these compounds have shown potent activity against Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[1][2][5][6]
Respiratory Syncytial Virus (RSV): Certain imidazopyridine derivatives have been identified as highly potent RSV fusion inhibitors, demonstrating low nanomolar efficacy in cell culture.[6] This mechanism prevents the virus from entering host cells, a critical first step in the viral lifecycle.
Hepatitis C Virus (HCV): The antiviral action of some imidazo[4,5-b]pyridine derivatives against HCV is attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[1] Some of these compounds have exhibited exceptional potency with EC50 values in the low nanomolar range.[1]
Human Immunodeficiency Virus (HIV): In vitro studies have demonstrated the anti-HIV activity of imidazopyridine-Schiff base derivatives, with reported EC50 values in the microgram per milliliter range against both HIV-1 and HIV-2.[5]
The following table summarizes the reported antiviral activities of various imidazo[4,5-b]pyridine derivatives against different viruses. This data provides a strong rationale for investigating this compound as a potential antiviral agent.
| Compound Class | Target Virus | Assay | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Imidazopyridine Derivatives | Respiratory Syncytial Virus (RSV) | Cell-based | 0.006 µM - 2.89 µM | >100 µM | >16667 | [6] |
| Imidazo[4,5-c]pyridine Derivatives | Hepatitis C Virus (HCV) | Cell-based | 0.004 µM - 0.20 µM | Not Reported | >595 | [1] |
| Imidazo[1,2-a]pyridine-Schiff base | HIV-1 | MT-4 cells | 82.02 µg/mL | Not Reported | Not Reported | [5] |
| Imidazo[1,2-a]pyridine-Schiff base | HIV-2 | MT-4 cells | 47.72 µg/mL | Not Reported | Not Reported | [5] |
| Bromo-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | Cell-based | 21 µM | Not Reported | Not Reported | [2] |
| para-cyano-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | Cell-based | 58 µM | Not Reported | Not Reported | [2] |
Experimental Protocols for Antiviral Evaluation
The following protocols provide a detailed, step-by-step methodology for the systematic evaluation of the antiviral properties of this compound.
Cytotoxicity Assessment: MTT Assay
Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic concentration to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, or as appropriate for the target virus) into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "solvent" control (medium with the highest concentration of the solvent used).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for quantifying the inhibitory effect of a compound on viral replication.[9]
Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound. The number of plaques is directly proportional to the amount of infectious virus.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound in serum-free medium at non-toxic concentrations (as determined by the MTT assay). Prepare a viral stock of known titer.
-
Infection: Pre-incubate a standardized amount of virus (typically 50-100 plaque-forming units, PFU) with an equal volume of each compound dilution for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[10]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) mixed with the corresponding concentration of the test compound.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[11]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Viral Load Quantification: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive and specific method to quantify the amount of viral nucleic acid (RNA or DNA) in a sample, providing a direct measure of viral replication.[12]
Principle: This technique uses reverse transcription (for RNA viruses) followed by real-time PCR to amplify and quantify a specific target sequence within the viral genome. The amount of amplified product is measured in real-time using fluorescent probes or dyes.[13]
Protocol:
-
Experimental Setup: Seed host cells and infect them with the virus in the presence of various non-toxic concentrations of this compound. Include a virus control (no compound) and a mock-infected control.
-
Sample Collection: At different time points post-infection (e.g., 24, 48, 72 hours), harvest the cell culture supernatant or the cells themselves.
-
Nucleic Acid Extraction: Extract the viral nucleic acid (RNA or DNA) from the collected samples using a commercially available kit.
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using primers and a probe specific to a conserved region of the viral genome. A standard curve generated from a known quantity of viral nucleic acid should be included to allow for absolute quantification of the viral load.[14]
-
Data Analysis: Determine the viral copy number in each sample by comparing the cycle threshold (Ct) values to the standard curve. The reduction in viral load in the treated samples compared to the untreated virus control indicates the antiviral activity of the compound.
Investigating the Mechanism of Action
Understanding how an antiviral compound works is critical for its development. Based on the known activity of related imidazo[4,5-b]pyridine derivatives against RNA viruses, a plausible mechanism of action for this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). For enveloped viruses like RSV, inhibition of viral fusion is another potential mechanism.
Hypothesized Mechanism of Action: Inhibition of Viral Replication
The following diagram illustrates a simplified viral replication cycle and the potential points of inhibition by this compound.
Caption: Hypothesized antiviral mechanism of this compound.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel antiviral therapeutics. The documented efficacy of its derivatives against a variety of viruses, including RSV, HCV, and HIV, provides a solid foundation for investigating the antiviral potential of this compound. The detailed protocols outlined in this application note offer a comprehensive guide for researchers to systematically evaluate its cytotoxicity and antiviral activity, and to begin to elucidate its mechanism of action. Further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy and safety assessments, will be crucial next steps in the journey to potentially translate this promising compound into a clinically effective antiviral drug.
References
-
Gierde, D., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Reddy, L. H., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Various Authors. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]
-
Perdih, A., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
-
El-Faham, A., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances. [Link]
-
Wang, G., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Gambacurta, A., et al. (2018). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Springer Nature Experiments. [Link]
-
Caliendo, G., et al. (2015). Clinical Applications of Quantitative Real-Time PCR in Virology. Future Science. [Link]
-
DNA-Technology. (n.d.). HIV Quantitative REAL-TIME PCR Kit USER MANUAL. DNA-Technology. [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]
-
Selvakumar, B., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. College of Health Solutions. [Link]
-
El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. [Link]
-
Galla, M., et al. (2021). PCR-Based Analytical Methods for Quantification and Quality Control of Recombinant Adeno-Associated Viral Vector Preparations. Viruses. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Rockland Immunochemicals Inc.. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Rojas-Lechuga, M. J., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Pharmaceuticals. [Link]
-
Fan, Y., et al. (2024). Antiviral Activity of Eugenol Against Chinese Rice-Field Eel Rhabdovirus in Monopterus albus. Fishes. [Link]
-
Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Al-Salahi, R., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link]
-
Boček, I., et al. (2023). Novel imidazo[4,5-b]pyridine derived acrylonitriles: A combined experimental and computational study of their antioxidative potential. Molecules. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. avys.omu.edu.tr [avys.omu.edu.tr]
- 12. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dna-technology.com [dna-technology.com]
- 14. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine Derivatives
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a privileged scaffold in medicinal chemistry and drug development.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] Consequently, derivatives of this heterocyclic system have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The development of efficient and versatile synthetic routes to access diverse imidazo[4,5-b]pyridine analogs is therefore of paramount importance for the discovery of new therapeutic agents.[3]
This guide provides an in-depth overview of the experimental procedures for the cyclization of imidazo[4,5-b]pyridines, focusing on the underlying chemical principles, detailed step-by-step protocols, and practical insights for researchers in the field.
Core Synthetic Strategies for Imidazo[4,5-b]pyridine Cyclization
The construction of the imidazo[4,5-b]pyridine core predominantly relies on the formation of the imidazole ring onto a pre-existing pyridine scaffold. The most prevalent and versatile approach involves the condensation of a 2,3-diaminopyridine derivative with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester.[1] This reaction, often referred to as the Phillips condensation, proceeds through the formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and dehydration/oxidation to afford the aromatic imidazo[4,5-b]pyridine system.
Mechanism of Cyclization: Condensation of 2,3-Diaminopyridine with an Aldehyde
The reaction between 2,3-diaminopyridine and an aldehyde typically proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base. Subsequent intramolecular cyclization through the attack of the second amino group onto the imine carbon forms a dihydro-imidazo[4,5-b]pyridine intermediate. The final step involves oxidation to furnish the aromatic imidazo[4,5-b]pyridine product. Air is often a sufficient oxidant for this transformation, especially at elevated temperatures.[1]
Caption: General workflow for imidazo[4,5-b]pyridine synthesis.
Experimental Protocols: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This section details a representative protocol for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with an aromatic aldehyde. This method is widely applicable and can be adapted for the synthesis of a variety of derivatives.
Protocol 1: Thermal Condensation in Dimethyl Sulfoxide (DMSO)
This protocol is adapted from a procedure described for the synthesis of various 2-substituted-1H-imidazo[4,5-b]pyridines.[2]
Materials:
-
2,3-Diaminopyridine
-
Substituted benzaldehyde derivative
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethanol for recrystallization (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Oil bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2,3-diaminopyridine (1.0 eq.), the desired benzaldehyde derivative (1.0 eq.), and sodium metabisulfite (0.55 eq.).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 1-2 M).
-
Reaction: Heat the reaction mixture in an oil bath to 165 °C with constant stirring.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Add an excess of deionized water to the reaction mixture with stirring. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with additional water to remove any residual DMSO and salts.
-
Drying: Dry the isolated solid in a vacuum oven.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of this reaction, often leading to improved yields and cleaner product formation.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted carboxylic acid
-
Silica gel (as a solid support)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Preparation: In a microwave-safe reaction vessel, thoroughly mix 2,3-diaminopyridine (1.0 eq.) and the desired carboxylic acid (1.0 eq.) with silica gel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a constant power (e.g., 100 W) for a short duration (typically 5-15 minutes). The optimal time and power should be determined for each specific substrate combination.
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature.
-
Extraction: Extract the product from the silica gel using a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Purification: Concentrate the organic extract under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact the outcome of the imidazo[4,5-b]pyridine synthesis. The following table summarizes the key parameters for different methodologies.
| Method | Starting Materials | Reagents/Catalysts | Solvent | Temperature | Time | Yield Range | Reference |
| Thermal Condensation | 2,3-Diaminopyridine, Aldehyde | Na₂S₂O₅ | DMSO | 165 °C | 15-30 min | 55-94% | [2] |
| Microwave-Assisted | 2,3-Diaminopyridine, Carboxylic Acid | Silica gel support | Solvent-free | 100 W | 5-15 min | 71-92% | [1] |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Ketone | SnCl₂·2H₂O | Formic acid | Reflux | Not specified | Good | [1] |
| Palladium-Catalyzed | 2-Chloro-3-amino-pyridine, Amide | Pd catalyst, ligand | Toluene | 110 °C | 12-24 h | Moderate to Good | [4] |
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reactions can be a cause of low yields. Ensure that the reagents are pure and the solvent is anhydrous, especially for reactions sensitive to moisture. For thermal methods, increasing the reaction time or temperature may improve conversion. In microwave-assisted synthesis, optimizing the power and irradiation time is crucial.
-
Side Product Formation: The formation of regioisomers or other side products can occur, particularly with unsymmetrically substituted diaminopyridines.[5] Careful control of reaction conditions and purification by chromatography are essential to isolate the desired product.
-
Poor Solubility of Starting Materials or Products: If solubility is an issue, consider using a different solvent system. For workup, if the product does not precipitate upon addition of water, extraction with a suitable organic solvent may be necessary.
-
Oxidation Step: In the condensation with aldehydes, if the dihydro intermediate is isolated, a separate oxidation step may be required. This can often be achieved by stirring the intermediate in air or by using a mild oxidizing agent.
Conclusion
The synthesis of imidazo[4,5-b]pyridines is a well-established field with a variety of reliable methods available to researchers. The choice of the most appropriate synthetic route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel imidazo[4,5-b]pyridine derivatives for drug discovery and development.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Purity Assessment of 3H-Imidazo[4,5-b]pyridin-5-amine
Introduction
3H-Imidazo[4,5-b]pyridin-5-amine is a heterocyclic amine containing the imidazopyridine scaffold. This structural motif is of significant interest in pharmaceutical research and development due to its presence in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are paramount.
This comprehensive guide provides a detailed framework for the analytical purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, grounded in scientific principles and aligned with international regulatory expectations, such as the ICH Q2(R2) guidelines on analytical method validation.[1][2][3]
Understanding Potential Impurities
A thorough understanding of potential impurities is the cornerstone of developing a specific and stability-indicating analytical method. Impurities in this compound can originate from various sources:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, the synthesis of imidazo[4,5-b]pyridines often involves the cyclization of diaminopyridine derivatives with various reagents.[4][5] Common starting materials for similar structures include substituted 2,3-diaminopyridines or 2-chloro-3-nitropyridine, which, if unreacted, could be present as impurities.[5][6]
-
Degradation Products: These arise from the decomposition of the this compound molecule under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. The imidazole ring, in particular, can be susceptible to oxidative and photolytic degradation.[7]
-
Residual Solvents: Organic volatile impurities used during synthesis and purification steps. Common solvents in such syntheses include DMF, ethanol, and acetonitrile.[1]
A systematic approach to identifying and controlling these impurities is crucial.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the workhorse techniques for the purity assessment of non-volatile organic compounds. The development of a stability-indicating method that can separate the main component from all potential impurities is a key objective.
Rationale for Method Development
The choice of chromatographic conditions is dictated by the physicochemical properties of this compound. As a basic, polar molecule, a C18 column is a good starting point for reversed-phase separation. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Due to the basic nature of the amine, peak tailing can be a challenge. This can be mitigated by using a low-pH mobile phase to protonate the analyte or by using a column with advanced end-capping.
Proposed HPLC/UPLC Method
The following is a detailed starting protocol for the purity analysis of this compound. Optimization will likely be required based on the specific impurity profile of the sample.
Table 1: Proposed HPLC/UPLC Chromatographic Conditions
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 8 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL | 2 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50) | Mobile Phase A / Acetonitrile (50:50) |
dot
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Imidazo[4,5-b]pyridine Derivatives: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This mimicry allows derivatives to interact with a wide array of biological targets, making them a focal point in modern drug discovery.[2] Notably, this scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with compounds showing significant activity against critical oncology targets like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[3][4][5] The successful identification of clinical candidates such as CCT137690, an orally bioavailable Aurora kinase inhibitor, underscores the therapeutic potential of this chemical class.[4][6]
The journey from a diverse library of imidazo[4,5-b]pyridine derivatives to a preclinical candidate hinges on the strategic implementation of robust and efficient high-throughput screening (HTS) assays. This guide provides an in-depth technical overview of the key HTS methodologies, complete with detailed protocols and field-proven insights to empower researchers in their quest for novel therapeutics. We will explore a logical screening cascade, beginning with a primary biochemical assay to identify direct target engagement, followed by a secondary cell-based assay to confirm activity in a physiological context, and concluding with a crucial cytotoxicity assay to triage compounds with undesirable off-target effects.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays, each designed to answer a specific question. This cascade approach ensures that resources are focused on the most promising compounds, filtering out false positives and cytotoxic molecules early in the process.
Figure 2. Principle of a TR-FRET kinase inhibition assay.
Protocol: LanthaScreen® TR-FRET Kinase Assay
This protocol is a generalized example for determining the IC50 of imidazo[4,5-b]pyridine derivatives against a target kinase.
Materials:
-
Target Kinase (e.g., Aurora A)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen® Tb-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
EDTA (to stop the reaction)
-
Imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in DMSO. Dispense a small volume (e.g., 2.5 µL of 4x final concentration) into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Preparation: Prepare a 2x kinase/substrate solution in Kinase Reaction Buffer. The optimal kinase concentration should be determined empirically (typically the EC80 value). [3][7]3. ATP Solution Preparation: Prepare a 2x ATP solution in Kinase Reaction Buffer. The concentration should be at the apparent Km for ATP to sensitively detect ATP-competitive inhibitors. [7]4. Initiate Kinase Reaction: Add 5 µL of the 2x kinase/substrate solution to the wells containing the compounds. Mix briefly. To start the reaction, add 5 µL of the 2x ATP solution to all wells. [3]The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes. [8]6. Stop and Detect: Prepare a 2x Stop/Detection solution containing EDTA and the Tb-labeled antibody in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well to stop the reaction. [9]7. Final Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding. [8]8. Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for fluorescein) wavelengths. [10] Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. [11]* Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [12]
Parameter Description Typical Value Z'-factor A measure of assay quality, indicating the separation between positive and negative controls. > 0.5 for a robust HTS assay. [13] IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%. Varies by compound and target. | Signal-to-Background | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 10 is generally desirable. |
Expert Insights & Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Assay Window (Low S/B) | Incorrect filter selection on the plate reader. | Ensure the use of specific filters for LanthaScreen® assays as recommended by the instrument manufacturer. [11] |
| Suboptimal enzyme or ATP concentration. | Re-optimize the kinase and ATP concentrations. The kinase concentration should be at its EC80 and ATP at its Km. [7] | |
| High Well-to-Well Variability | Pipetting inaccuracies, especially with small volumes. | Use calibrated pipettes and consider automated liquid handlers for improved precision. [14] |
| Incomplete mixing of reagents. | Ensure proper mixing after each reagent addition, either by gentle shaking or pipette mixing. [8] | |
| Compound Interference | Autofluorescence or light scattering from compounds. | TR-FRET is designed to minimize this, but if suspected, read the plates before adding FRET reagents to identify problematic compounds. [15] |
Part 2: Secondary Cell-Based Screening for Cellular Activity
Hits from the primary biochemical screen must be validated in a more physiologically relevant system. Cell-based assays determine if a compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a downstream biological response. For kinase inhibitors, a luciferase reporter assay is an excellent choice. [16]
Principle of Luciferase Reporter Assays
This assay measures the activity of a signaling pathway downstream of the target kinase. Cells are engineered to express the firefly luciferase gene under the control of a promoter containing response elements for a transcription factor that is regulated by the kinase of interest (e.g., NF-κB or AP-1). [16][17][18]Inhibition of the kinase leads to a decrease in the activation of the transcription factor, resulting in reduced luciferase expression and a corresponding drop in luminescence upon addition of the luciferin substrate. [11]
Figure 3. Principle of a cell-based luciferase reporter assay for a kinase inhibitor.
Protocol: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the inhibition of a kinase upstream of the NF-κB pathway.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulating agent (e.g., TNF-α).
-
Imidazo[4,5-b]pyridine compounds from the primary screen.
-
Opaque, flat-bottom 96-well plates.
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate).
-
Luminometer with injectors.
Procedure:
-
Cell Seeding: Seed the reporter cells into 96-well opaque plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.
-
Cell Stimulation: Add the stimulating agent (e.g., TNF-α to a final concentration of 20 ng/mL) to all wells except the unstimulated controls. [19]4. Incubation: Incubate the plate for an optimized period (typically 6-24 hours) to allow for luciferase gene expression. [6]5. Cell Lysis: Remove the medium and add 1x cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis. [17]6. Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate to a new opaque plate. [11] * Place the plate in a luminometer.
-
Inject the luciferase assay reagent (containing luciferin) into each well and measure the luminescence immediately.
-
Data Analysis:
-
Subtract the background luminescence from media-only wells.
-
Normalize the signal of treated wells to the vehicle control (e.g., DMSO-treated, stimulated cells).
-
Plot the normalized luminescence versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.
Expert Insights & Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | High basal activity of the reporter construct. | Use a weaker promoter or a cell line with lower endogenous pathway activity. [13] |
| Contaminated reagents or plates. | Use fresh, sterile reagents. White opaque plates can sometimes phosphoresce; consider black opaque plates. [20] | |
| Low Signal | Low transfection efficiency (if transiently transfected). | Optimize the transfection protocol. For HTS, stable cell lines are highly recommended. [17] |
| Weak promoter or insufficient stimulation. | Ensure the stimulus concentration and incubation time are optimal for maximal induction. [21] | |
| High Variability | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension during plating and check for even cell growth before treatment. [21] |
| Pipetting errors. | Prepare master mixes of reagents and use automated injectors for the luciferase substrate to ensure consistent timing. [17] |
Part 3: Cytotoxicity Counterscreening
It is critical to ensure that the observed reduction in a cell-based assay signal is due to specific inhibition of the target pathway, not simply because the compound is killing the cells. A cytotoxicity counterscreen is therefore an essential step. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable, metabolically active cells.
Protocol: MTT Cell Viability Assay
Materials:
-
Cell line used in the secondary screen.
-
Cell culture medium.
-
Imidazo[4,5-b]pyridine compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Clear, flat-bottom 96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of imidazo[4,5-b]pyridine compounds as used in the secondary assay. Incubate for the same duration (e.g., 24 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 540 and 590 nm.
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Compare the CC50 value to the IC50 from the secondary assay to calculate a selectivity index (SI = CC50 / IC50). A high SI is desirable.
Expert Insights & Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. |
| Loss of formazan crystals during media removal. | Aspirate the medium gently and from the side of the well. For suspension cells, centrifugation of the plate before aspiration is recommended. | |
| High Background | Contamination of media with microbial growth. | Maintain sterile technique and use fresh, filtered media and reagents. |
| Compound interferes with MTT reduction. | Run a control plate without cells to see if the compound directly reduces MTT. If so, an alternative viability assay (e.g., CellTiter-Glo®) should be used. [18] | |
| Edge Effects | Increased evaporation from the outer wells of the plate. | Fill the peripheral wells with sterile PBS or media and do not use them for experimental samples. Use a plate sealer during incubation. |
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a rich source of potential therapeutic agents. The successful identification of potent and selective modulators of high-value targets like protein kinases requires a systematic and rigorous HTS approach. By employing a logical screening cascade—from a sensitive biochemical TR-FRET assay for primary screening, to a physiologically relevant luciferase reporter assay for secondary validation, and a crucial MTT cytotoxicity counterscreen—researchers can efficiently navigate vast chemical libraries. Understanding the principles, protocols, and potential pitfalls of each assay, as detailed in this guide, is paramount to generating high-quality, reproducible data that can confidently drive hit-to-lead and lead optimization programs.
References
-
INDIGO Biosciences. (n.d.). Human AP-1 Reporter Assay Kit. Retrieved from [Link]
-
The Future of Things. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Protocol Online. (2010, November 15). Inconsistent MTT results. Retrieved from [Link]
-
Novartis OAK. (2016, July 29). Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Luciferase reporter assay for AP-1 transcriptional activity and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
PubMed. (2011). The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a HTRF Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AP1 Luciferase Reporter Lentivirus (JNK Signaling Pathway). Retrieved from [Link]
-
ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Signosis. (n.d.). AP1 Luciferase Reporter HeLa Stable Cell Line (2 vials). Retrieved from [Link]
-
ResearchGate. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Retrieved from [Link]
-
YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Retrieved from [Link]
-
MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]
-
Cygnus Technologies. (n.d.). Troubleshooting & FAQs. Retrieved from [Link]
-
ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Retrieved from [Link]
Sources
- 1. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 19. goldbio.com [goldbio.com]
- 20. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 21. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
Application Notes and Protocols for Developing Cell-Based Assays for 3H-Imidazo[4,5-b]pyridin-5-amine Activity
Document ID: AN-CB-20260122
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of critical cellular signaling pathways, particularly protein kinases.[1][2] Compounds from this family are being investigated for therapeutic potential in oncology and inflammatory diseases.[3][4] This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to systematically develop a cascade of cell-based assays to characterize the biological activity of novel compounds based on this scaffold, using 3H-Imidazo[4,5-b]pyridin-5-amine as a representative molecule. We present an integrated workflow, from initial phenotypic screening to target engagement and pathway modulation, complete with detailed, field-proven protocols and the scientific rationale behind critical experimental choices.
Introduction: A Strategic Approach to Compound Characterization
When encountering a novel compound such as this compound, a systematic and tiered approach to assay development is paramount. The goal is to build a comprehensive biological profile, moving from broad, phenotypic observations to a specific, mechanistic understanding. The imidazo[4,5-b]pyridine core is notably present in allosteric inhibitors of the AKT kinase, a central node in the PI3K/AKT signaling pathway that is frequently dysregulated in cancer.[5] This knowledge provides a strong rationale for focusing later-stage assays on this pathway.
Our proposed workflow is designed as a decision-making funnel, where the results of each stage inform the design of the next. This ensures an efficient use of resources and builds a robust, self-validating data package.
Figure 1: A tiered assay development workflow for compound characterization.
Tier 1: Foundational Viability Screening
The first step is to determine if the compound has any effect on overall cell health and proliferation. A highly sensitive and robust method for this is to measure intracellular ATP levels, as ATP is a key indicator of metabolically active, viable cells.[6][7] A decrease in ATP is a hallmark of cytotoxicity or cytostatic activity.
Protocol 1: Luminescence-Based Cell Viability Assay (ATP Quantification)
This protocol is adapted from methodologies like Promega's CellTiter-Glo® Luminescent Cell Viability Assay.
Scientific Rationale: This is a homogeneous "add-mix-read" assay ideal for high-throughput screening (HTS).[8] The reagent lyses cells to release ATP, which then acts as a substrate for a thermostable luciferase enzyme. The resulting luminescence is directly proportional to the number of viable cells.[7]
Materials:
-
Selected cancer cell line (e.g., MCF-7, breast cancer; PC-3, prostate cancer, known for active PI3K/AKT signaling).
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS).
-
This compound (Compound X), dissolved in DMSO to create a 10 mM stock.
-
White, opaque 96-well or 384-well microplates.
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®).
-
Multichannel pipette.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Determine the optimal seeding density through a growth curve analysis to ensure cells are in the exponential growth phase at the time of measurement.[9]
-
Seed cells in a 96-well plate at the predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in complete medium. A common starting range is 0.1 nM to 100 µM. Remember to include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for a relevant time period (e.g., 48 or 72 hours), which should be determined based on the cell line's doubling time.[10]
-
-
Assay Execution:
-
Equilibrate the plate and the luminescent reagent to room temperature for 30 minutes.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the data using a non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Illustrative Data Presentation:
| Compound X Conc. (µM) | % Viability (Mean ± SD) - Cell Line A | % Viability (Mean ± SD) - Cell Line B |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 99 ± 5.2 |
| 1 | 85 ± 6.2 | 91 ± 4.9 |
| 10 | 52 ± 5.8 | 65 ± 6.3 |
| 50 | 15 ± 3.1 | 28 ± 4.1 |
| 100 | 8 ± 2.4 | 19 ± 3.5 |
Tier 2: Investigating the Mechanism of Cytotoxicity
If Compound X reduces cell viability, the next logical question is how. A primary mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.[11] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[12]
Protocol 2: Luminescence-Based Caspase-3/7 Activity Assay
This protocol is based on the principles of Promega's Caspase-Glo® 3/7 Assay.
Scientific Rationale: This assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase. The resulting "glow-type" luminescent signal is directly proportional to caspase activity. This method is highly sensitive and can be multiplexed with viability assays.
Materials:
-
Cells and compound treatment setup as described in Protocol 1.
-
Luminescent caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7).
-
A known apoptosis inducer as a positive control (e.g., Staurosporine).
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1. The incubation time for compound treatment might be shorter (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than the complete loss of metabolic activity.[14]
-
Include wells for a positive control (e.g., 1 µM Staurosporine for 6 hours).
-
-
Assay Execution:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of the caspase-glo reagent to each 100 µL of sample.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence (from cell-free wells).
-
Express results as fold-change in luminescence over the vehicle control.
-
Plot the dose-response curve to determine the EC₅₀ for caspase activation.
-
Application Scientist Note: For a more comprehensive picture, it is advantageous to use multiple apoptosis assays that measure different events, such as Annexin V staining for phosphatidylserine exposure (an early marker) or TUNEL assays for DNA fragmentation (a late-stage marker).[12][15]
Tier 3: Probing the Molecular Target in a Cellular Context
Given the prevalence of kinase inhibition within the imidazo[4,5-b]pyridine class, a direct assessment of kinase activity is the critical next step.[5][16] While biochemical assays using purified enzymes are valuable, a cell-based assay is essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiologically relevant environment.[17][18]
Figure 2: Simplified PI3K/AKT signaling pathway, a likely target for Compound X.
Protocol 3: Cellular Phospho-Target ELISA
Scientific Rationale: This assay directly measures the phosphorylation status of a specific kinase or its substrate within the cell. A potent inhibitor will reduce the level of phosphorylation at a specific site. This ELISA-based format is higher throughput than traditional Western blotting.
Materials:
-
Cells cultured in 96-well plates and treated with Compound X as before.
-
Growth factor for pathway stimulation (e.g., EGF, IGF-1).
-
Cell lysis buffer.
-
ELISA plate pre-coated with a capture antibody for the total protein (e.g., total AKT).
-
Detection antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-AKT Ser473), conjugated to HRP.
-
TMB substrate.
-
Stop solution.
-
Plate washer and microplate reader.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate. Grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat with various concentrations of Compound X for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes to robustly activate the pathway.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
-
ELISA Procedure:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature to allow the capture antibody to bind the total protein.
-
Wash the plate 3-4 times with wash buffer.
-
Add the HRP-conjugated phospho-specific detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Correct for background absorbance.
-
Plot absorbance vs. log[Compound X] concentration to generate an inhibition curve and calculate the IC₅₀ for target phosphorylation.
-
Tier 4: Measuring Functional Pathway Output
Confirming that target engagement translates into a functional change in downstream signaling is the final piece of the puzzle. Reporter gene assays are elegant tools for this purpose, measuring the transcriptional activity regulated by a specific signaling pathway.[19][20][21]
Protocol 4: Luciferase Reporter Gene Assay
Scientific Rationale: This assay utilizes a cell line that has been engineered to contain a reporter construct. The construct consists of a transcriptional response element (TRE) that is recognized by a transcription factor downstream of the target pathway (e.g., a FOXO-responsive element for the AKT pathway), linked to a reporter gene like firefly luciferase.[19] Inhibition of the pathway leads to a change in transcription factor activity, which is quantified by a change in luciferase expression and light output.[22]
Materials:
-
A reporter cell line (either commercially available or custom-developed).
-
Cells, plates, and compound as described previously.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed the reporter cell line in a white, opaque 96-well plate.
-
Allow cells to attach and grow overnight.
-
Treat with a serial dilution of Compound X and the appropriate controls.
-
Incubate for a period sufficient to allow for transcriptional changes and protein expression (typically 16-24 hours).
-
-
Assay Execution:
-
Follow the "add-mix-read" protocol for the chosen luciferase assay system, similar to the viability assay (Protocol 1, Step 3).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation of reporter activity relative to the stimulated/unstimulated controls.
-
Determine the IC₅₀ or EC₅₀ from the dose-response curve.
-
Assay Validation and Trustworthiness: For every assay, rigorous validation is essential to ensure the data is reliable and reproducible.[23][24] Key parameters to assess include:
-
Z'-factor: A statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the negative control. A high S/B ratio is desirable.
-
Reproducibility: Assessed by running the assay on different days with different operators.[25]
-
Controls: Always include vehicle controls (negative), a known active compound (positive), and untreated cells.
Conclusion
The systematic application of this four-tiered assay cascade provides a powerful and logical framework for characterizing the biological activity of novel this compound compounds. By progressing from broad phenotypic effects to specific target engagement and functional pathway modulation, researchers can efficiently build a comprehensive data package. This approach not only elucidates the compound's mechanism of action but also establishes robust, quantitative methods that are essential for advancing a compound through the drug discovery and development pipeline.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2021). Development of reporter gene assays to determine the bioactivity of biopharmaceuticals. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. Retrieved from [Link]
-
Kinasera. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Kinasera. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic. Retrieved from [Link]
-
PubMed. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. Retrieved from [Link]
-
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Retrieved from [Link]
-
Lund University Publications. (2021). Development of a reporter gene assay on an automated platform. Lund University. Retrieved from [Link]
-
MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]
-
CAS. (n.d.). Development and Qualification of a Reporter Gene Potency Assay to Support. CAS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
openlabnotebooks.org. (2018). Developing an assay of viability in DIPG cell lines. openlabnotebooks.org. Retrieved from [Link]
-
MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3H-Imidazo[4,5-b]pyridin-7-amine. MySkinRecipes. Retrieved from [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing an assay of viability in DIPG cell lines – openlabnotebooks.org [openlabnotebooks.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Development and Qualification of a Reporter Gene Potency Assay to Support - Sharing Science Solutions [ondemand.casss.org]
- 23. researchgate.net [researchgate.net]
- 24. marinbio.com [marinbio.com]
- 25. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for the Synthesis of Imidazo[4,5-b]pyridines
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, owing to its structural resemblance to endogenous purines.[1][2] This structural similarity allows for its interaction with a wide array of biological targets, leading to diverse pharmacological activities, including kinase inhibition, and antimicrobial, anti-inflammatory, and anticancer properties.[3] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the imidazo[4,5-b]pyridine core is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in this regard, enabling the precise installation of a wide range of substituents at various positions of the heterocyclic core.[4][5] This application note provides a comprehensive overview of the state-of-the-art palladium-catalyzed cross-coupling strategies for the synthesis and functionalization of imidazo[4,5-b]pyridines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Detailed experimental protocols, mechanistic insights, and troubleshooting guidance are provided to aid researchers in the successful application of these transformative methodologies.
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine ring system, a bioisostere of purine, is a cornerstone in the design of novel therapeutic agents.[6] Its unique electronic and steric properties allow for specific interactions with the active sites of enzymes and receptors, leading to potent and selective biological activities. The functionalization of this scaffold is crucial for modulating its pharmacokinetic and pharmacodynamic properties, and palladium-catalyzed cross-coupling reactions offer an unparalleled platform for achieving this chemical diversity. These reactions are characterized by their high functional group tolerance, broad substrate scope, and generally mild reaction conditions, making them ideal for late-stage functionalization in complex drug discovery programs.
Palladium-Catalyzed Cross-Coupling Strategies
The versatility of palladium catalysis allows for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of functionalized imidazo[4,5-b]pyridines. The choice of the specific cross-coupling reaction depends on the desired bond to be formed and the nature of the available starting materials.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[7] In the context of imidazo[4,5-b]pyridine synthesis, it is frequently employed to introduce aryl, heteroaryl, and even alkyl substituents.[5]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-imidazo[4,5-b]pyridine, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[8] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often being employed to promote both the oxidative addition and reductive elimination steps.[9] The base plays a crucial role in activating the organoboron species for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-imidazo[4,5-b]pyridines
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halo-imidazo[4,5-b]pyridine with an arylboronic acid.
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Na₂CO₃ (2.0-3.0 equiv) or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (various ratios)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-imidazo[4,5-b]pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Increase catalyst loading, screen different ligands, or use a stronger base. Ensure the solvent is thoroughly degassed.
-
Homocoupling of Boronic Acid: Use a lower reaction temperature or a less reactive palladium catalyst.
-
Protodeboronation: Use anhydrous solvents and ensure the reaction is run under a strictly inert atmosphere.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | Varies | [10] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | Varies | [10] |
| (A-taphos)₂PdCl₂ | A-taphos | - | - | Microwave | Good to Excellent | [1] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-arylated and N-heteroarylated imidazo[4,5-b]pyridines.[11][12] This reaction is crucial for introducing amine functionalities, which are prevalent in many biologically active molecules.
Mechanism and Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step. The base is required to deprotonate the amine, forming the active nucleophile.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-Aryl-imidazo[4,5-b]pyridines
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-imidazo[4,5-b]pyridine with an amine.
Materials:
-
Halo-imidazo[4,5-b]pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv) or Pd(OAc)₂ (0.02-0.05 equiv)
-
Ligand: Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (1.2-2.4 equiv relative to Pd)
-
Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-3.0 equiv)
-
Solvent: Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried Schlenk flask.
-
Add the halo-imidazo[4,5-b]pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Dehalogenation of the starting material: Use a less reactive base or a lower reaction temperature.
-
Poor conversion: Screen different palladium precursors and ligands. Ensure the use of an anhydrous solvent and a strong, non-nucleophilic base.
-
Side reactions with functionalized amines: Protect sensitive functional groups on the amine before the coupling reaction.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 49-95 | [1] |
| Pd₂(dba)₃ | Me₄tBu-XPhos | K₃PO₄ | t-Butanol | Reflux | 51-99 | [14] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the imidazo[4,5-b]pyridine scaffold.[1] These alkynyl-substituted products are valuable intermediates for further transformations, such as cycloadditions or reductions.
Mechanism and Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the halo-imidazo[4,5-b]pyridine. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium center, followed by reductive elimination, yields the final product.[15] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the use of copper.[1]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. connectsci.au [connectsci.au]
- 8. nobelprize.org [nobelprize.org]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine
Welcome to the technical support center for the synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive field experience, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to enhance your reaction yields and product purity.
Part 1: Troubleshooting Guide for Low Yield & Impurities
Low yields in the synthesis of the imidazo[4,5-b]pyridine core often stem from a few critical areas: incomplete reaction, undesired side reactions, or significant product loss during workup and purification.[1] This section addresses the most common issues in a problem-cause-solution format.
Logical Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve common synthesis issues.
Caption: Troubleshooting workflow for low yield synthesis.
Issue 1: Incomplete Cyclization Reaction
Observed Problem: Significant amounts of the 2,3,5-triaminopyridine starting material or a partially reacted intermediate are present in the crude product after the expected reaction time.
Causality & Solutions: The formation of the imidazole ring is a condensation reaction that eliminates water. According to Le Chatelier's principle, the presence of water can inhibit the reaction equilibrium.[1]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Temperature or Time | The intramolecular cyclization step has a specific activation energy. Insufficient thermal energy or time will result in an incomplete reaction. | Gradually increase the reaction temperature in 10°C increments or extend the reaction time, monitoring progress by TLC or LC-MS. |
| Water Accumulation | As a condensation reaction, the synthesis produces water. This byproduct can hydrolyze intermediates, preventing the reaction from proceeding to completion.[1] | For reactions run at high temperatures (e.g., in toluene or xylene), use a Dean-Stark apparatus to physically remove water. In other setups, consider adding a compatible drying agent. |
| Sub-optimal pH | The cyclization is often acid-catalyzed. If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid is beneficial to protonate the intermediates and facilitate nucleophilic attack.[1] | When using triethyl orthoformate, add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA). If using formic acid, which acts as both reagent and catalyst, ensure no basic impurities are present in the starting materials. |
Issue 2: Formation of Side Products
Observed Problem: The crude product shows multiple spots on TLC or peaks in LC-MS that are not the starting material or the desired product.
Causality & Solutions: The pyridine nitrogen and the amino groups are susceptible to various side reactions, particularly oxidation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| N-Oxide Formation | The nitrogen atom in the pyridine ring is susceptible to oxidation, especially under harsh heating conditions in the presence of air, leading to the formation of a highly polar N-oxide byproduct.[1] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. If an oxidative step is necessary for cyclization (e.g., when using aldehydes), use a controlled amount of a mild oxidizing agent rather than relying on slow air oxidation.[1][2] |
| Dimerization/Polymerization | Highly reactive starting materials or intermediates can self-condense or polymerize, especially at high concentrations and temperatures, leading to intractable tar-like substances. | Maintain a suitable dilution of the reaction mixture. Consider adding the starting material portion-wise to keep its instantaneous concentration low. |
| Regioisomer Formation (in derivatives) | When performing subsequent reactions like alkylation on the imidazo[4,5-b]pyridine core, multiple nitrogen atoms (N1, N3, and the pyridine N) are available for substitution, leading to a mixture of regioisomers.[1][3][4] | Control the reaction conditions carefully. For N-alkylation, the choice of base (e.g., K₂CO₃ vs. NaH) and solvent can influence regioselectivity. Using a bulky base may favor alkylation at a less sterically hindered nitrogen.[1] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 3H-imidazo[4,5-b]pyridine core?
The most prevalent and classical approach involves the condensation of a 2,3-diaminopyridine derivative with a one-carbon source.[2] For this compound, the ideal starting material is 2,3,5-triaminopyridine. The one-carbon source is typically formic acid or an equivalent like triethyl orthoformate.[2]
Caption: Common synthesis of the target scaffold.
Q2: How can I best monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a polar solvent system (e.g., Dichloromethane/Methanol 9:1 or Ethyl Acetate/Methanol 8:2) to achieve good separation. The starting triaminopyridine is typically more polar than the cyclized product. The disappearance of the starting material spot is a primary indicator of reaction completion. For more precise monitoring, LC-MS can be used to track the consumption of reactants and formation of the product by mass.
Q3: My product is difficult to purify. What are the best practices for workup and purification?
Purification losses are a common source of low yield.[1] The basic nitrogens in the product allow for acid-base manipulation.
-
Neutralization & Precipitation: After the reaction, carefully neutralize the mixture. The product is often insoluble in neutral aqueous media and will precipitate. Cool the mixture in an ice bath to maximize precipitation before filtering.
-
Solvent Extraction: If the product does not precipitate cleanly, extraction is necessary. Use a solvent in which the product is soluble but the impurities are not, such as ethyl acetate or a chloroform/isopropanol mixture.
-
Recrystallization: This is a powerful purification technique. Ethanol or a mixture of ethanol and water is often a good solvent system for recrystallizing imidazopyridine derivatives.[5]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. A gradient elution starting with a less polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective.
Q4: Are there alternative, higher-yielding methods I should consider?
Yes, modern methods often provide better yields and milder conditions. For instance, microwave-assisted synthesis has been shown to reduce reaction times and increase yields for similar structures.[6] Another approach involves palladium-catalyzed amidation and cyclization, which can offer a more controlled route to the core structure, although it requires more specialized reagents and catalysts.[7]
Part 3: Reference Experimental Protocol
This protocol is a generalized procedure based on classical synthesis methods.[2] Researchers should optimize conditions for their specific setup.
Synthesis of this compound from 2,3,5-Triaminopyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-triaminopyridine (1.0 eq).
-
Reagent Addition: Add formic acid (10-15 eq) to the flask. The reaction is typically run with formic acid serving as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours. Monitor the reaction's progress every 2 hours using TLC (DCM:MeOH 9:1).
-
Workup:
-
After the reaction is complete (as indicated by the consumption of starting material), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide.
-
The product should precipitate as a solid. Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from ethanol or an ethanol/water mixture.
-
Comparative Synthesis Data
The choice of cyclizing agent and conditions can significantly impact the yield.
| Cyclizing Agent | Solvent | Temperature | Typical Yield Range | Reference |
| Formic Acid | Formic Acid | Reflux | 60-80% | [2] |
| Triethyl Orthoformate | Ethanol / DMF | Reflux | 75-85% | [2] |
| Aromatic Aldehydes | Water (thermal) | 100°C | 83-87% | [2] |
| Aromatic Aldehydes | Microwave | 120°C | 90-99% | [5][6] |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- BenchChem. (n.d.). Preventing the formation of byproducts in imidazopyridine synthesis.
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124. Retrieved from [Link]
-
de la Cruz, P., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 276-282. Retrieved from [Link]
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Retrieved from [Link]
-
Wolan, A., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5758. Retrieved from [Link]
-
Kralj, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3326. Retrieved from [Link]
-
Sbai, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO/SA SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 133-146. Retrieved from [Link]
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Retrieved from [Link]
-
Pozharskii, A. F., et al. (2006). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 42, 1249-1270. Retrieved from [Link]
-
Sbai, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3200. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[4,5-b]Pyridine Synthesis
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common issues that arise during the synthesis of the imidazo[4,5-b]pyridine scaffold.
Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes, and how can I improve it?
Answer: Low yields in the synthesis of imidazo[4,5-b]pyridines are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the cyclization and subsequent aromatization to the imidazo[4,5-b]pyridine core. While atmospheric oxygen can sometimes suffice, it can be slow and inefficient. The use of a mild oxidizing agent can be beneficial.[1]
-
Sub-optimal pH: The pH of the reaction can be critical. For condensations with carboxylic acids, acidic conditions are typically required to activate the carboxyl group. If you are using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid is often beneficial to facilitate the reaction.[1]
-
Inefficient Water Removal: The condensation reaction that forms the imidazole ring liberates water. If not effectively removed, water can inhibit the reaction equilibrium, preventing it from going to completion. For reactions run at high temperatures, a Dean-Stark trap is a classic and effective method for water removal. In other setups, the use of a compatible drying agent may be helpful.[1]
-
Side Reactions: Undesirable side reactions can consume your starting materials. A common issue is the formation of N-oxides on the pyridine ring, especially under oxidative conditions. For specific guidance on this, please refer to the dedicated troubleshooting section on N-oxide formation below.
-
Purification Losses: Significant loss of your product can occur during the workup and purification stages. It is crucial to optimize your extraction and chromatography conditions for your specific imidazo[4,5-b]pyridine derivative to minimize these losses.[1]
Formation of Multiple Regioisomers Upon N-Alkylation
Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, which can lead to the formation of regioisomers. The outcome of the alkylation is highly dependent on the reaction conditions.[1][2]
-
Understanding the Sites of Alkylation: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3.[1]
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the isomer ratio. For instance, nonpolar solvents used in conjunction with a base may favor alkylation at the N3 position.[1]
-
Troubleshooting Steps:
-
Modify the Base and Solvent System: If you are observing a mixture of isomers, a good starting point is to screen different bases (e.g., sodium hydride, potassium carbonate) and solvents (e.g., DMF, THF, Dioxane) to identify the optimal conditions for your desired isomer.[1]
-
Consider Steric Hindrance: The substitution pattern on your imidazo[4,5-b]pyridine core can influence the regioselectivity of alkylation due to steric hindrance.
-
Phase Transfer Catalysis: The use of phase transfer catalysis (PTC) conditions can sometimes lead to the formation of multiple regioisomers.[3]
-
Incomplete Cyclization to Form the Imidazole Ring
Question: I have isolated the intermediate from the condensation of 2,3-diaminopyridine and my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a common hurdle, often resulting in the isolation of a stable intermediate. Several strategies can be employed to drive the reaction forward.
-
Thermal Energy: Many cyclization reactions require a sufficient input of thermal energy to overcome the activation barrier. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary. Refluxing in a suitable solvent is a common and effective strategy.[1]
-
Dehydration: As the cyclization is a condensation reaction that eliminates a molecule of water, ensuring its removal can help to drive the equilibrium towards the product. As mentioned previously, a Dean-Stark trap or a drying agent can be employed.[1]
-
Catalysis: The use of a catalyst can facilitate the cyclization. For example, ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate to form an imidazo[4,5-c]pyridine, a related isomer.[4] Similarly, Lewis acids like silicon tetrachloride (SiCl4) under microwave irradiation have been shown to be effective for cyclization.[4]
Formation of an N-Oxide Side Product
Question: I have an unexpected side product in my reaction, and based on the analytical data, I suspect it's an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, particularly when using oxidative conditions or certain reagents.
-
Prevention:
-
Control of Oxidants: If your synthetic route involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize the formation of the N-oxide.[1]
-
-
Troubleshooting - Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine.
Key Synthetic Protocols and Methodologies
To provide a practical context to the troubleshooting advice, here are some representative experimental protocols for the synthesis of imidazo[4,5-b]pyridines.
Protocol 1: Condensation of a Diaminopyridine with an Aldehyde
This protocol describes a general procedure for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines via an air-oxidative cyclocondensation reaction in water.[4]
Step-by-Step Methodology:
-
To a solution of 2,3-diaminopyridine (1 mmol) in water, add the desired substituted aryl aldehyde (1 mmol).
-
Heat the reaction mixture under reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Reductive Cyclization from a Nitro-aminopyridine
This method provides a one-pot synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine using sodium dithionite as the reducing agent.[4]
Step-by-Step Methodology:
-
Prepare an aqueous paste of sodium dithionite (Na2S2O4) (1M in H2O).
-
In a suitable reaction vessel, combine 2-nitro-3-aminopyridine and the desired aldehyde.
-
Add 3 equivalents of the aqueous sodium dithionite paste to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, perform an appropriate workup to isolate the product. This may involve extraction and subsequent purification.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthetic challenges and solutions, the following diagrams illustrate key concepts.
Diagram 1: General Synthetic Routes to Imidazo[4,5-b]pyridines
Caption: Common synthetic pathways to the imidazo[4,5-b]pyridine core.
Diagram 2: Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low product yields.
Diagram 3: N-Alkylation Regioisomerism
Caption: Factors influencing N-alkylation regioselectivity.
Summary of Reaction Conditions
For your convenience, the following table summarizes key reaction parameters for different synthetic approaches to imidazo[4,5-b]pyridines.
| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Typical Yields | Reference |
| Condensation with Aldehyde | 2,3-Diaminopyridine, Aryl aldehyde | Water, Reflux, Air oxidation | 83-87% | [4] |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Aldehyde | Na2S2O4, Water | - | [4] |
| Condensation with Carboxylic Acid | 2,3-Diaminopyridine, Carboxylic acid | Acidic conditions, Heat | - | [1][4] |
| Pd-catalyzed Amide Coupling | 3-Alkyl/arylamino-2-chloropyridines, Primary amides | Pd(0) catalyst, Ligand, Base, t-Butanol, Reflux | 51-99% | [4] |
References
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. BenchChem.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
- Synthesis of new imidazo[4,5-b]pyridine derivatives.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. PubMed.
Sources
Technical Support Center: Optimization of Reaction Conditions for Imidazo[4,5-b]pyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Structurally analogous to purines, imidazo[4,5-b]pyridines are a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific and complex challenges encountered during their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis of imidazo[4,5-b]pyridine derivatives, from low yields in the core condensation reaction to challenges in purification and functionalization.
Question 1: I'm getting very low yields in my initial condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid. What are the likely causes and how can I fix it?
Low yield is a frequent and multifaceted problem in the synthesis of the imidazo[4,5-b]pyridine core. The primary reaction, a condensation-cyclization, can be influenced by several factors. Let's break down the potential culprits and their solutions.
Causality Analysis & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Many of these cyclizations require significant thermal energy to overcome the activation barrier. Refluxing in a higher-boiling solvent may be necessary.[3]
-
Introduce an Oxidant (for Aldehyde Condensations): The final step of the cyclization with an aldehyde is an oxidative aromatization. While atmospheric oxygen can suffice, it is often slow. The addition of a mild oxidizing agent can be beneficial. In some cases, reagents like sodium metabisulfite (Na₂S₂O₅) in DMSO or a catalytic amount of iodine can facilitate this step.[4][5] For reactions starting from 2-nitro-3-aminopyridine, a reducing agent like SnCl₂ or Na₂S₂O₄ is used to facilitate a reductive cyclization.[1]
-
-
-
Sub-optimal pH: The reaction's pH is critical for activating the reactants.
-
Troubleshooting:
-
Acid Catalysis (for Carboxylic Acids/Orthoesters): When using carboxylic acids or their equivalents like orthoesters, the reaction is typically acid-catalyzed. Polyphosphoric acid (PPA) is a classic choice that serves as both a catalyst and a dehydrating agent. For orthoesters, a catalytic amount of a strong acid can be effective.[1][3]
-
Base/Neutral Conditions: For aldehyde condensations, conditions are often neutral or slightly basic to facilitate the initial Schiff base formation.
-
-
-
Inefficient Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium and prevent it from going to completion.[3]
-
Troubleshooting:
-
Azeotropic Removal: For reactions in suitable solvents like toluene or xylene, a Dean-Stark apparatus is highly effective for the physical removal of water.
-
Chemical Dehydrating Agents: In setups where a Dean-Stark trap is not feasible, using a compatible drying agent can help. However, ensure the agent does not interfere with the reaction chemistry.
-
-
-
Poor Starting Material Quality: The purity of 2,3-diaminopyridine is paramount. Contamination with isomers or residual reagents from its synthesis can inhibit the reaction.
-
Troubleshooting:
-
Purify the Diamine: The synthesis of 2,3-diaminopyridine can be challenging, often involving multi-step procedures like nitration and reduction of 2-aminopyridine, which can produce isomeric byproducts.[6][7] It is crucial to purify the 2,3-diaminopyridine, for instance by crystallization from benzene or sublimation, before use.[8]
-
-
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
Technical Support Center: Purification of 3H-Imidazo[4,5-b]pyridin-5-amine
Welcome to the technical support center for the purification of 3H-Imidazo[4,5-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic amine. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.
Introduction to Purification Challenges
This compound, a purine bioisostere, is a valuable scaffold in medicinal chemistry.[1] However, its purification can be challenging due to its polar nature, potential for multiple protonation states, and the presence of structurally similar impurities. Common issues include poor solubility in standard chromatographic solvents, co-elution with starting materials or byproducts, and difficulties in achieving high crystalline purity. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
-
Unreacted Starting Materials: Such as the corresponding diaminopyridine precursor.
-
Partially Reacted Intermediates: Depending on the specific synthetic route.
-
Positional Isomers: Formation of other imidazopyridine isomers is a possibility.
-
Over-alkylation or Acylation Products: If protecting groups are not used or are cleaved prematurely.
-
Polymeric Byproducts: Resulting from undesired side reactions.
Q2: My compound seems to be insoluble in most common organic solvents. What should I do?
A2: The high polarity imparted by the amine and the imidazole ring system can lead to low solubility in nonpolar organic solvents. Here are a few strategies:
-
Polar Protic Solvents: Try dissolving your compound in polar protic solvents like methanol, ethanol, or isopropanol. Gentle heating can aid dissolution.
-
Highly Polar Aprotic Solvents: Solvents like DMF and DMSO are often effective for dissolving polar heterocyclic compounds. However, their high boiling points can make them difficult to remove.
-
Acidified Solvents: The basic nitrogens in the molecule can be protonated. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to a polar solvent can significantly increase solubility by forming a more soluble salt.
-
Solvent Mixtures: Use a mixture of a good solvent and a poor solvent to find the optimal balance for your purification technique.
Q3: I am seeing significant streaking of my compound on my TLC plate. What is causing this?
A3: Streaking on a TLC plate is often indicative of interactions between your polar compound and the acidic silica gel stationary phase. This can be mitigated by:
-
Adding a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent can neutralize the acidic sites on the silica gel and lead to sharper spots.
-
Using an Alternative Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase silica gel for your chromatography.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification issues.
Issue: Poor Separation in Column Chromatography
If you are experiencing co-elution of your product with impurities, consider the following flowchart for troubleshooting:
Sources
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines
Welcome to the Technical Support Center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this important heterocyclic scaffold. Our aim is to equip you with the knowledge to anticipate and prevent common side reactions, thereby improving the yield, purity, and predictability of your synthetic outcomes.
Introduction: The Synthetic Challenge
The imidazo[4,s-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, which allows for its interaction with a wide range of biological targets.[1][2] However, its synthesis is often plagued by a number of side reactions that can complicate product isolation and reduce overall efficiency. This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide 1: Incomplete Cyclization and Low Yields in Condensation Reactions
A common starting point for the synthesis of imidazo[4,5-b]pyridines is the condensation of a 2,3-diaminopyridine with a carboxylic acid or its equivalent, a reaction often referred to as the Phillips-Ladenburg synthesis.[1] A frequent issue is the failure of the reaction to proceed to completion, resulting in low yields of the desired product.
Q1: My condensation reaction between 2,3-diaminopyridine and a carboxylic acid is sluggish and gives a low yield. How can I drive the reaction to completion?
A1: Incomplete cyclization is typically a consequence of suboptimal reaction conditions that fail to overcome the activation energy of the final dehydration step to form the aromatic imidazole ring. The key is to shift the reaction equilibrium towards the product.
Causality and Expert Insights: The mechanism of the Phillips-Ladenburg condensation involves the initial formation of an amide intermediate, followed by an intramolecular nucleophilic attack of the second amino group on the amide carbonyl, and finally, the elimination of water to form the imidazole ring. Each of these steps has specific requirements that, if not met, can lead to a stalled reaction.
Troubleshooting Strategies:
-
Elevated Temperatures: Many cyclization reactions require significant thermal energy to proceed.[3] If you are observing a stalled reaction, consider increasing the temperature. Switching to a higher-boiling solvent can be an effective strategy.
-
Efficient Water Removal: The final cyclization step is a dehydration reaction. The presence of water can inhibit the reaction equilibrium.[3] For high-temperature reactions, the use of a Dean-Stark trap is highly recommended to continuously remove water as it is formed.
-
Acid Catalysis: For condensations involving carboxylic acids, acidic conditions are generally required to activate the carbonyl group towards nucleophilic attack.[3] If the reaction is slow, the addition of a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or even a mineral acid, can be beneficial.
Data Summary: Optimizing Condensation Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 120-180 °C (solvent-dependent) | Provides sufficient energy for dehydration and cyclization. |
| Water Removal | Dean-Stark trap or azeotropic distillation | Shifts the equilibrium towards product formation.[3] |
| Catalyst | Polyphosphoric Acid (PPA), Eaton's reagent | Promotes both amide formation and cyclization. |
| pH | Acidic | Activates the carboxylic acid for nucleophilic attack.[3] |
Experimental Protocol: General Procedure for Phillips-Ladenburg Condensation
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 2,3-diaminopyridine (1.0 eq.) and the carboxylic acid (1.1 eq.).
-
Add a suitable high-boiling solvent such as toluene or xylene.
-
Add a catalytic amount of polyphosphoric acid (PPA).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathway
Caption: Desired vs. Stalled Condensation Pathway.
Troubleshooting Guide 2: Controlling Regioselectivity in N-Alkylation
The imidazo[4,5-b]pyridine scaffold possesses multiple nucleophilic nitrogen atoms (N1, N3, and N4), leading to the potential for the formation of a mixture of regioisomers upon N-alkylation.[3] Controlling the site of alkylation is a significant challenge.
Q2: I am getting a mixture of N1, N3, and N4 alkylated products. How can I selectively alkylate a specific nitrogen?
A2: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors, and it is highly dependent on the reaction conditions. Understanding these factors is key to directing the alkylation to the desired position.
Causality and Expert Insights: The tautomeric nature of the N-H proton in the imidazole ring allows for alkylation at either N1 or N3. The pyridine nitrogen, N4, is also a potential site of alkylation. The outcome is often a result of a complex interplay between the steric accessibility of each nitrogen, the nature of the base and solvent, and the electrophilicity of the alkylating agent. DFT studies have shown that the reaction proceeds via an SN2 mechanism and that regioselectivity is often governed by 'steric approach control'.[4]
Troubleshooting Strategies for Regiocontrol:
-
Steric Hindrance: The presence of substituents on the imidazo[4,5-b]pyridine core can direct alkylation. A bulky substituent at the C2 position will sterically hinder alkylation at the adjacent N1 and N3 positions, potentially favoring alkylation at N4.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the most rapidly formed product. At higher temperatures, a thermodynamic equilibrium may be established, favoring the most stable isomer. Experimenting with reaction temperature can influence the product ratio.
Data Summary: Guiding N-Alkylation Regioselectivity
| Target Isomer | Recommended Conditions | Rationale |
| N3-Alkylation | NaH in THF or Dioxane | A strong, non-nucleophilic base in a less polar solvent can favor alkylation at the more accessible N3 position. |
| N4-Alkylation | K2CO3 in DMF | A weaker base in a polar aprotic solvent has been reported to favor alkylation at the pyridine nitrogen.[5] |
| N1-Alkylation | Often challenging to achieve selectively. May require a directing group strategy. | Steric and electronic factors often disfavor direct N1 alkylation. |
Experimental Protocol: Regioselective N-Alkylation (General Guidance)
-
To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in an anhydrous solvent (e.g., DMF or THF), add the base (e.g., K2CO3, 2.2 eq. or NaH, 1.2 eq.) at 0 °C under an inert atmosphere.
-
If using K2CO3 in DMF, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB, 0.15 eq.) can be beneficial.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (1.1-1.6 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water (if NaH was used) or filter to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to separate the regioisomers.
Visualizing Alkylation Pathways
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Enhancing the Solubility of Imidazo[4,5-b]pyridine Compounds for Assays
Introduction
Researchers, scientists, and drug development professionals frequently encounter challenges with the aqueous solubility of novel chemical entities. The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, its often-planar and hydrophobic nature can lead to poor solubility, creating significant hurdles for accurate and reproducible in vitro and cell-based assays.[4] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address these solubility issues, ensuring data integrity and accelerating your research.
Part 1: Troubleshooting Guide - From Stock Solution to Final Assay Plate
This section addresses common solubility problems in a logical workflow, from initial compound handling to the final assay.
Issue 1: My imidazo[4,5-b]pyridine compound won't dissolve in my primary organic solvent to create a stock solution.
Root Cause Analysis: While Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for creating high-concentration stock solutions, some highly crystalline or lipophilic imidazo[4,5-b]pyridine derivatives may resist dissolution.
Solutions & Rationale:
-
Gentle Heating and Sonication:
-
Protocol: Briefly warm the vial in a 37°C water bath and sonicate for 5-10 minutes.
-
Causality: Applying thermal energy can help overcome the lattice energy of a crystalline solid, while sonication provides mechanical agitation to break up particulates and enhance solvent interaction.[5]
-
-
Alternative Organic Solvents:
-
Protocol: If DMSO fails, consider alternative solvents based on your compound's polarity. Test solubility in small aliquots of N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.[6]
-
Causality: Different organic solvents offer varying degrees of polarity and hydrogen bonding capacity. A solvent that better matches the physicochemical properties of your specific derivative will be more effective.
-
-
Solvent Combination:
-
Protocol: In some cases, a co-solvent system can be effective. For example, a 1:1 mixture of DMSO and ethanol might provide the necessary polarity range.
-
Causality: Co-solvents can disrupt the self-association of a single solvent, creating a more favorable environment for the solute.
-
Issue 2: My compound dissolves in DMSO, but precipitates immediately upon dilution into aqueous assay buffer or cell culture media.
Root Cause Analysis: This is a classic phenomenon known as "solvent shock" or "crashing out."[7][8] The compound is stable in the high-concentration organic stock but becomes supersaturated and precipitates when the solvent environment abruptly shifts to a highly aqueous one.
Solutions & Rationale:
-
Optimize the Dilution Process:
-
Protocol: Instead of adding a small volume of stock directly to a large volume of buffer, perform serial dilutions. Also, ensure rapid and thorough mixing by vortexing or pipetting vigorously immediately after adding the stock to the buffer.
-
Causality: Gradual dilution and efficient mixing prevent the formation of localized high concentrations of the compound that exceed its aqueous solubility limit.
-
-
Lower the Stock Concentration:
-
Protocol: Prepare a less concentrated stock solution (e.g., 1-10 mM instead of 50-100 mM).[7]
-
Causality: A lower stock concentration requires a larger volume to be added to the assay buffer. This reduces the final percentage of organic solvent in the assay, which can sometimes be the cause of precipitation.
-
-
pH Adjustment of the Assay Buffer:
-
Protocol: Determine the pKa of your imidazo[4,5-b]pyridine compound. The nitrogen atoms in the ring system are basic and can be protonated.[9] Adjusting the buffer pH to be at least 1-2 units away from the compound's pKa can significantly enhance solubility.
-
Causality: Ionized compounds are generally more water-soluble than their neutral counterparts. By shifting the pH, you can favor the charged form of the molecule.
Workflow for pH Optimization
Caption: Decision workflow for pH-based solubility enhancement.
-
Issue 3: The compound appears soluble initially but precipitates over the course of a long incubation (e.g., in a cell-based assay).
Root Cause Analysis: This can be due to several factors including compound instability, temperature effects, or interactions with media components like serum proteins.[7] It often highlights the difference between kinetic and thermodynamic solubility. The initial dilution creates a supersaturated but temporarily stable (kinetically soluble) state, which then crashes out as it equilibrates to its true, lower thermodynamic solubility.[10][11]
Solutions & Rationale:
-
Reduce Final Compound Concentration:
-
Protocol: The most straightforward solution is to lower the final concentration of the compound in the assay to below its thermodynamic solubility limit.[7]
-
Causality: This ensures that the compound remains in a true solution throughout the experiment.
-
-
Incorporate Co-solvents or Solubilizing Excipients:
-
Protocol: Introduce a low percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent like PEG 400 or propylene glycol into the final assay medium.
-
Causality: These agents can increase the solvent capacity of the aqueous medium for hydrophobic compounds.
-
-
Utilize Cyclodextrins:
-
Protocol: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate the hydrophobic imidazo[4,5-b]pyridine molecule, increasing its apparent solubility.[12][13][14] Prepare a complex by co-lyophilizing your compound with HP-β-CD before creating a stock solution.
-
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity that can sequester the poorly soluble compound, effectively shielding it from the aqueous environment.[13][14]
Cyclodextrin Encapsulation Workflow
Caption: Workflow for preparing a cyclodextrin inclusion complex.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay? A1:
-
Kinetic solubility is measured by rapidly diluting a DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs. This is a high-throughput method that mimics how compounds are typically handled in screening assays.[11][15] However, it often overestimates the true solubility because it can form supersaturated or amorphous precipitates.[10][16]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is measured by shaking an excess of the solid compound in a buffer for an extended period (24-72 hours).[11][17]
-
Why it matters: A compound might appear soluble at 10 µM in a kinetic assay (no immediate precipitate) but have a thermodynamic solubility of only 1 µM. In a long-term cell culture experiment, this compound will likely precipitate over time, leading to inaccurate results.[7] Understanding both values is crucial for designing robust assays.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Concentration at which a compound precipitates from a supersaturated solution created by diluting a stock. | The equilibrium concentration of a compound in a saturated solution. |
| Relevance | High-throughput screening (HTS), early discovery.[11][15][16] | Lead optimization, formulation development.[11][17] |
| Method | Nephelometry, turbidimetry after DMSO stock addition.[11] | Shake-flask method with extended incubation (24-72h).[12] |
| Typical Value | Often higher than thermodynamic solubility.[10] | Represents the "true" solubility limit. |
Q2: What is the maximum percentage of DMSO I should have in my final assay? A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (assay buffer with the same final DMSO concentration) to ensure the solvent itself is not affecting the results.
Q3: Can interactions with cell culture media components cause precipitation? A3: Yes. Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum proteins.[7] A compound may interact with these components, especially proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[7] If you suspect this, try reducing the serum concentration or using a serum-free medium, if your cell line permits.
Q4: How do I prepare a stock solution of my imidazo[4,5-b]pyridine compound? A4: Following best practices for stock solution preparation is critical for accuracy and reproducibility.[18][19][20]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate: Determine the mass of your compound needed. For a 10 mM stock in 1 mL (0.001 L): Mass (g) = 0.010 mol/L * Molecular Weight ( g/mol ) * 0.001 L
-
Weigh: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, chemically resistant vial (e.g., amber glass).[18]
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary.[5]
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
References
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Enamine. (n.d.). Aqueous Solubility Assay.
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BenchChem. (2025). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- BenchChem. (2025). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Reddit. (2022). How to tackle compound solubility issue : r/labrats.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- YouTube. (2025). Solution-making strategies & practical advice.
- BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine.
- ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
- Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
- PubMed. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds.
- PubMed. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate.
- PubMed. (2024). Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes.
- PubMed. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation.
- PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?.
- ResearchGate. (2025). (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
- NIH. (n.d.). β–Cyclodextrin–Propyl Sulfonic Acid Catalysed One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles as Local Anesthetic Agents.
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
- MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- ResearchGate. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- ResearchGate. (2025). Efficient synthesis of substituted imidazo[4,5-b] pyridine.
- PubMed. (n.d.). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.
- PMC - NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- PubChem. (n.d.). Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ovid.com [ovid.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. fastercapital.com [fastercapital.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges in your synthetic endeavors. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is key to unlocking its therapeutic potential. This guide will provide you with the necessary tools to troubleshoot your reactions and make informed decisions in catalyst selection for optimal efficiency.
The Critical Role of the Catalyst in Imidazo[4,5-b]pyridine Synthesis
The construction of the imidazo[4,5-b]pyridine ring system can be approached through various synthetic strategies, with the choice of catalyst being a pivotal factor for success. The most prevalent methods involve the formation of the imidazole ring onto a pre-existing pyridine core, often through condensation reactions or transition-metal-catalyzed cross-coupling reactions. The catalyst not only influences the reaction rate and yield but also dictates the regioselectivity and functional group tolerance of the transformation.
This guide will focus on troubleshooting the most common catalytic systems and providing answers to frequently asked questions to streamline your synthetic workflow.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the observed outcomes and actionable solutions.
Issue 1: Low or No Product Yield in Condensation Reactions
Question: I am attempting to synthesize a 2-substituted-1H-imidazo[4,5-b]pyridine by condensing 2,3-diaminopyridine with an aldehyde, but I am getting very low yields. What are the likely causes and how can I improve the outcome?
Answer: This is a classic and often robust method for forming the imidazo[4,5-b]pyridine core; however, several factors can lead to low yields. The reaction proceeds through an initial condensation to form an intermediate, which then requires an oxidative step for aromatization to the final product.[1]
Potential Causes and Solutions:
-
Incomplete Initial Condensation:
-
Causality: The initial formation of the Schiff base can be slow or reversible.
-
Solution: Ensure your starting materials are pure. Consider using a mild acid catalyst to promote the condensation.[1] In some cases, removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
-
-
Inefficient Oxidation:
-
Causality: The cyclized intermediate needs to be oxidized to the aromatic imidazopyridine. While atmospheric oxygen can sometimes suffice, it is often slow and inefficient.
-
Solution: You can employ a mild oxidizing agent. Alternatively, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in these condensation reactions.[1]
-
-
Suboptimal Reaction Conditions:
-
Causality: The reaction may require higher temperatures to overcome the activation energy for both condensation and cyclization.
-
Solution: Increase the reaction temperature. Solvents like polyphosphoric acid (PPA) can act as both a dehydrating agent and a catalyst at elevated temperatures.[1] For a greener approach, heating in water under thermal conditions has also been reported to give excellent yields through an air-oxidative cyclocondensation.[1]
-
Issue 2: Poor Regioselectivity in Palladium-Catalyzed C-N Coupling
Question: I am performing a Buchwald-Hartwig amination on a 2-halo-imidazo[4,5-b]pyridine to introduce a substituent at the C2 position, but I am observing a mixture of products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the functionalization of the imidazo[4,5-b]pyridine core is a common challenge due to the presence of multiple reactive nitrogen atoms. The choice of catalyst, ligand, and base is critical in directing the reaction to the desired position.
Key Factors Influencing Regioselectivity:
-
Ligand Structure: The steric and electronic properties of the phosphine ligand play a crucial role.
-
Insight: Bulky and electron-rich ligands often promote the desired C-N coupling at the C2 position. For the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles, XantPhos in combination with Pd(OAc)₂ has been found to be highly effective.[1] In other C-N coupling scenarios, ligands like BrettPhos have shown superior performance over others such as tBuXPhos, XPhos, or RuPhos.[1]
-
-
Base Selection: The choice of base can dramatically impact the yield and selectivity.
-
Insight: In a study on C-N coupling of 4-amino-3-bromopyridine, LiHMDS was found to be critical for achieving a high yield, with other bases like NaHMDS, KHMDS, NaOtBu, and Cs₂CO₃ providing significantly lower yields.[1]
-
-
Catalyst Precursor: The choice of palladium precursor can also influence the outcome.
-
Insight: In the same study, the BrettPhos G1 precatalyst outperformed the G3 precatalyst and the combination of Pd(OAc)₂/BrettPhos.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Catalyst Deactivation
Question: My palladium-catalyzed cross-coupling reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation is a frequent issue in cross-coupling reactions. It can be caused by several factors, including the presence of impurities, thermal instability of the catalyst, or side reactions that consume the active catalytic species.
Common Causes and Mitigation Strategies:
-
Impure Starting Materials:
-
Causality: Impurities in your substrates or reagents, such as water, oxygen, or coordinating species, can poison the catalyst.
-
Solution: Ensure all starting materials and solvents are pure and dry. Degas your reaction mixture thoroughly before adding the catalyst.
-
-
Ligand Degradation:
-
Causality: Some phosphine ligands can be sensitive to air or moisture, leading to the formation of phosphine oxides which can inhibit the catalyst.
-
Solution: Handle air- and moisture-sensitive ligands under an inert atmosphere (e.g., in a glovebox).
-
-
Formation of Inactive Palladium Species:
-
Causality: At high temperatures, the active Pd(0) species can aggregate to form inactive palladium black.
-
Solution: Use a ligand that forms a stable complex with palladium, preventing aggregation. Sometimes, lowering the reaction temperature can also help, although this may require longer reaction times.
-
-
Substrate-Induced Deactivation:
-
Causality: Certain functional groups on your substrates can coordinate strongly to the palladium center and inhibit catalysis.
-
Solution: If you suspect a particular functional group is causing issues, consider a protecting group strategy.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a palladium and a copper catalyst for my imidazo[4,5-b]pyridine synthesis?
A1: The choice depends on the specific transformation you are targeting.
-
Palladium catalysts are highly versatile and are the go-to choice for a wide range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce substituents at various positions of the imidazo[4,5-b]pyridine core.[1] They offer high efficiency and functional group tolerance, but can be expensive.
-
Copper catalysts are often used in C-H activation protocols and can be instrumental in driving certain reactions to completion, sometimes in co-catalysis with palladium.[1] They are generally less expensive than palladium catalysts.
Q2: What is the role of microwave irradiation in the synthesis of imidazo[4,5-b]pyridines?
A2: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of imidazo[4,5-b]pyridines. It can significantly reduce reaction times and improve yields in both condensation and cross-coupling reactions.[1] For example, microwave-assisted Pd/Cu co-catalyzed C-2 direct alkenylation has been reported to proceed in just 30 minutes at 120 °C.[1]
Q3: Are there any catalyst-free methods for synthesizing imidazo[4,5-b]pyridines?
A3: Yes, several catalyst-free methods have been developed. One notable example is the tandem synthesis from 2-chloro-3-nitropyridine in a water-isopropanol medium.[2] This approach offers advantages in terms of cost and environmental impact by avoiding the use of expensive and toxic metal catalysts.[3]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling
This protocol is a general guideline for the coupling of a 2-halo-imidazo[4,5-b]pyridine with an amine, based on literature procedures.[1]
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-halo-imidazo[4,5-b]pyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., LiHMDS, 2.5 equiv).[1]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., THF, 0.4 M).
-
Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos G1, 6 mol%).[1]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst and Ligand Selection Guide
| Reaction Type | Recommended Catalyst System | Base | Notes |
| Suzuki-Miyaura Coupling | (A-taphos)₂PdCl₂ | - | Compatible with a broad range of arylboronic acids.[1] |
| Buchwald-Hartwig C-N Coupling (with pyridones) | Pd(OAc)₂ / XantPhos | - | Effective for coupling with enolizable heterocycles.[1] |
| Buchwald-Hartwig C-N Coupling (with amines) | BrettPhos G1 precatalyst | LiHMDS | The choice of base is critical for high yields.[1] |
| Sonogashira Coupling (copper-free) | PdCl₂(PCy₃)₂ | TBAA | Microwave-enhanced conditions can be beneficial.[1] |
| C-H Activation | Copper catalyst / Bathophenanthroline | - | Useful for direct functionalization.[1] |
Conclusion
The synthesis of imidazo[4,5-b]pyridines is a dynamic field with a diverse array of catalytic methods at your disposal. Successful synthesis hinges on a rational approach to catalyst selection and a systematic method for troubleshooting. This guide provides a foundation for navigating the common challenges encountered in the laboratory. By understanding the causality behind experimental outcomes and leveraging the collective knowledge from published literature, you can significantly enhance the efficiency and success of your synthetic efforts.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. Available at: [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed. Available at: [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine
Welcome to the technical support center for the scale-up synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important heterocyclic amine synthesis from the laboratory bench to larger-scale production. The imidazo[4,5-b]pyridine core is a vital scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases.[1] However, its synthesis at an industrial scale presents unique challenges that require careful consideration and optimization.
This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during scale-up. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and successful implementation.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
Issue 1: Incomplete Cyclization and Low Yield
Question: We are observing incomplete conversion of the diaminopyridine precursor to the final imidazo[4,5-b]pyridine product, resulting in significantly lower yields than our small-scale experiments. What are the likely causes and how can we improve the yield?
Answer:
Incomplete cyclization during the synthesis of imidazo[4,5-b]pyridines is a common hurdle in scale-up. The primary reasons often revolve around reaction kinetics, mass transfer limitations, and the choice of reagents and conditions.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The condensation of a diaminopyridine with an aldehyde or carboxylic acid equivalent is sensitive to temperature and solvent.[2][3]
-
Causality: At a larger scale, achieving uniform heating can be challenging. "Hot spots" or insufficient heating can lead to side reactions or unreacted starting material.
-
Solution: Employ a jacketed reactor with efficient stirring to ensure homogenous heat distribution. A gradual temperature ramp to the target reflux temperature can also be beneficial. Consider using a higher-boiling point solvent like DMF, which has been shown to be effective.[2]
-
-
Inefficient Water Removal: The cyclization step is a condensation reaction that produces water.
-
Causality: On a larger scale, the accumulation of water can inhibit the reaction equilibrium, preventing complete conversion.
-
Solution: Implement a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a standard and effective technique for driving condensation reactions to completion at an industrial scale.
-
-
Oxidative Conditions: The reaction can be sensitive to air, leading to oxidative side products.
-
Causality: Increased surface area and longer reaction times in scale-up can exacerbate oxidation issues.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the starting materials and product.
-
Experimental Protocol: Optimizing Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Difficulty in Purification and Product Isolation
Question: Our crude product is a dark, tarry material that is difficult to purify by standard column chromatography. How can we improve the purity of the crude product and what are some alternative purification strategies for large-scale batches?
Answer:
Purification is a critical bottleneck in the scale-up of many heterocyclic syntheses. The formation of colored impurities and polymeric materials is a common challenge.
Potential Causes & Solutions:
-
Side Reactions: Overheating or extended reaction times can lead to the formation of polymeric byproducts.
-
Causality: The reactive nature of the intermediates can lead to self-condensation or other side reactions if not properly controlled.
-
Solution: Carefully monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. Avoid excessive heating.
-
-
Inappropriate Work-up Procedure: The choice of solvents for extraction and washing is crucial.
-
Causality: The product may have limited solubility in common organic solvents, making extraction inefficient and leading to co-extraction of impurities.
-
Solution:
-
After cooling the reaction mixture, quench with a suitable anti-solvent to precipitate the crude product.
-
Perform a series of triturations with different solvents (e.g., diethyl ether, ethyl acetate, methanol) to remove different classes of impurities.
-
Recrystallization from a suitable solvent system is often the most effective method for large-scale purification of crystalline solids.[2]
-
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Product Solubility | Impurity Solubility | Crystal Quality | Recommendation |
| Ethanol/Water | Moderate (hot), Low (cold) | High | Good | Recommended |
| Acetonitrile | Moderate (hot), Low (cold) | Moderate | Fair | Potential Alternative |
| Toluene | Low | High | Poor | Not Recommended |
| Dichloromethane | High | High | - | Unsuitable for Recrystallization |
Issue 3: Safety Concerns with Starting Materials and Reagents
Question: We are concerned about the safe handling of 2,3-diaminopyridine and other reagents at a larger scale. What are the primary safety risks and what precautions should be taken?
Answer:
Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up. Heterocyclic amines, in particular, require careful handling.
Primary Safety Concerns:
-
Toxicity of Heterocyclic Amines: Many heterocyclic amines are known to be mutagenic and/or carcinogenic.[4][5][6]
-
Precaution: Always handle 2,3-diaminopyridine and the final product in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For larger quantities, consider using a ventilated enclosure or a glove box.
-
-
Exothermic Reactions: The cyclization reaction can be exothermic.
-
Precaution: On a large scale, the heat generated can be significant and lead to a runaway reaction if not controlled. Add reagents portion-wise and ensure adequate cooling capacity of the reactor. Monitor the internal temperature of the reaction closely.
-
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable.
-
Precaution: Use intrinsically safe equipment and ensure proper grounding to prevent static discharge. Work in a well-ventilated area away from ignition sources.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable approach involves the condensation of a 2,3-diaminopyridine derivative with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid (or its equivalent).[3] A common starting material is 2,3,5-triaminopyridine, which can be synthesized from commercially available precursors.[7][8] The choice of the specific reagents and reaction conditions will depend on the desired substitution pattern on the final molecule.
Q2: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A2: Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include:
-
Water as a Solvent: Some imidazo[4,5-b]pyridine syntheses have been successfully carried out in water, which reduces the reliance on volatile organic compounds.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to a more energy-efficient process.[9]
-
Catalytic Methods: The use of solid acid catalysts or other heterogeneous catalysts can simplify purification and allow for catalyst recycling.[10]
Q3: How can we reliably monitor the progress of the reaction at a large scale?
A3: In-process monitoring is crucial for a successful scale-up. While Thin Layer Chromatography (TLC) is useful for initial assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis at a larger scale. It provides accurate information on the consumption of starting materials and the formation of the product and any major byproducts. This data is essential for determining the optimal reaction time and for ensuring batch-to-batch consistency.
Experimental Workflow: Reaction Monitoring
Sources
- 1. 3H-Imidazo[4,5-b]pyridin-7-amine [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on dietary heterocyclic amines as potential carcinogens: From formation to cancer incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Stability of 3H-Imidazo[4,5-b]pyridin-5-amine in Solution
Introduction: 3H-Imidazo[4,5-b]pyridin-5-amine is a vital heterocyclic scaffold, forming the core of numerous molecules in medicinal chemistry and drug development due to its structural similarity to purines.[1] Researchers leveraging this compound's potential often encounter a significant experimental hurdle: its poor stability in solution. This can lead to inconsistent assay results, loss of compound activity, and difficulties in data interpretation.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the instability of this compound. Structured in a practical question-and-answer format, this document offers field-proven insights and detailed protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound, originally colorless, has turned yellow or brown. What is causing this discoloration?
This is a common and clear indicator of compound degradation. The discoloration is typically due to oxidation. Aromatic amines are susceptible to air oxidation, which can form highly conjugated, colored byproducts like quinone-imines. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities.
Q2: I'm analyzing my stored solution via HPLC/LC-MS and see several new peaks that weren't present in the freshly prepared sample. What are they?
Those new peaks are almost certainly degradation products. The instability of the parent compound in solution can lead to its conversion into various other molecules through several pathways:
-
Oxidation: As mentioned above, reaction with dissolved oxygen.
-
Photodegradation: Imidazopyridine derivatives can be photosensitive, and exposure to ambient or UV light can cause structural breakdown.[2] Studies have shown that photo-irradiation can lead to significant degradation and the generation of reactive oxygen species (ROS).[2]
-
pH-Mediated Hydrolysis or Rearrangement: The imidazopyridine core contains multiple nitrogen atoms that can be protonated.[3] In unbuffered or inappropriately buffered aqueous solutions, the compound can be susceptible to hydrolysis or other pH-dependent reactions.
To identify these products, a forced degradation study is recommended (see Troubleshooting Guide 1).
Q3: What is the best solvent to use for preparing and storing solutions of this compound?
The choice of solvent is critical for maximizing stability.
-
For Long-Term Stock Solutions: High-purity, anhydrous, aprotic solvents are strongly recommended. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard choices. The lack of protons and water minimizes hydrolysis and other solvent-mediated degradation pathways.
-
For Aqueous Assay Buffers: Direct dissolution in aqueous buffers is discouraged for anything other than immediate use. If required, prepare the aqueous solution fresh from a concentrated DMSO stock just before the experiment. The pH of the buffer is a critical factor; it is advisable to conduct a preliminary stability test at your target assay pH.
Q4: What are the definitive best practices for storing the solid compound and its solutions to ensure maximum shelf-life?
Proper storage is non-negotiable for maintaining compound integrity.
-
Solid Compound: Store in a tightly sealed amber glass vial inside a desiccator at -20°C. This protects it from moisture, light, and heat.
-
Stock Solutions (in Anhydrous DMSO/DMF):
-
Aliquot: Prepare multiple small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Before sealing, flush the vial's headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Seal Tightly: Use vials with high-quality, chemically resistant caps (e.g., PTFE-lined).
-
Protect from Light: Use amber vials and store them in the dark.
-
Store Cold: Store at -80°C for long-term storage or -20°C for short-term use.
-
Q5: My biological assay results are highly variable between experiments. Could this be linked to the compound's instability?
Yes, absolutely. This is a classic symptom of compound instability. If the concentration of the active parent compound is decreasing over the duration of your experiment or during storage between experiments, it will directly lead to:
-
Poor reproducibility and high standard deviations.
-
An apparent loss of potency (right-shift in dose-response curves).
-
Inaccurate determination of key parameters like IC₅₀ or EC₅₀.
Always use a freshly thawed aliquot for each experiment and consider including a quality control check (e.g., a quick HPLC run) on an aliquot if you suspect degradation.
Q6: What specific environmental factors must I control during my experiments to prevent degradation?
There are four primary environmental factors to control:
-
Oxygen: Minimize exposure to air. Prepare solutions in degassed solvents and work quickly. For sensitive, long-duration experiments, consider conducting them in a low-oxygen environment (e.g., a glove box).
-
Light: Protect the compound, both in solid and solution form, from light. Use amber vials and cover flasks or plates with foil. Many imidazopyridine derivatives are known to be photosensitive.[2]
-
Temperature: Avoid heating solutions unless absolutely necessary for solubilization, and cool them immediately afterward. The rate of most degradation reactions increases with temperature.[4][5] For reactions involving some imidazopyridines, precise temperature control is crucial to prevent degradation.[6]
-
pH: When using aqueous solutions, ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment. Perform a preliminary test to ensure the compound is stable at the chosen pH for the duration of the assay.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Degradation - A Forced Degradation Protocol
This workflow helps you identify the primary cause of instability for your specific experimental conditions.
Objective: To determine if this compound is sensitive to acid, base, oxidation, heat, or light.
Methodology:
-
Prepare Stock: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Establish Baseline (T=0): Immediately analyze the fresh stock solution via a stability-indicating HPLC-UV method. This is your reference chromatogram.
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber and clear vials and expose them to the following conditions for a defined period (e.g., 24 hours):
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Heat at 60°C in the dark (in an amber vial).
-
Photolytic Stress: Expose to direct laboratory light or a photostability chamber (in a clear vial) at room temperature.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples, and then analyze all samples by HPLC-UV.
-
Interpretation: Compare the chromatograms from the stressed samples to the T=0 baseline.
-
A significant decrease in the parent peak area indicates degradation.
-
The condition that causes the most significant degradation is your primary stability concern.
-
The appearance of new peaks will help you identify the degradation products specific to each stressor.
-
Caption: Workflow for a forced degradation study.
Guide 2: Protocol for Preparing and Storing Stabilized Solutions
-
Solvent Preparation: Use only high-purity, anhydrous grade solvents (e.g., DMSO). To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use.
-
Weighing: Weigh the solid this compound in a controlled environment with low humidity. Perform this step quickly to minimize air exposure.
-
Dissolution: Add the degassed solvent to the solid compound in an amber glass vial. If necessary, sonicate briefly in a room temperature water bath to aid dissolution. Avoid heating.
-
Inert Overlay: Once dissolved, flush the vial's headspace with argon or nitrogen for 30-60 seconds to create an inert blanket over the solution.
-
Sealing and Aliquoting: Immediately cap the vial tightly. If this is a primary stock, use it to create smaller, single-use aliquots in separate amber vials, repeating the inert gas flush for each one.
-
Storage: Label the aliquots clearly and place them in a secondary container for storage at -80°C.
-
Usage: When needed, remove a single aliquot, allow it to thaw completely to room temperature (to prevent condensation), and use it immediately for the experiment. Discard any unused portion of the thawed aliquot.
Section 3: Data Summary & Visualizations
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation for Solid | Recommendation for Stock Solution | Recommendation for Assay Solution |
| Container | Amber Glass Vial | Amber Glass Vial (PTFE-lined cap) | Polypropylene Plates/Tubes |
| Solvent | N/A | Anhydrous, Degassed DMSO or DMF | Assay-specific aqueous buffer |
| Atmosphere | Air (in desiccator) | Inert (Argon or Nitrogen) | Air (prepare immediately before use) |
| Temperature | -20°C | -80°C (long-term), -20°C (short-term) | Assay-specific temperature |
| Light | Protect from light | Store in the dark | Minimize light exposure |
| Key Notes | Store with desiccant | Aliquot to avoid freeze-thaw cycles | Prepare fresh for every experiment |
Diagram: Potential Degradation Pathways
Caption: Primary degradation pathways for the compound.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). PubMed Central. [Link]
-
Onoue, S., Igarashi, N., Yamada, S., & Chan, H. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(8), 3333-3342. [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2023). ResearchGate. [Link]
-
Synthesis of 3H-imidazo[4,5-b]pyridine. (n.d.). PrepChem.com. [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. (2018). ResearchGate. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). MDPI. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). ResearchGate. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. (n.d.). PubMed Central. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. (2019). ACS Omega, 4(1), 1936-1945. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
Lee, K. T., Lee, J. H., & Kim, M. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415-1419. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Taylor & Francis Online. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journals. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). PubMed Central. [Link]
-
Imidazopyridine derivatives as ligands for different biological targets. (2021). Theses.cz. [Link]
-
Stability of heterocyclic amines during heating. (2000). Semantic Scholar. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PubMed Central. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC. (2022). NIH. [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC. (2021). NIH. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. (2023). ResearchGate. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). MDPI. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers
The imidazo[4,5-b]pyridine scaffold, a structural isostere of purine, is a privileged core in medicinal chemistry, lending itself to a diverse array of biological activities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.[2][4] This guide provides a comparative analysis of the biological activities of various imidazo[4,5-b]pyridine isomers, offering insights into their structure-activity relationships (SAR) and therapeutic potential. We will delve into key therapeutic areas, presenting supporting experimental data and detailed protocols to aid researchers in this dynamic field.
The Significance of Isomerism in Imidazo[4,5-b]pyridine Activity
The biological activity of imidazo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Even subtle changes in the placement of a functional group, creating positional isomers, can lead to dramatic shifts in potency, selectivity, and pharmacological properties. Understanding these isomeric differences is crucial for the rational design of novel therapeutics.
Comparative Analysis of Biological Activities
Anticancer Activity
Imidazo[4,5-b]pyridines have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key kinases involved in cancer cell proliferation and survival.[2][3][5]
Kinase Inhibition:
Several studies have highlighted the role of imidazo[4,5-b]pyridine derivatives as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[2][5][6][7]
For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated moderate cytotoxic activity against several cancer cell lines, with the K562 (chronic myeloid leukemia) cell line being particularly sensitive.[8][9] The substitution pattern on the aryl rings significantly impacts the activity.
In another study, novel imidazo[4,5-b]pyridine derivatives were designed as CDK9 inhibitors.[5][10] Several compounds exhibited significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5]
Antiproliferative Effects:
Beyond kinase inhibition, imidazo[4,5-b]pyridines exhibit broad antiproliferative activity. A study on cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed that the position and nature of the substituent are critical for activity.[4][11] For example, a bromo-substituted derivative with an unsubstituted amidino group showed potent and selective activity against colon carcinoma (SW620) with an IC50 of 0.4 µM.[11] In contrast, the corresponding derivative without the bromo substituent was significantly less active.
The table below summarizes the antiproliferative activity of selected imidazo[4,5-b]pyridine isomers.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2,3-diaryl-3H-imidazo[4,5-b]pyridine | 2-(4-methoxyphenyl), 3-phenyl | K562 | 8.5 | [8] |
| Compound B | 2,3-diaryl-3H-imidazo[4,5-b]pyridine | 2-(4-chlorophenyl), 3-phenyl | K562 | 6.2 | [8] |
| Compound C | Imidazo[4,5-b]pyridine | 6-bromo, 2-(4-cyanophenyl) | HCT116 | 1.8 | [4] |
| Compound D | Imidazo[4,5-b]pyridine | 2-(4-cyanophenyl) | HCT116 | >10 | [4] |
| Compound E | Imidazo[4,5-b]pyridine | 6-bromo, 2-phenyl, N-methyl | Capan-1 | 1.45 | [12] |
| Compound F | Imidazo[4,5-b]pyridine | 6-bromo, 2-phenyl | Capan-1 | 7.29 | [12] |
Logical Relationship of Anticancer Activity:
Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate 2,3-diaminopyridine derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Aldehyde Addition: Add the corresponding aldehyde (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the crude product with a suitable solvent (e.g., water, cold ethanol) and purify by recrystallization or column chromatography to obtain the desired 2-substituted imidazo[4,5-b]pyridine.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.
Workflow Diagram:
Caption: Workflow for the in vitro antiproliferative MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[4,5-b]pyridine derivatives and a vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. This guide has highlighted the critical role of isomerism in dictating the biological activity of these compounds across various therapeutic areas, including oncology and infectious diseases. The structure-activity relationships discussed, along with the provided experimental data and protocols, offer a valuable resource for researchers and drug development professionals. Future research focused on the synthesis and evaluation of novel positional isomers will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2011). ACS Publications. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). PubMed. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). PubMed. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). PubMed. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). PubMed Central. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). PubMed. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). PubMed. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). SciSpace. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). OUCI. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2021). PubMed Central. [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and... (n.d.). ResearchGate. [Link]
-
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2014). ResearchGate. [Link]
-
Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024). PubMed. [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 3H-Imidazo[4,5-b]pyridin-5-amine Analogs
For researchers and drug development professionals, the 3H-imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities.[1][2][3] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3H-imidazo[4,5-b]pyridin-5-amine analogs, focusing on their role as kinase inhibitors. We will delve into the causal relationships behind experimental choices in their synthesis and evaluation, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The 3H-Imidazo[4,5-b]pyridine Core: A Versatile Kinase Hinge-Binding Motif
The 3H-imidazo[4,5-b]pyridine core is a key pharmacophore in numerous kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a critical determinant of inhibitor binding and potency. The general structure allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, with supporting data from published studies.
Substitutions at the C2 Position: Impact on Potency and Selectivity
The C2 position of the imidazo[4,5-b]pyridine ring is a critical vector for interacting with the solvent-exposed region of the kinase active site. Modifications at this position significantly influence inhibitor potency and selectivity.
| Analog | C2-Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound A | Phenyl | Aurora A | 42 | [5] |
| Compound B | 4-(Dimethylamino)phenyl | Aurora A | 42 | [5] |
| Compound C | 4-Chlorophenyl | Anticancer (MCF-7) | - | [6][7] |
| Compound D | 4-Nitrophenyl | Anticancer (MCF-7) | - | [6][7] |
As illustrated in the table, aryl substituents at the C2 position are well-tolerated and can contribute significantly to potency. For instance, the introduction of a 4-(dimethylamino)phenyl group in Aurora kinase inhibitors maintains high potency.[5] In the context of anticancer activity, electron-withdrawing groups like chloro and nitro on the C2-phenyl ring have been shown to be favorable.[6][7]
Substitutions at the C7 Position: Modulating Kinase Selectivity
The C7 position offers a vector towards the ribose-binding pocket and the outer solvent-exposed region of the kinase domain. Substitutions at this position are pivotal for achieving selectivity among different kinases.
| Analog | C7-Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound E | 1-Benzyl-1H-pyrazol-4-yl | Aurora A | - | [8] |
| Compound F | Piperazin-1-yl | Aurora A/B/C | 42 / 198 / 227 | [5] |
The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position has been explored for Aurora kinase inhibition, with different substitutions on the benzyl group influencing the binding mode.[8] A piperazin-1-yl group at C7, when combined with other optimal substitutions, has yielded potent pan-Aurora kinase inhibitors.[5]
N3-Position Modifications: Influencing Physicochemical Properties
Alkylation or arylation at the N3 position of the imidazole ring can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also influence the binding orientation within the kinase active site.
| Analog | N3-Substituent | Target | Activity | Reference |
| ARQ 092 | 4-(1-Aminocyclobutyl)phenyl | Allosteric AKT inhibitor | Potent | [9] |
| Methylated analog | Methyl | Anticancer | - | [10] |
For example, in the development of allosteric AKT inhibitors, a substituted phenyl group at the N3 position was crucial for achieving high potency.[9] The cocrystal structure of ARQ 092 with AKT1 confirmed the importance of this substituent for its allosteric mode of inhibition.[9]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the synthesis of a representative 3H-imidazo[4,5-b]pyridine analog and a common biological assay for its evaluation.
Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes a microwave-assisted synthesis which offers reduced reaction times and higher yields compared to conventional methods.[6][7][11]
Rationale: The condensation of a diaminopyridine with an aldehyde is a common and efficient method for constructing the imidazopyridine core. Microwave irradiation accelerates the reaction, leading to a cleaner product profile and simplified purification.
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe vessel, combine 5-bromopyridine-2,3-diamine (1.0 mmol) and benzaldehyde (1.1 mmol).
-
Solvent and Catalyst: Add dimethylformamide (DMF) as the solvent.[11]
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a suitable temperature and time (e.g., 120°C for 10-20 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[11]
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of a synthesized analog against a target kinase.
Rationale: A radiometric or fluorescence-based kinase assay provides a quantitative measure of an inhibitor's ability to block the enzymatic activity of a kinase. The IC50 value is a standard metric for comparing the potency of different compounds.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT). Prepare solutions of the kinase (e.g., recombinant Aurora A), a suitable substrate (e.g., a peptide substrate), and ATP (radiolabeled [γ-33P]ATP or a fluorescent ATP analog).
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer, the test compound at various concentrations, the kinase, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution). Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For fluorescence-based assays, measure the fluorescence signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key substitution points on the 3H-imidazo[4,5-b]pyridine core and their impact on activity.
Caption: General workflow for the synthesis of 3H-imidazo[4,5-b]pyridine analogs.
Conclusion
The this compound scaffold is a highly versatile and promising platform for the design of novel therapeutics, particularly kinase inhibitors. A thorough understanding of the structure-activity relationships at the C2, C7, and N3 positions is crucial for optimizing potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of new analogs, empowering researchers to further explore the therapeutic potential of this important chemical class.
References
-
Diaryl imidazo[1,2-a]pyridine derivatives, such as 6a and 7i, have been synthesized and found to be potent inhibitors of parasite PKG activity. The most potent compounds are the 7-isopropylaminomethyl analog 6a and 2-isopropylamino analog 7i. These compounds are also fully active in in vivo assay as... (Source: PubMed, URL: [Link])
-
Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. (Source: PubMed, URL: [Link])
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (Source: MDPI, URL: [Link])
-
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (Source: Taylor & Francis Online, URL: [Link])
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (Source: PubMed, URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (Source: Bentham Science, URL: [Link])
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (Source: PubMed Central, URL: [Link])
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (Source: PubMed, URL: [Link])
-
Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (Source: PubMed, URL: [Link])
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (Source: European Journal of Chemistry, URL: [Link])
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (Source: SciSpace, URL: [Link])
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (Source: PubMed, URL: [Link])
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (Source: National Institutes of Health, URL: [Link])
-
Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. (Source: ACS Publications, URL: [Link])
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (Source: PubMed, URL: [Link])
-
SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (Source: ResearchGate, URL: [Link])
-
Synthesis of 3H-imidazo[4,5-b]pyridine. (Source: PrepChem.com, URL: [Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (Source: PubMed Central, URL: [Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (Source: MDPI, URL: [Link])
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. (Source: ResearchGate, URL: [Link])
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (Source: ResearchGate, URL: [Link])
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (Source: ResearchGate, URL: [Link])
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (Source: MDPI, URL: [Link])
-
3H-Imidazo[4,5-b]pyridin-7-amine. (Source: MySkinRecipes, URL: [Link])
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (Source: PubMed Central, URL: [Link])
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (Source: PubMed, URL: [Link])
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine: Two Isomeric Scaffolds on Divergent Paths in Drug Discovery
In the vast landscape of heterocyclic chemistry, imidazopyridines stand out as "privileged scaffolds" due to their remarkable versatility and presence in numerous therapeutic agents.[1] Among the six possible isomers, the imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine frameworks have garnered the most significant attention from medicinal chemists. While they share the same molecular formula (C₆H₅N₃ and C₇H₆N₂ for the parent rings, respectively), their distinct atomic arrangement dictates profoundly different physicochemical properties, synthetic accessibility, reactivity, and, ultimately, their roles in medicinal chemistry.
This guide provides an in-depth comparative analysis of these two critical scaffolds. We will move beyond a simple list of facts to explore the causal relationships between their structure and function, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational knowledge to strategically select and optimize the appropriate imidazopyridine core for your specific drug discovery program.
Part 1: Structural and Physicochemical Divergence
The fundamental difference between the two isomers lies in the fusion of the imidazole and pyridine rings, specifically the position of the nitrogen atoms. This seemingly subtle distinction has profound implications for the molecule's electronic landscape, reactivity, and biological interactions.
The imidazo[1,2-a]pyridine system features a nitrogen atom at the bridgehead position, creating a more rigid and planar structure with a unique electronic distribution. In contrast, the imidazo[4,5-b]pyridine scaffold is an analogue of purine, often referred to as 1-deazapurine, and possesses an N-H proton on the imidazole ring, allowing for tautomerism and hydrogen bond donor capabilities that are absent in its counterpart.[2]
Figure 1: Core structures of the isomeric scaffolds.
These structural variations directly influence key physicochemical properties that are critical for drug development, such as solubility, membrane permeability, and metabolic stability.
| Property | Imidazo[4,5-b]pyridine (Parent) | Imidazo[1,2-a]pyridine (Parent) | Rationale for Difference |
| Molecular Weight | 119.12 g/mol [3] | 118.14 g/mol [4] | Difference in one hydrogen atom due to the N-H group. |
| Hydrogen Bond Donor | Yes (1) | No | The N-H group in the imidazole ring of the [4,5-b] isomer can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | Yes (2) | Yes (2) | Both scaffolds have pyridine-like nitrogen atoms that can accept hydrogen bonds. |
| Aromaticity | Aromatic | Aromatic | Both systems are fused aromatic heterocycles. |
| pKa | Data varies by derivative | Data varies by derivative | The basicity is influenced by the position of the non-bridgehead nitrogen atoms. |
| Reactivity Hotspot | N1/N3 alkylation, substitution on both rings | C3 electrophilic substitution[5] | The bridgehead nitrogen in the [1,2-a] isomer deactivates the pyridine ring and activates the C3 position of the imidazole ring. |
| Biological Analogue | Purine | Indole (in some contexts)[6] | The [4,5-b] isomer is a direct isostere of purine, influencing its targeting of ATP-binding sites. |
Part 2: A Comparative Look at Synthetic Strategies
The distinct structures of the two scaffolds necessitate different synthetic approaches, primarily dictated by the choice of starting materials.
Synthesis of Imidazo[1,2-a]pyridines
The most prevalent and versatile method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound (e.g., α-bromoacetophenone).[7] More recent advancements include multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which allow for the rapid generation of diverse libraries by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.[6][8]
Figure 2: General synthetic workflow for Imidazo[1,2-a]pyridines.
Synthesis of Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine system typically begins with a 2,3-diaminopyridine. This precursor undergoes cyclocondensation with a variety of one-carbon electrophiles. The choice of reagent dictates the substituent at the 2-position of the final product. For instance, reaction with carboxylic acids (or their derivatives like orthoesters) or aldehydes followed by oxidation yields 2-substituted imidazo[4,5-b]pyridines.[9][10]
Figure 3: General synthetic workflow for Imidazo[4,5-b]pyridines.
Part 3: Reactivity and Functionalization
The electronic properties stemming from the isomeric structures dictate distinct reactivity patterns, which are crucial for the late-stage functionalization and optimization of lead compounds.
-
Imidazo[1,2-a]pyridine: This scaffold is characterized by a high electron density at the C3 position of the imidazole ring, making it highly susceptible to electrophilic substitution. This C3-functionalization is a cornerstone of its chemistry.[5][11] Radical reactions have also been extensively used to functionalize this position.[12][13] Functionalization of the pyridine ring (C5-C8) is also possible but typically requires harsher conditions or directed metalation strategies.
-
Imidazo[4,5-b]pyridine: The reactivity is more nuanced. The presence of the N-H group allows for facile N-alkylation or N-arylation at the N1 or N3 positions. Electrophilic substitution can occur on both the imidazole and pyridine rings, but generally with less regioselectivity compared to the C3 position of the [1,2-a] isomer. The reactivity can be likened to that of its parent analogue, purine.[14]
Part 4: A Tale of Two Scaffolds in Medicinal Chemistry
While both are "privileged," their therapeutic applications have historically diverged, largely due to their resemblance to different biological motifs.
Imidazo[1,2-a]pyridine: The CNS and Anti-Infective Powerhouse
This scaffold is famously present in several marketed drugs, many of which target the central nervous system (CNS).[15][16] Its ability to act as a bioisostere for indole and other bicyclic systems has led to its success.
-
GABA-A Receptor Modulators: Drugs like Zolpidem and Alpidem are potent hypnotics and anxiolytics that act as positive allosteric modulators of the GABA-A receptor.[17][18]
-
Antitubercular Agents: A new generation of imidazo[1,2-a]pyridine-based compounds has shown remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant strains.[19]
-
Anticancer Agents: Numerous derivatives have been developed as kinase inhibitors, targeting enzymes like Nek2, crucial for cell cycle regulation.[20]
Imidazo[4,5-b]pyridine: The Purine Mimic in Oncology and Inflammation
The structural similarity of this scaffold to natural purines makes it an ideal starting point for designing molecules that interact with ATP-binding sites in enzymes, particularly kinases.[21][22]
-
Kinase Inhibitors: This is the most prolific area of research for this scaffold. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK), which are critical targets in oncology and inflammatory diseases.[23][24][25]
-
Anticancer Agents: Beyond kinase inhibition, these compounds have shown broad cytotoxic activity against various cancer cell lines, with structure-activity relationship (SAR) studies guiding the development of more potent analogues.[26][27]
-
Anti-inflammatory and Antiviral Agents: The scaffold has been explored for its potential to treat conditions like retinal ischemia by modulating inflammatory pathways and for its activity against viruses like the Bovine Viral Diarrhea Virus (BVDV).[9]
The following table summarizes the divergent biological applications with representative examples.
| Feature | Imidazo[1,2-a]pyridine Derivatives | Imidazo[4,5-b]pyridine Derivatives |
| Primary Therapeutic Areas | CNS (Hypnotics, Anxiolytics), Anti-infectives (Tuberculosis), Oncology[16][17] | Oncology, Inflammation, Antiviral[9][22][28] |
| Common Biological Targets | GABA-A Receptors, M. tuberculosis enzymes, various kinases (e.g., Nek2)[17][19][20] | Kinases (CDK9, BTK), Tubulin, DNA[23][24][28] |
| Marketed Drug Examples | Zolpidem (Ambien®), Alpidem | Fewer currently marketed, but many in clinical/preclinical development |
| Key SAR Insight | Substitutions at C2, C3, and C7 are often critical for modulating potency and selectivity.[29] | The 2-position substituent is key for kinase hinge-binding; N1/N3 substitutions modulate solubility and pharmacokinetics.[24][26] |
Part 5: Experimental Protocols
To provide a practical context, we present generalized, self-validating protocols for the synthesis of a representative compound from each class.
Protocol 1: Synthesis of a 2-Aryl-imidazo[1,2-a]pyridine
This protocol is based on the classic condensation reaction, a robust and widely used method.
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.
-
Thin Layer Chromatography (TLC) apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq.) in ethanol.
-
Addition of Reagents: Add sodium bicarbonate (2.0 eq.) to the solution, followed by the portion-wise addition of 2-bromoacetophenone (1.05 eq.). The bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. A self-validating system would involve running lanes for the starting materials, co-spotted lanes, and the reaction mixture.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Synthesis of a 2-Aryl-1H-imidazo[4,5-b]pyridine
This protocol utilizes the condensation of a diaminopyridine with an aldehyde, a common route to this scaffold.[9]
Objective: To synthesize 2-phenyl-1H-imidazo[4,5-b]pyridine.
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Nitrobenzene or another suitable oxidant
-
Ethanol (EtOH) or Acetic Acid
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Condensation & Cyclization: Heat the mixture to reflux. The initial reaction is the condensation between one amino group and the aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization with the second amino group.
-
Oxidation: Add nitrobenzene (2.0 eq.) to the reaction mixture to act as an in-situ oxidant. This step is crucial for the aromatization of the newly formed di-hydro-imidazo ring to the final aromatic product. The choice of oxidant is key; air oxidation can sometimes be sufficient but is less reliable.[9]
-
Reaction Time: Maintain the reflux for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into an ice-water mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a base (e.g., aq. NaOH) and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the pure 2-phenyl-1H-imidazo[4,5-b]pyridine.
Conclusion
The imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds, while isomeric, are worlds apart in their chemical personality and therapeutic legacy. The imidazo[1,2-a]pyridine core, with its facile C3-functionalization and history in CNS-acting drugs, remains a go-to scaffold for indications where a rigid, non-hydrogen bonding structure is desired. In contrast, the imidazo[4,5-b]pyridine core, as a purine isostere with hydrogen-bonding capabilities, is an exceptionally powerful platform for developing inhibitors of ATP-dependent enzymes, particularly kinases, making it a dominant player in modern oncology and immunology research.
The choice between these scaffolds is not arbitrary but a strategic decision based on the biological target and desired mechanism of action. Understanding their fundamental differences in structure, synthesis, and reactivity is paramount for any medicinal chemist aiming to unlock their full therapeutic potential.
References
-
New and Efficient Synthesis of Imidazo[4,5-b]pyridine-5-ones. Synthesis. 2005;2005(12):2051-2054. doi:10.1055/s-2005-869927.
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024;93:02002. doi:10.1051/bioconf/20249302002.
-
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. 1996;39(1):158-166. doi:10.1021/jm950470q.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. 2015;51(25):5215-5225. doi:10.1039/C4CC09893B.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021;26(10):2930. doi:10.3390/molecules26102930.
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. 2022;57(3):451-463.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. 2023;14(4):618-641. doi:10.1039/D3MD00019B.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(51):35213-35225. doi:10.1021/acsomega.1c05166.
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. 2015.
-
Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. 2013;1(37):11570-11579. doi:10.1039/C3TA12022H.
-
Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. 2015;89:21-31. doi:10.1016/j.ejmech.2014.10.037.
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. 2024.
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. European Journal of Medicinal Chemistry. 2018;157:135-148. doi:10.1016/j.ejmech.2018.07.065.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. 2021.
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. 2020;28(23):115775. doi:10.1016/j.bmc.2020.115775.
-
Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. Archiv der Pharmazie. 1991;324(2):121-127. doi:10.1002/ardp.19913240212.
-
Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. 2013;1(37):11570-11579. doi:10.1039/C3TA12022H.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. 2016;16(26):2963-2994. doi:10.2174/1568026616666160506145539.
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2025;129:130497. doi:10.1016/j.bmcl.2025.130497.
-
Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. 2016.
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. 2023. doi:10.2174/0929867330666230426111650.
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. 2020;25(18):4284. doi:10.3390/molecules25184284.
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. 2011.
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. 2021.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024. doi:10.1021/acsomega.3c09312.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini-Reviews in Medicinal Chemistry. 2024. doi:10.2174/0118715265274067240223040333.
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. 2012;53:152-164. doi:10.1016/j.ejmech.2012.03.049.
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. 2017;17(2):238-250. doi:10.2174/1568026616666160530153233.
-
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. 2014.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. 2021;19(29):6376-6395. doi:10.1039/D1OB00892A.
-
Synthesis and Biological Significance of Imidazo[1,2- a]pyridines Derived from 6-(1H-imidazol- 1-yl)nicotinaldehyde. BenchChem. 2025.
-
Imidazo(4,5-b)pyridine. PubChem.
-
Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. Farmaco. 1993;48(10):1447-1457.
-
Imidazo 1,2-a pyridine 99 274-76-0. Sigma-Aldrich.
-
Imidazo(1,2-a)pyridine. PubChem.
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. 2020;44(30):12739-12755. doi:10.1039/D0NJ02410H.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 29. researchgate.net [researchgate.net]
cross-validation of 3H-Imidazo[4,5-b]pyridin-5-amine bioactivity results
A Senior Application Scientist's Guide to the Cross-Validation of 3H-Imidazo[4,5-b]pyridin-5-amine Bioactivity
An Integrated Approach for Anticancer Drug Discovery
This guide provides a comprehensive framework for the cross-validation of the biological activity of this compound, a member of the promising imidazopyridine class of heterocyclic compounds. The structural similarity of imidazopyridines to naturally occurring purines allows them to interact with essential biomolecules, leading to a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1][2][3] This document outlines a multi-tiered experimental approach, moving from broad phenotypic screening to more specific mechanistic validation, a critical process in modern drug discovery.
Our focus will be on validating the potential anticancer properties of this compound. Many imidazopyridine derivatives have been shown to exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5][6] Therefore, our cross-validation strategy will first confirm cytotoxic activity against cancer cells and then investigate the compound's effect on a key cancer-related signaling pathway.
Part 1: The Cross-Validation Workflow: A Rationale-Driven Design
In drug discovery, a single bioactivity result is rarely sufficient. A robust cross-validation strategy is essential to confirm the compound's effect and elucidate its mechanism of action. This ensures that the observed activity is not an artifact of a particular assay system and provides a solid foundation for further development.
Our approach is a two-tiered system:
-
Primary Assay (Phenotypic Screening): A broad assessment of the compound's ability to reduce cancer cell viability. This provides a direct measure of its potential as a cytotoxic agent. We will utilize the MTT assay for this purpose, a reliable and widely used colorimetric method.[7][8]
-
Secondary Assay (Mechanistic Validation): An investigation into the molecular mechanism underlying the observed cytotoxicity. Given the known propensity for imidazopyridines to act as kinase inhibitors, we will assess the compound's impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in cell proliferation and survival.[9][10][11] Western blotting will be employed to detect changes in protein phosphorylation, a direct indicator of kinase activity.
This workflow provides a self-validating system. A positive result in the MTT assay (i.e., decreased cell viability) should correlate with changes in the MAPK pathway (i.e., decreased phosphorylation of key proteins). This concordance between a phenotypic and a mechanistic assay provides strong evidence for the compound's specific bioactivity.
Caption: Overall experimental workflow for cross-validation.
Part 2: Primary Bioactivity Screening: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[7] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active, viable cells.[8][12] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer line) in appropriate medium until they reach the exponential growth phase.[7]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and a known anticancer drug (e.g., Doxorubicin as a positive control) in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound, positive control, or vehicle control (DMSO, ensuring the final concentration does not exceed 0.5%). Include wells with medium only as a blank.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.[13]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
Data Presentation: Comparative Cytotoxicity
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 | 12.5 |
| Doxorubicin (Positive Control) | MCF-7 | 1.2 |
| Vehicle Control (DMSO) | MCF-7 | >100 |
Part 3: Mechanistic Validation: MAPK Pathway Analysis via Western Blot
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the cell nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Key components include RAS, RAF, MEK, and ERK. Dysregulation of this pathway is a hallmark of many cancers. We hypothesize that this compound may inhibit one of the kinases in this pathway, leading to reduced downstream signaling and apoptosis.
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated (activated) forms of proteins like ERK, we can quantify the activity of the MAPK pathway.[10][11]
Caption: Simplified diagram of the MAPK signaling cascade.
Experimental Protocol: Western Blot for Phospho-ERK
-
Sample Preparation:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at its IC50 concentration (12.5 µM) for various time points (e.g., 0, 1, 6, 24 hours). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a 10% polyacrylamide gel.[10]
-
Run the gel at 100-120V until the dye front reaches the bottom. This separates proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. This immobilizes the proteins for antibody probing.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK) at a 1:1000 dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane for 1 hour at room temperature with a secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system. The intensity of the band corresponds to the amount of p-ERK.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a housekeeping protein like GAPDH or β-actin.
-
Data Presentation: Quantitative Analysis of Protein Expression
Densitometry analysis is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the specific effect on phosphorylation.
| Treatment | Time (hours) | p-ERK / Total ERK Ratio (Normalized to Control) |
| Untreated Control | 24 | 1.00 |
| This compound (12.5 µM) | 1 | 0.75 |
| This compound (12.5 µM) | 6 | 0.40 |
| This compound (12.5 µM) | 24 | 0.15 |
Part 4: Synthesis of Results and Comparative Analysis
The cross-validation is complete when the data from both assays are synthesized. In our hypothetical example, this compound demonstrated dose-dependent cytotoxicity in MCF-7 cells with an IC50 of 12.5 µM. The western blot analysis provides a mechanistic explanation for this observation: the compound significantly reduces the phosphorylation of ERK, a key pro-proliferative protein. This strong correlation between the phenotypic (cell death) and mechanistic (pathway inhibition) data validates the bioactivity of this compound as a potential anticancer agent acting via inhibition of the MAPK pathway.
For a comprehensive guide, it's beneficial to compare these results with an alternative compound. Let's consider a hypothetical analogue, "Compound B," which also belongs to the imidazopyridine family.
| Feature | This compound | Compound B (Alternative) |
| IC50 (MCF-7) | 12.5 µM | 15.0 µM |
| p-ERK Inhibition | Strong, time-dependent reduction | Moderate reduction |
| Interpretation | Potent cytotoxic agent with clear on-target effects on the MAPK pathway. A strong candidate for further development. | Less potent than the primary compound. The moderate pathway inhibition suggests it might have off-target effects or a different primary mechanism. |
This comparative analysis strengthens the case for this compound as the lead candidate and underscores the importance of a rigorous, multi-faceted validation approach in identifying promising therapeutic molecules.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
Wikipedia. MTT assay. [Link]
-
PMC - PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
NIH. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
PMC - NIH. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]
-
PubChem. 3H-Imidazo(4,5-b)pyridin-2-amine. [Link]
-
PMC - NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
-
PubMed. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
-
PubChem. 3H-imidazo(4,5-b)pyridine-5-carboxylic acid. [Link]
-
ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
ResearchGate. p38-MAPK pathway expression levels by western blot. (a) Liver anti... [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ACS Publications. Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. [Link]
-
PubMed. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. [Link]
-
PubChem. This compound. [Link]
-
MySkinRecipes. 3H-Imidazo[4,5-b]pyridin-7-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Benchmarking Guide to 3H-Imidazo[4,5-b]pyridin-5-amine (1-Deazaguanine) and Known Kinase Inhibitors
Abstract
The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates a rigorous evaluation of new chemical scaffolds. The imidazo[4,5-b]pyridine core is a recognized pharmacophore in kinase inhibitor design.[1][2][3][4][5] This guide presents a comprehensive benchmarking analysis of 3H-Imidazo[4,5-b]pyridin-5-amine, also known as 1-Deazaguanine, a purine analog with a similar heterocyclic structure. We objectively compare its inhibitory potential against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the potent, pathway-specific PI3K inhibitor Pictilisib (GDC-0941) . This analysis is grounded in a multi-tiered experimental approach, including in-vitro biochemical assays and cell-based functional assays, to provide a holistic view of the compound's potency, cellular efficacy, and mechanism of action, primarily focusing on the PI3K/Akt signaling pathway—a critical cascade in cell survival and proliferation.[6][7][8][9][10]
Introduction to the Compounds
The selection of appropriate comparators is critical for contextualizing the activity of a test compound. Here, we provide the rationale for benchmarking 1-Deazaguanine against a broad-spectrum inhibitor and a specific inhibitor.
-
1.1. Test Compound: this compound (1-Deazaguanine)
-
Structure & Rationale: 1-Deazaguanine is a guanine analog where the N1 nitrogen is replaced by a carbon atom.[11][12] While primarily studied for its role in nucleic acid structure and function, its imidazo[4,5-b]pyridine core is a privileged scaffold found in numerous potent kinase inhibitors.[13][14][15] This structural similarity provides a strong rationale for investigating its potential as a kinase inhibitor. Its biological roles are diverse, contributing to processes from translation efficiency to cellular stress resistance.[13]
-
-
1.2. Benchmark 1: Staurosporine (Broad-Spectrum Inhibitor)
-
Profile: Staurosporine is a microbial alkaloid renowned for its potent but non-selective inhibition of a wide array of protein kinases.[16][17][18][19] It interacts with the highly conserved ATP-binding site, making it a powerful tool for initial screening and a benchmark for high-potency inhibition.[16][19] Its promiscuity serves as a valuable reference point to gauge the general kinase inhibitory potential of 1-Deazaguanine.[16]
-
-
1.3. Benchmark 2: Pictilisib (GDC-0941) (Pathway-Specific Inhibitor)
-
Profile: Pictilisib is a potent, orally bioavailable, pan-Class I PI3K inhibitor with IC50 values in the low nanomolar range for PI3Kα and PI3Kδ isoforms.[20][21][22][23][24] It strongly inhibits the PI3K/Akt pathway, a frequently deregulated signaling cascade in cancer.[8][22] By comparing 1-Deazaguanine to Pictilisib, we can assess its specific activity against a key therapeutic target and its ability to modulate this pathway in a cellular context.
-
Experimental Design and Workflow
Our benchmarking strategy employs a sequential and logical workflow, moving from a direct enzymatic assay to a complex cellular environment. This approach allows us to dissect the biochemical potency from the cellular efficacy and off-target effects.
Causality Behind Experimental Choices:
-
Biochemical Assay First: An in vitro kinase assay is the cleanest method to determine direct enzyme inhibition, free from the complexities of cell membranes, metabolism, and target engagement. We use this to establish a baseline potency (IC50).
-
Cell-Based Corroboration: A positive result in a biochemical assay does not guarantee cellular activity. Therefore, we employ a cell proliferation assay to measure the compound's ability to affect cell viability (EC50), which is a functional downstream consequence of inhibiting a critical pathway like PI3K/Akt.
-
Mechanistic Validation: To confirm that the observed cellular effects are due to the intended mechanism, we use Western blotting to directly measure the phosphorylation status of Akt, a key downstream node in the PI3K pathway.
Caption: Experimental workflow for inhibitor benchmarking.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls (e.g., no-enzyme, vehicle-only) to ensure data integrity.
In Vitro PI3Kα Kinase Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition. Luminescence-based assays like ADP-Glo™ are chosen for their high sensitivity and scalability.[25]
Protocol:
-
Reagent Preparation: Prepare a serial dilution of 1-Deazaguanine, Staurosporine, and Pictilisib in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution (recombinant human PI3Kα). Add 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of a substrate solution containing ATP (at its Km concentration) and the appropriate lipid substrate (e.g., PIP2). Incubate for 60 minutes at 30°C.[26]
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation Assay (EC50 Determination)
This assay measures cell viability by quantifying cellular ATP levels, an indicator of metabolic activity.[27] We use the MCF-7 breast cancer cell line, which is known to have an active PI3K/Akt pathway.[8][28][29][30][31]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of each compound for 72 hours. Include a vehicle-only (DMSO) control.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in the well.[32][33]
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32][34]
-
Data Acquisition: Measure luminescence. Calculate EC50 values from the dose-response curves.
Western Blotting for Akt Phosphorylation
This protocol validates whether the compounds inhibit the PI3K pathway by measuring the phosphorylation of its key downstream target, Akt, at Serine 473.[35][36]
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight. Treat with compounds at 1x and 10x their determined EC50 for 2 hours. Include a vehicle control and a positive control (e.g., insulin stimulation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Normalization: Strip the membrane and re-probe with an antibody for Total Akt to ensure equal protein loading.[36] Densitometry analysis can be performed using software like ImageJ.
Comparative Data Analysis
The following tables summarize hypothetical but realistic data derived from the described experiments, designed to illustrate a clear comparative narrative.
Table 1: In Vitro Biochemical Potency against PI3Kα
| Compound | Type | PI3Kα IC50 (nM) |
| 1-Deazaguanine | Test Compound | 1,250 |
| Staurosporine | Broad-Spectrum | 85 |
| Pictilisib (GDC-0941) | PI3K-Specific | 3 |
Data Interpretation: Pictilisib demonstrates potent, target-specific inhibition as expected.[21][23] Staurosporine shows significant potency, consistent with its broad-spectrum activity.[19] 1-Deazaguanine displays modest inhibitory activity in the micromolar range, suggesting it has a weak direct interaction with the PI3Kα enzyme.
Table 2: Cellular Efficacy in MCF-7 Cells
| Compound | Proliferation EC50 (nM) |
| 1-Deazaguanine | 2,500 |
| Staurosporine | 15 |
| Pictilisib (GDC-0941) | 45 |
Data Interpretation: Staurosporine is highly cytotoxic, reflecting its inhibition of numerous kinases essential for cell survival.[17] Pictilisib potently inhibits cell proliferation, confirming its on-target cellular activity.[21] The EC50 of 1-Deazaguanine is approximately double its IC50, which is a reasonable correlation suggesting its anti-proliferative effects could be, at least in part, mediated by kinase inhibition, although its weaker potency indicates other mechanisms may also be at play.
PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7][39] Activation of Receptor Tyrosine Kinases (RTKs) triggers PI3K to phosphorylate PIP2 to PIP3.[9][10] This recruits Akt to the membrane, where it is phosphorylated and activated, subsequently phosphorylating numerous downstream targets to promote cell survival.
Caption: The PI3K/Akt signaling pathway and inhibitor targets.
Discussion and Conclusion
This guide provides a framework for benchmarking the novel compound this compound (1-Deazaguanine) against established kinase inhibitors.
-
Performance Summary: Our hypothetical data show that 1-Deazaguanine possesses weak, micromolar-range inhibitory activity against PI3Kα in vitro and corresponding anti-proliferative effects in a cancer cell line. Its potency is significantly lower than both the specific inhibitor Pictilisib and the broad-spectrum inhibitor Staurosporine.
-
Scientific Interpretation: The imidazo[4,5-b]pyridine scaffold is clearly a viable starting point for kinase inhibitor design.[1] However, 1-Deazaguanine itself is not a potent inhibitor in its native form. The modest correlation between its biochemical and cellular activity suggests that its effects on cell proliferation may be partially driven by kinase inhibition, but its low potency implies that either this is not its primary mechanism of action or that it requires substantial medicinal chemistry optimization to improve its affinity for the kinase ATP-binding pocket.
-
Future Directions: The logical next step would be to perform a broad-panel kinase screen to determine if 1-Deazaguanine has higher affinity for other kinases. Furthermore, a medicinal chemistry campaign could be initiated to modify the scaffold, adding functional groups known to enhance kinase binding, thereby potentially transforming this low-potency hit into a lead compound.
By employing a systematic, multi-assay approach, researchers can effectively characterize novel compounds, contextualize their performance against relevant benchmarks, and make data-driven decisions for future drug development efforts.
References
-
Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health. Retrieved from [Link]
-
Cantiello, H. F., et al. (2010). ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway. Archives of Biochemistry and Biophysics. Retrieved from [Link]
-
Janku, F., et al. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Laskowski, R. A., et al. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. National Institutes of Health. Retrieved from [Link]
-
Messer, A., et al. (2022). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. National Institutes of Health. Retrieved from [Link]
-
Chae, H. J., et al. (2004). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K pathway signaling in the MCF-7 cell line panel. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Messer, A., et al. (2022). 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Glarner, S., et al. (2009). Activation of the PI3 kinase pathway by retinoic acid mediates sodium/iodide symporter induction and iodide transport in MCF-7 breast cancer cells. PubMed. Retrieved from [Link]
-
Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Retrieved from [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
McCarty, R. M., & Bandarian, V. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Ward, W. H., et al. (2001). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PubMed Central. Retrieved from [Link]
-
Lazo, O., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
Cellagen Technology. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]
-
Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. Retrieved from [Link]
-
Knuefermann, C., et al. (2004). Activation of the PI3K/PDK/Akt signal transduction pathway decreases in vitro sensitivity of MCF-7 breast cancer cells to doxorubicin and 4-hydroxytamoxifen. AACR Journals. Retrieved from [Link]
-
Barlaam, B., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Retrieved from [Link]
-
Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Diva-portal.org. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved from [Link]
-
ResearchGate. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
de Crécy-Lagard, V., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. PubMed Central. Retrieved from [Link]
-
IUPHAR/BPS Guide to Pharmacology. (n.d.). staurosporine | EMD Millipore KinaseProfilerTM screen/Reaction Biology Kinase HotspotSM screen. Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K/Akt/mTOR signaling was hyper-activated in MCF-7-P cells. Retrieved from [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
Hussain Biology. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]
-
Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]
-
ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
Sources
- 1. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 18. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellagentech.com [cellagentech.com]
- 24. caymanchem.com [caymanchem.com]
- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 26. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.de]
- 28. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Activation of the PI3 kinase pathway by retinoic acid mediates sodium/iodide symporter induction and iodide transport in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. promega.com [promega.com]
- 33. m.youtube.com [m.youtube.com]
- 34. youtube.com [youtube.com]
- 35. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. ccrod.cancer.gov [ccrod.cancer.gov]
- 39. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Focus on the 3H-Imidazo[4,5-b]pyridine Scaffold
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinical application is fraught with challenges. One of the most critical hurdles is the characterization of its off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth comparison of modern methodologies for assessing the off-target liabilities of small molecule inhibitors, with a specific focus on compounds built around the versatile 3H-imidazo[4,5-b]pyridine scaffold, exemplified by 3H-Imidazo[4,5-b]pyridin-5-amine. While the specific off-target profile of this particular amine is not extensively documented in public literature, the imidazo[4,5-b]pyridine core is a well-established pharmacophore in numerous kinase inhibitors, making it an excellent model for this discussion.[1][2][3][4][5]
This guide is designed to provide not just protocols, but the strategic reasoning behind experimental choices, empowering you to build a robust, self-validating off-target assessment program.
The Imperative of Early and Comprehensive Off-Target Profiling
Off-target effects occur when a drug interacts with unintended biological molecules, leading to a range of consequences from mild side effects to severe toxicity.[6][7] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the potential for cross-reactivity across the kinome is substantial.[8][9] Therefore, early identification and mitigation of these liabilities are paramount.[7][10] A tiered and integrated approach, combining computational, in vitro, and cellular methods, provides the most comprehensive understanding of a compound's selectivity profile.
This guide will compare and contrast several key methodologies:
-
In Silico and Computational Prediction: The first line of defense.
-
In Vitro Kinome Profiling: A broad-spectrum view of kinase interactions.
-
Cellular Target Engagement Assays: Confirming interactions in a physiological context.
-
Phenotypic Screening and Safety Pharmacology: Assessing the functional consequences of off-target engagement.
Below is a logical workflow for assessing the off-target effects of a novel compound like this compound.
Caption: A tiered workflow for assessing off-target effects.
Section 1: In Silico Prediction - The Starting Point
Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable early warnings of potential off-target interactions.[11][12] These approaches leverage the chemical structure of the query compound to predict its likely binding partners.
Method Comparison:
| Method | Principle | Advantages | Disadvantages |
| Chemical Similarity (2D/3D) | Compares the structure of the test compound to a database of compounds with known biological activities.[13][14] | Fast, computationally inexpensive, good for identifying obvious liabilities. | May miss novel scaffolds; highly dependent on the quality and scope of the reference database. |
| Molecular Docking | Simulates the binding of the compound into the 3D structures of known proteins. | Provides a structural hypothesis for binding; can screen large virtual libraries of targets. | Computationally intensive; scoring functions can be inaccurate, leading to false positives/negatives. |
| Machine Learning Models | Uses algorithms trained on large datasets of compound-target interactions to predict new interactions.[15][[“]] | Can identify complex structure-activity relationships that are not obvious from simple similarity.[17] | Requires large, high-quality training datasets; may not be generalizable to novel chemical space. |
Expert Insight: For a novel scaffold like this compound, a combination of these methods is most powerful. Start with a broad chemical similarity search to flag any known liabilities associated with the imidazopyridine core. Follow this with targeted docking against a panel of kinases, especially those identified as potential hits in the similarity search.
Section 2: In Vitro Kinome Profiling - Casting a Wide Net
The most direct way to assess the selectivity of a putative kinase inhibitor is to screen it against a large panel of purified kinases. Several commercial services offer comprehensive kinome profiling.[18][19]
Comparison of Commercial Kinome Profiling Services:
| Service Provider | Assay Technology | Typical Panel Size | Key Features |
| Reaction Biology | Radiometric (³³P-ATP) assay (e.g., HotSpot™) | >340 wild-type kinases | High sensitivity, can be performed at physiological ATP concentrations.[18] |
| Eurofins Discovery | Mobility shift assay or radiometric assays | >450 kinases | Large portfolio of assays, including binding and functional formats.[10] |
| Carna Biosciences | Mobility shift assay | >480 kinases | Extensive panel, including lipid and atypical kinases. |
| AssayQuant | Continuous (kinetic) enzyme activity monitoring | Customizable panels | Provides real-time kinetic data, which can reveal time-dependent inhibition.[19] |
Experimental Protocol: Single-Dose Kinome Scan
This protocol outlines a typical initial screen to identify off-target kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.
-
Kinase Panel Selection: For a first pass, a broad panel like the Reaction Biology HotSpot™ or the Eurofins Discovery KinomeScreen™ is recommended.
-
Assay Execution: The chosen service provider will perform the assays according to their established protocols. This generally involves incubating the kinase, substrate, ATP (often at the Kₘ concentration), and the test compound.
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.
Data Presentation: Hypothetical Kinome Scan Data for Compound X (an Imidazo[4,5-b]pyridine analog)
| Kinase Target | % Inhibition @ 1 µM | On-Target/Off-Target |
| Primary Target (e.g., EGFR) | 95% | On-Target |
| SRC | 85% | Off-Target |
| LCK | 78% | Off-Target |
| ABL1 | 62% | Off-Target |
| p38α | 25% | Not significant |
| JNK1 | 15% | Not significant |
This initial screen would prompt follow-up dose-response studies (IC₅₀ determination) for the identified off-target hits (SRC, LCK, ABL1) to quantify their potency.
Section 3: Cellular Target Engagement - Proving Relevance
An in vitro interaction with a purified enzyme does not guarantee that the compound will engage the same target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in situ.[20][21][22][23]
Principle of CETSA:
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[22][24] By heating cells treated with a compound and then quantifying the amount of soluble protein remaining, a shift in the protein's melting curve indicates direct physical interaction.[23]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA for an Off-Target Kinase
-
Cell Culture: Grow a relevant cell line (e.g., one that expresses the off-target kinase of interest, such as SRC) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound at a relevant concentration (e.g., 10x the in vitro IC₅₀) and a DMSO control for 1-2 hours.
-
Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-SRC).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.
Comparison with Other Target Engagement Methods:
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization. | Label-free, performed in intact cells or tissues, provides direct evidence of physical binding.[22][24] | Requires a specific antibody for each target, throughput can be limited for the Western blot format. |
| Phospho-protein Western Blot | Measures the inhibition of downstream substrate phosphorylation. | Directly measures functional enzymatic activity in the cell. | Can be confounded by network effects; lack of inhibition doesn't rule out binding. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer. | Highly sensitive, quantitative, and suitable for high-throughput screening. | Requires genetic engineering of the target protein. |
Section 4: Safety Pharmacology and Phenotypic Screening - Assessing Functional Outcomes
Identifying off-target binding is only part of the story. The critical next step is to determine if these interactions have functional consequences that could lead to adverse drug reactions.[25][26][27]
In Vitro Safety Pharmacology Panels:
These are standardized panels of in vitro assays designed to detect interactions with targets known to be associated with clinical adverse effects.[10][28] A widely used example is the Eurofins SafetyScreen47™ or the Reaction Biology InVEST44 panel, which cover a range of GPCRs, ion channels, transporters, and enzymes.[25][29]
Key Targets Often Included in Safety Panels:
-
hERG Ion Channel: Inhibition can lead to QT prolongation and potentially fatal cardiac arrhythmias. This is a mandatory screen for IND submissions.[27]
-
Cyclooxygenases (COX-1, COX-2): Inhibition can cause gastrointestinal and cardiovascular side effects.
-
Cytochrome P450 (CYP) Enzymes: Inhibition can lead to drug-drug interactions.[25]
-
A panel of CNS receptors (e.g., Dopamine, Serotonin, Adrenergic): Interactions can predict neurological side effects.
Expert Insight: It is a regulatory expectation to run a broad in vitro safety pharmacology panel before first-in-human studies.[27] Any significant hits (typically >50% inhibition at 10 µM) must be followed up with functional assays and a clear rationale for why the risk is acceptable.[30]
Phenotypic Screening:
Instead of focusing on a specific target, phenotypic screens assess the overall effect of a compound on cellular behavior.[6] This can uncover unexpected off-target effects that might be missed by target-based approaches.
Examples of Phenotypic Assays:
-
High-Content Imaging: Automated microscopy to assess changes in cell morphology, proliferation, apoptosis, or the cell cycle.
-
Cell Viability Assays (e.g., CellTiter-Glo®): A broad measure of cytotoxicity across a panel of different cell lines.
-
Organoid Cultures: More complex 3D models that can better predict organ-specific toxicity.
Conclusion
Assessing the off-target effects of a novel compound like this compound is a multifactorial process that requires a strategic, tiered approach. No single method is sufficient. By integrating in silico predictions, broad in vitro profiling, cellular target validation, and functional safety assessments, researchers can build a comprehensive selectivity profile. This not only de-risks the drug development program by identifying potential liabilities early but can also uncover new therapeutic opportunities through "beneficial" polypharmacology.[31] The methodologies and comparative data presented in this guide provide a robust framework for making informed decisions, ultimately leading to the development of safer and more effective medicines.
References
- Huang, C. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Pamgene. (n.d.). KinomePro.
- IITRI. (n.d.). Safety Pharmacology.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- SciLifeLab Publications. (2021, August 10). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
- Cell Signaling Technology. (n.d.). KinomeView Profiling.
- PubMed. (n.d.). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- NIH. (n.d.). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?.
- Benchchem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
- Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- Altasciences. (n.d.). Nonclinical Safety Pharmacology Programs: What You Need to Know.
- PubMed Central. (2022, August 1). Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
- PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- PubMed Central. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION.
- PubMed Central. (2019, March 12). In vivo CRISPR editing with no detectable genome-wide off-target mutations.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?.
- PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability.
- bioRxiv. (2024, July 25). Scalable assessment of genome editing off-targets associated with genetic variants.
- CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling.
- Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability? | Eureka blog.
- FDA. (2023, March 15). An Unbiased Analysis of Identification and Assessment of Cas9/gRNA Potential Off-Target Sites in Clinical Development of Ex Vivo Manufactured Genome Edited Cell Products.
- PubMed. (n.d.). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
- NIH. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ResearchGate. (2017, July 5). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles | The Journal of Organic Chemistry.
- MySkinRecipes. (n.d.). 3H-Imidazo[4,5-b]pyridin-7-amine.
Sources
- 1. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. criver.com [criver.com]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 12. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 16. consensus.app [consensus.app]
- 17. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. assayquant.com [assayquant.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. annualreviews.org [annualreviews.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Safety Pharmacology - IITRI [iitri.org]
- 27. criver.com [criver.com]
- 28. pharmaron.com [pharmaron.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[4,5-b]pyridine Derivatives
Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] These compounds have shown significant potential as kinase inhibitors for anticancer therapies, as well as antimicrobial and anti-inflammatory agents.[2][3] Kinases, in particular, are a major focus, with derivatives showing inhibitory activity against targets like Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Bruton's tyrosine kinase (BTK).[4][5][6][7]
Given the vast chemical space that can be explored by modifying this core structure, computational methods are indispensable for prioritizing synthetic efforts. Molecular docking, a key in silico technique, allows us to predict the binding orientation and affinity of a ligand to a protein target. This guide provides a comprehensive, technically-grounded framework for conducting a comparative docking study of novel imidazo[4,5-b]pyridine derivatives against a known kinase target, using established inhibitors as benchmarks.
The 'Why': Rationale for a Comparative Docking Strategy
The core objective of a comparative docking study is not merely to obtain a docking score, but to generate a testable hypothesis about the structure-activity relationship (SAR) of a compound series. By systematically comparing our designed derivatives against a known, potent inhibitor (a positive control), we can:
-
Validate our computational model: If the known inhibitor docks in a pose consistent with its co-crystal structure and scores well, it builds confidence in the model's predictive power.
-
Elucidate Key Binding Interactions: We can identify the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the known inhibitor in the active site.
-
Guide Rational Design: By analyzing how our novel derivatives interact with the target in comparison to the benchmark, we can understand why certain modifications enhance binding affinity while others diminish it. This allows for the iterative design of more potent molecules.[5]
For this guide, we will use Aurora Kinase A , a well-studied serine/threonine kinase implicated in cancer, as our target protein.[4][8][9] We will compare a hypothetical series of novel imidazo[4,5-b]pyridine derivatives against a known inhibitor.
Experimental Workflow: A Step-by-Step Protocol
A robust and reproducible docking experiment is paramount. The following protocol is designed to be self-validating, ensuring the reliability of the generated results.
Caption: Workflow for a Comparative Molecular Docking Study.
Target Protein Preparation
-
Rationale: The starting point is a high-quality crystal structure of the target protein. This structure must be "cleaned" to make it suitable for docking. This involves adding hydrogen atoms (which are typically not resolved in X-ray crystallography), assigning correct bond orders, and optimizing the hydrogen-bonding network.
-
Protocol:
-
Download the crystal structure of Aurora Kinase A complexed with an imidazo[4,5-b]pyridine inhibitor from the Protein Data Bank (PDB ID: 4BYI).[8]
-
Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, MOE).
-
Use a protein preparation wizard (e.g., Maestro's Protein Preparation Wizard) to:
-
Remove all water molecules beyond 5 Å from the active site.
-
Add hydrogen atoms.
-
Assign partial charges using a suitable force field (e.g., OPLS4).
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation
-
Rationale: Ligands must be converted from 2D representations to low-energy 3D conformations with correct protonation states at physiological pH.
-
Protocol:
-
Sketch the novel imidazo[4,5-b]pyridine derivatives and the known inhibitor (control) in a 2D chemical sketcher.
-
Use a ligand preparation tool (e.g., Schrödinger's LigPrep) to:
-
Generate possible ionization states at a target pH of 7.4 ± 0.5.
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization for each ligand using a force field like OPLS4.
-
-
Docking Protocol Validation (Self-Validation)
-
Rationale: This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking algorithm can reproduce the experimentally determined binding pose of a known ligand.
-
Protocol:
-
Grid Generation: Define the docking search space by creating a grid box centered on the co-crystallized ligand in the prepared protein structure. The box should be large enough to allow rotational and translational freedom for the ligands.
-
Redocking: Extract the co-crystallized ligand from the PDB structure (the "native" ligand), prepare it using the same protocol as your other ligands, and then dock it back into the active site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the native ligand.[10]
-
Validation Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode.[10]
-
Comparative Docking and Analysis
-
Rationale: Once the protocol is validated, you can proceed with docking your novel derivatives and the control inhibitor. The goal is to compare their predicted binding affinities and interaction patterns.
-
Protocol:
-
Virtual Screening: Dock the prepared library of novel derivatives and the control inhibitor into the validated grid using a standard precision docking algorithm (e.g., Glide SP).[10]
-
Scoring: The docking program will output a score for each ligand (e.g., GlideScore, Docking Score), which is an estimate of the binding affinity. Lower scores typically indicate better binding.
-
Interaction Analysis: For the top-scoring derivatives and the control, visualize the binding poses in the active site. Analyze and record:
-
Hydrogen Bonds: Identify key donor-acceptor pairs with active site residues.
-
Hydrophobic Interactions: Note contacts with nonpolar residues.
-
Pi-Pi Stacking: Look for interactions between aromatic rings.
-
-
Comparative Analysis: Interpreting the Results
The true value of this study lies in the comparative analysis. The data should be organized to clearly illustrate the structure-activity relationships.
Quantitative Data Summary
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic Interactions |
| Control | (Known Inhibitor) | -10.5 | Hinge Region (Ala213), Gatekeeper (Thr217) | Leu139, Val147, Leu263 |
| Derivative 1 | -CH3 | -8.2 | Hinge Region (Ala213) | Leu139, Val147 |
| Derivative 2 | -OCH3 | -9.1 | Hinge Region (Ala213), Gatekeeper (Thr217) | Leu139, Val147, Leu263 |
| Derivative 3 | -NH2 | -9.5 | Hinge Region (Ala213), Gatekeeper (Thr217), Asp274 (DFG motif) | Leu139, Val147 |
| Derivative 4 | -Phenyl | -7.5 | Hinge Region (Ala213) | Leu139, Val147 (Steric clash with Leu263) |
Note: The data above is hypothetical and for illustrative purposes.
Caption: Key interactions for imidazo[4,5-b]pyridine kinase inhibitors.
Discussion and SAR Interpretation
-
The Hinge Interaction is Key: The pyridine nitrogen of the imidazo[4,5-b]pyridine core consistently forms a hydrogen bond with the hinge region residue Ala213. This appears to be a critical anchor for this class of inhibitors.
-
Gatekeeper Interaction Enhances Potency: Derivatives 2 and 3, which are able to form an additional hydrogen bond with the gatekeeper residue Thr217, show improved docking scores compared to Derivative 1.
-
Exploiting the DFG Motif: Derivative 3, with its amino group, is predicted to form a third hydrogen bond with the DFG motif's aspartate residue, resulting in the best score among the novel compounds. This suggests a new avenue for optimization.
-
Steric Constraints: The bulky phenyl group of Derivative 4 appears to cause a steric clash with Leu263 in the hydrophobic pocket, leading to a significantly worse docking score. This highlights the importance of substituent size in this region.
Conclusion
This guide outlines a rigorous, self-validating workflow for the comparative molecular docking of imidazo[4,5-b]pyridine derivatives. By benchmarking against known inhibitors and systematically analyzing interaction patterns, researchers can move beyond simple score-based ranking to develop a nuanced understanding of the structure-activity relationship. This approach enables the rational design of more potent and selective compounds, accelerating the journey from computational hit to viable drug candidate.
References
-
Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. [Link]
-
Crystallographic vs. docked poses of imidazo[4,5-b]pyridine. ResearchGate. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]
-
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 3H-Imidazo[4,5-b]pyridin-5-amine
Introduction: The Imperative of Purity in Imidazopyridine Scaffolds
The 3H-Imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, from anticancer to antimicrobial agents.[1] 3H-Imidazo[4,5-b]pyridin-5-amine, as a key synthetic intermediate, is foundational to the development of these novel chemical entities. Its purity is not merely a quality control metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built.
The presence of uncharacterized impurities—be they unreacted starting materials, reaction intermediates, or side-products—can drastically alter the compound's biological activity, toxicity profile, and physical properties. This guide provides an in-depth comparison of orthogonal analytical techniques to establish the purity of synthesized this compound, moving beyond mere procedural steps to explain the causality behind methodological choices. Our approach is to create a self-validating system where the strengths of one technique compensate for the limitations of another, ensuring the highest confidence in your final compound.
Understanding the Enemy: Potential Impurities in Synthesis
A robust analytical strategy begins with understanding what you are looking for. The synthesis of imidazo[4,5-b]pyridines often involves the condensation and cyclization of substituted diaminopyridines with aldehydes, carboxylic acids, or their equivalents.[2][3] A common synthetic pathway might involve the reaction of a diamine with a reagent to form the imidazole ring fused to the pyridine.[4][5]
From these synthetic routes, we can anticipate several classes of impurities:
-
Starting Materials: Incomplete reactions can leave residual 2,3,5-triaminopyridine or other precursors.
-
Intermediates: Incomplete cyclization may result in stable, non-cyclized intermediates.[4][6]
-
Isomeric Impurities: Depending on the precursors, regioisomers of the target molecule can form.
-
Side-Products: Competing reaction pathways can generate structurally related but distinct molecules.
-
Residual Solvents and Reagents: Solvents like DMF or ethanol and reagents such as bases (e.g., DBU, triethylamine) or catalysts used during the synthesis and purification can be carried over.[4][7]
A multi-technique approach is therefore essential to detect this diverse range of potential contaminants.
A Comparative Guide to Analytical Methodologies
We will now compare the primary analytical techniques for purity validation. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of your sample's integrity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Causality Behind the Choice: HPLC is the cornerstone of purity analysis in nearly every synthetic chemistry lab. Its power lies in its ability to separate compounds with very similar structures based on differential partitioning between a stationary phase (the column) and a mobile phase. For routine purity checks and quantification, its resolution, reproducibility, and robustness are unparalleled.[8][9][10] We use Reverse-Phase HPLC (RP-HPLC) as the default starting point for polar heterocyclic compounds like our target molecule, as it excels at separating polar analytes.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Instrumentation & Conditions:
-
Column: C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
-
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Purity with Identity
Causality Behind the Choice: While HPLC tells you if other components are present, it doesn't tell you what they are. By coupling the liquid chromatograph to a mass spectrometer, we gain mass information for every peak separated by the column.[11] This is a crucial step for a self-validating protocol. It confirms that the main peak has the correct mass-to-charge ratio (m/z) for our target compound and provides vital clues to the identity of any impurities, allowing us to correlate them with potential starting materials or side-products.[12][13]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation & Conditions:
-
LC System: Utilize the same column and gradient conditions as the HPLC method to ensure chromatographic correlation.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole instrument is ideal.[14]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode, as our amine-containing heterocycle is readily protonated.
-
Scan Range: m/z 100-1000 to cover the expected mass of the product and potential dimeric impurities.
-
Data Acquisition: Full scan mode to detect all ions. If impurity identification is needed, a Data-Dependent Acquisition (DDA) mode can be used to acquire fragmentation (MS/MS) spectra for the most intense ions.[14]
-
-
Data Analysis:
-
Confirm that the extracted ion chromatogram (XIC) for the theoretical m/z of [M+H]⁺ for this compound aligns with the main peak from the UV chromatogram.
-
Examine the mass spectra of minor peaks. Compare their m/z values against the masses of suspected impurities (starting materials, intermediates, etc.).
-
Workflow Diagram: LC-MS Impurity Identification
Caption: Workflow for LC-MS identity confirmation and impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Causality Behind the Choice: NMR is the definitive technique for unambiguous structure elucidation. While chromatography indicates purity relative to other components, ¹H and ¹³C NMR spectra confirm that the chemical structure of the main component is indeed the desired this compound.[15] The presence of peaks that cannot be assigned to the target structure is a direct indication of an impurity. Furthermore, the integration of the proton signals can provide a quantitative measure of the impurity relative to the main compound, provided the impurity's structure is known.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆, which is effective for many heterocyclic compounds.[4][16] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation & Conditions:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
-
-
Data Analysis:
-
Structure Confirmation: Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure of this compound. Check that chemical shifts, splitting patterns (coupling constants), and integrations in the ¹H spectrum are consistent with the structure.
-
Impurity Detection: Scrutinize the spectra for any unassignable peaks. Pay close attention to the baseline and regions where solvent or starting material signals are expected. The integration of an impurity peak relative to a known proton signal from the target compound can be used to estimate its concentration.
-
Workflow Diagram: NMR Structural Validation
Caption: Workflow for NMR-based structural confirmation and purity assessment.
Data Summary: A Comparative Overview
To facilitate an objective comparison, the following table summarizes the key attributes of each analytical technique in the context of validating this compound purity.
| Technique | Primary Use | Strengths | Limitations | Information Provided |
| HPLC-UV | Purity Quantification | High resolution, robust, quantitative, widely available.[8][9] | Does not provide structural information on impurities; requires chromophore for detection. | Purity (Area %), Retention Time. |
| LC-MS | Purity & Identity | Combines separation with mass detection; highly sensitive; identifies unknown impurities.[12][17] | Quantification can be complex; response can vary between compounds. | Purity (Area %), Retention Time, Mass-to-Charge Ratio (m/z), Molecular Weight. |
| NMR (¹H, ¹³C) | Structure Confirmation | Unambiguous structure elucidation; can detect non-chromophoric impurities; potentially quantitative (qNMR).[1][4][15] | Lower sensitivity than MS; complex mixtures can be difficult to interpret. | Chemical Structure, Relative Molar Ratios of Components. |
| Elemental Analysis | Formula Confirmation | Confirms the elemental composition (C, H, N) of the bulk sample.[4][16] | Insensitive to isomeric impurities or impurities with similar elemental composition. | % Carbon, % Hydrogen, % Nitrogen. |
Conclusion and Final Recommendations
Validating the purity of a synthesized compound like this compound is not a single-step process but a systematic investigation using orthogonal methods. No single technique is sufficient to declare a compound "pure."
A robust and self-validating workflow should be adopted as standard practice:
-
Initial Screening (HPLC): Use HPLC for rapid, routine assessment of purity for every synthesized batch. A result of >95% area is a good preliminary indicator.
-
Identity Confirmation (LC-MS): For a representative batch or any batch that shows unexpected peaks in HPLC, use LC-MS to confirm the molecular weight of the main peak and to get mass data on major impurities.
-
Definitive Structure Proof (NMR): For the first successful synthesis and for any batches intended for critical biological assays or further development, full ¹H and ¹³C NMR analysis is mandatory to definitively confirm the structure.
-
Bulk Purity Check (Elemental Analysis): For a final, characterized batch, elemental analysis provides a fundamental confirmation of the empirical formula, ensuring no significant inorganic or highly divergent organic impurities are present.
By integrating these techniques, you create a comprehensive analytical package that provides the highest degree of confidence in your material's quality, ensuring the integrity and reproducibility of your subsequent research.
References
-
Alcaide, B., Almendros, P., & Luna, A. (2007). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. [Link]
-
Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2007). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. [Link]
-
Zoubir, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Li, J., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemistry & Biodiversity. [Link]
-
Gardiner, J. M., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]
-
Barceló-Barrachina, E., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry. [Link]
-
Lee, J. Y., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Utyanov, D. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing. [Link]
-
Hsieh, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Utyanov, D. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]
-
Mangalagiu, I. I., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie. [Link]
-
Hranjec, M., et al. (2018). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
-
Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
de Vink, P. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Shimadzu Application News. [Link]
-
Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Walash, M. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
Khan, I., et al. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. [Link]
-
Walash, M. I., et al. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine: A Key Building Block for Pharmaceutical Innovation
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This core is a cornerstone in the development of a diverse array of therapeutic agents, including kinase inhibitors for oncology and treatments for metabolic disorders.[1] Specifically, the introduction of an amino group at the 5-position to yield 3H-Imidazo[4,5-b]pyridin-5-amine unlocks a crucial vector for further molecular elaboration, enabling the synthesis of compound libraries with diverse pharmacological profiles.
This guide provides an in-depth analysis of a robust and logical synthetic pathway to this key intermediate. While multiple theoretical routes can be envisioned, we will focus on a linear synthesis that proceeds through a well-defined nitro-substituted intermediate, offering a reliable and scalable approach for research and development laboratories. We will dissect each critical step, providing not only the protocol but also the underlying chemical principles and practical insights to ensure successful execution.
Strategic Overview: A Three-Act Synthesis
The most viable and well-documented approach to this compound involves a three-stage process commencing with a substituted pyridine. This strategy hinges on the initial construction of a pyridine ring bearing the requisite functionalities for the subsequent imidazole ring formation and the final amine installation.
Figure 1. Overall synthetic workflow for this compound.
This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the transformations involved. Each step will be examined in detail below.
Step 1: Synthesis of the Key Intermediate: 2,3-Diamino-5-nitropyridine
The cornerstone of this synthesis is the preparation of 2,3-diamino-5-nitropyridine. This intermediate contains the vicinal diamino functionality required for the subsequent imidazole ring formation, with the nitro group poised for later reduction to the target amine. A highly efficient method for its preparation involves the selective reduction of 3,5-dinitropyridin-2-amine.
The Chemistry Behind the Selectivity
The selective reduction of one nitro group in the presence of another is a classic challenge in organic synthesis. In this case, the use of ammonium sulfide is key. The reaction likely proceeds via a nucleophilic attack of the sulfide ion on the electron-deficient nitro group. The ortho-amino group may play a role in directing or activating the adjacent nitro group for reduction.
Experimental Protocol: Synthesis of 2,3-Diamino-5-nitropyridine[3]
-
Reaction Setup: Suspend 3,5-dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).
-
Reagent Addition: Slowly add a 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 75°C and maintain this temperature for 30 minutes.
-
Work-up and Isolation:
Step 2: Construction of the Imidazole Ring: 5-Nitro-3H-imidazo[4,5-b]pyridine
With the 2,3-diaminopyridine intermediate in hand, the next stage involves the formation of the fused imidazole ring. This is a classic condensation reaction, often referred to as the Phillips-Ladenburg synthesis, where a 1,2-diamine reacts with a one-carbon synthon, in this case, formic acid, to generate the imidazole ring.
Figure 2. Mechanism of imidazole ring formation.
Experimental Protocol: Synthesis of 5-Nitro-3H-imidazo[4,5-b]pyridine
While a specific literature procedure for this exact transformation was not found in the initial search, the following is a general and reliable protocol based on well-established methods for the synthesis of imidazo[4,5-b]pyridines.
-
Reaction Setup: To 2,3-diamino-5-nitropyridine (3.4 g, 22.0 mmol), add an excess of 98% formic acid (e.g., 25 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water.
-
Neutralize the solution with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 3: The Final Transformation: Reduction to this compound
The final step is the reduction of the nitro group to the desired 5-amino functionality. This is a standard transformation for which several reliable methods are available. The choice of reducing agent can depend on factors such as scale, available equipment, and desired purity profile.
Comparison of Reduction Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, in Ethanol or Methanol | Clean reaction, high yields, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Metal/Acid Reduction | SnCl₂·2H₂O in HCl or Ethanol; or Fe in Acetic Acid | Inexpensive reagents, straightforward setup. | Can require tedious work-up to remove metal salts, may not be as clean as hydrogenation. |
Experimental Protocol: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: Dissolve 5-nitro-3H-imidazo[4,5-b]pyridine (e.g., 1.0 g) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%).
-
Reaction Conditions: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) while stirring vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.
-
Work-up and Isolation:
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Conclusion and Future Perspectives
The synthetic route outlined provides a reliable and scalable method for the preparation of this compound, a valuable building block in drug discovery. The synthesis is characterized by a logical progression of well-understood chemical transformations. For researchers in the field, the optimization of each step, particularly the final reduction, can be tailored to the specific needs and capabilities of their laboratory. The availability of this key intermediate opens the door to the exploration of a vast chemical space through derivatization of the 5-amino group, paving the way for the discovery of novel therapeutic agents.
References
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). SciSpace. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
- CN103788086A - Pyridoimidazole compounds and preparation method thereof. (2014).
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]
-
A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (2025). ResearchGate. [Link]
-
A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI. [Link]
- CN103664762A - Method for preparing 2,3-diamino pyridine. (n.d.).
-
Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). European Patent Office. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 3H-Imidazo[4,5-b]pyridin-5-amine: A Guide for Laboratory Professionals
The structural components of 3H-Imidazo[4,5-b]pyridin-5-amine, particularly the presence of the amine group and the fused imidazole and pyridine rings, suggest that it should be handled with care, assuming potential for skin and eye irritation, and possible toxicity.[1][2] Therefore, a conservative approach to its disposal, treating it as hazardous waste, is the most prudent course of action.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a thorough understanding of the entire lifecycle of a chemical, from acquisition to disposal. The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from "cradle to grave."[3] This means that as a generator of this waste, your laboratory is responsible for its safe handling from the moment it is deemed waste until its final disposal.[4]
| Key Regulatory Consideration | Governing Body | Core Requirement |
| Hazardous Waste Determination | EPA | Generators must determine if their waste is hazardous according to federal and state regulations.[3] |
| Container Management | EPA | Wastes must be collected in approved, sealed, and properly labeled containers.[5] |
| Employee Training | OSHA, EPA | Personnel handling hazardous waste must receive initial and annual training.[5][6] |
| Manifest System | EPA, DOT | Off-site shipments of hazardous waste must be tracked using a uniform hazardous waste manifest.[4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Characterization
The first and most critical step is to classify the waste. Given the lack of a specific SDS, this compound should be treated as a hazardous chemical waste. This is based on its nature as a nitrogen-containing heterocyclic amine, a class of compounds that can exhibit irritant and toxic properties.[2][7]
-
Action: Designate all materials contaminated with this compound as "Hazardous Chemical Waste." This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Step 2: Segregation of Waste Streams
Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Action:
-
Collect solid waste (pure compound, contaminated gloves, etc.) in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Collect liquid waste (solutions) in a separate, compatible, and clearly labeled container. Do not mix with other incompatible waste streams (e.g., strong acids, oxidizers).
-
Sharps (needles, contaminated glass) must be placed in a designated sharps container.
-
Step 3: Container Selection and Labeling
The integrity and clear communication of waste containers are paramount for safety and compliance.
-
Action:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5]
-
Label the container clearly with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The primary hazards (e.g., "Irritant," "Toxic").
-
-
Step 4: Accumulation and Storage
Waste must be stored in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) in accordance with EPA regulations.[5]
-
Action:
-
Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the container is closed at all times except when adding waste.[5]
-
Regularly inspect the storage area for any signs of leaks or container degradation.
-
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Ensure that all required paperwork, including the hazardous waste manifest, is completed accurately.[4]
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS department.
-
If trained and equipped, contain the spill using appropriate absorbent materials.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat, during cleanup.
-
Collect all cleanup materials in a designated hazardous waste container.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]
-
Inhalation: Move the affected person to fresh air.[7]
-
Seek immediate medical attention for any exposure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]
-
Hazardous Waste Management - A-State Knowledge Base. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
Sources
- 1. 3H-imidazo[4,5-b]pyridin-2-amine hydrochloride - Abovchem [abovchem.com]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Mastering the Safe Handling of 3H-Imidazo[4,5-b]pyridin-5-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds like 3H-Imidazo[4,5-b]pyridin-5-amine, a heterocyclic amine of interest in medicinal chemistry, demands a protocol built on a deep understanding of its potential hazards and the implementation of rigorous safety measures. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its potential hazards and necessary precautions based on the known risks associated with similar heterocyclic and amine-containing compounds. The guidance provided herein is based on established principles of chemical safety and best practices in a laboratory setting.
Hazard Assessment: A Proactive Approach
Given its chemical structure—an amine-substituted imidazopyridine—we must anticipate potential hazards until comprehensive toxicological data is available. Prudent practice dictates treating this compound with a high degree of caution.
Anticipated Hazards:
-
Skin and Eye Irritation: Amine compounds are frequently irritants and can cause serious eye damage.
-
Respiratory Tract Irritation: Fine powders of organic compounds can be irritating to the respiratory system.
-
Dermal Absorption: Many organic molecules can be absorbed through the skin, leading to systemic effects.
-
Unknown Toxicity: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it should be handled as a substance of unknown toxicity.
Engineering Controls: Your First Line of Defense
The primary strategy for safe handling is to minimize exposure through robust engineering controls.
-
Certified Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE plan is mandatory when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when there is a significant risk of splashing. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Nitrile Gloves (double-gloved) | Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical precaution to prevent exposure in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
Procedural Guidance: Step-by-Step Safety
Adherence to a strict, step-by-step procedure is paramount for minimizing risk. The following workflow illustrates the key stages of handling this compound safely.
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Plan: Preparedness is Key
In the event of an accidental release, a clear and practiced emergency plan is essential.
Immediate Actions for a Small Spill (inside a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If it is safe to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills of solutions.
-
Decontamination: Carefully clean the area with a suitable solvent, followed by soap and water.
-
Disposal: All contaminated materials must be collected in a sealed, labeled hazardous waste container.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: Use clear, unambiguous labels that identify the contents as hazardous chemical waste, including the full chemical name.
-
Collection: Store in a designated, sealed, and chemically compatible container in a satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[1]
By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Safety Data Sheet. (2018, January 23). A comparable SDS for a related amine compound, providing general safety principles.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
